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  • Product: 3-Bromo-2,5-dimethylphenol
  • CAS: 72638-60-9

Core Science & Biosynthesis

Foundational

3-Bromo-2,5-dimethylphenol: Chemical Properties, Reactivity, and Applications in Advanced Organic Synthesis

Executive Summary 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is a highly versatile halogenated phenolic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), includin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is a highly versatile halogenated phenolic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced Raf kinase inhibitors[1]. The juxtaposition of an electron-rich phenolic hydroxyl group, two electron-donating methyl groups, and an electron-withdrawing aryl bromide creates a unique orthogonal reactivity profile. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and validated experimental protocols for drug development professionals and synthetic chemists.

Physicochemical Properties & Structural Dynamics

The structural topology of 3-bromo-2,5-dimethylphenol dictates its physical behavior and synthetic utility. The methyl groups at the 2- and 5-positions provide moderate steric hindrance around both the hydroxyl group and the bromine atom, influencing the kinetics of nucleophilic and electrophilic substitutions.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Bromo-2,5-dimethylphenol
CAS Number 72638-60-9[2]
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2]
Appearance Solid / Powder[3]
SMILES Code OC1=CC(C)=CC(Br)=C1C[2]
Storage Conditions 2-8°C, sealed in a dry, well-ventilated area[4]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[4]

Orthogonal Reactivity & Mechanistic Pathways

The synthetic value of 3-bromo-2,5-dimethylphenol lies in its three distinct reaction sites, allowing for sequential, orthogonal functionalization without the need for complex protecting group strategies beyond initial phenol masking.

Phenolic OH Reactivity (Nucleophilic Substitution)

The hydroxyl group (


) is the most reactive site under basic conditions. Deprotonation yields a highly nucleophilic phenoxide anion. In drug discovery workflows, this site is typically alkylated first to form an ether (e.g., methoxy), which serves a dual purpose: it acts as a stable protecting group during downstream transition-metal catalysis and often forms a critical pharmacophore in the final API[1].
Aryl Bromide Reactivity (Cross-Coupling)

Once the phenol is protected, the aryl bromide becomes a prime candidate for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions). The electron-donating nature of the newly formed alkoxy group and the methyl groups increases the electron density of the aromatic ring, which can slow down the oxidative addition step of the catalytic cycle. Consequently, electron-rich phosphine ligands (e.g., XPhos or RuPhos) are often required to facilitate efficient coupling.

Aromatic Ring Reactivity (Electrophilic Aromatic Substitution)

The aromatic ring is highly activated by the hydroxyl/alkoxy and methyl groups. Electrophilic aromatic substitution (EAS), such as chloromethylation or halogenation, occurs preferentially at the less sterically hindered positions. For instance, chloromethylation of the protected derivative yields 3-bromo-5-(chloromethyl)-2-methylanisole, a valuable intermediate for installing benzylic amines[5].

Reactivity Core 3-Bromo-2,5-dimethylphenol OH Phenolic OH (Nucleophile) Core->OH Base / Electrophiles Br Aryl Bromide (Electrophile) Core->Br Pd/Ni Catalysis Ring Aromatic Ring (EAS Substrate) Core->Ring Halogenation / Alkylation OAlk OAlk OH->OAlk Etherification Cross Cross Br->Cross Suzuki/Buchwald Sub Sub Ring->Sub Chloromethylation

Orthogonal reactivity profile of 3-Bromo-2,5-dimethylphenol highlighting distinct reaction sites.

Experimental Methodologies: Validated Protocols

The following protocols are derived from validated pharmaceutical synthesis workflows, specifically the development of Raf kinase inhibitors[1].

Protocol 1: O-Alkylation (Synthesis of 1-Bromo-3-methoxy-2,5-dimethylbenzene)

Scientific Rationale & Causality: The use of potassium carbonate (


) in acetone is a deliberate mechanistic choice. 

is a mild base, sufficient to deprotonate the phenol without inducing unwanted C-alkylation that can occur with stronger bases (e.g., NaH). Acetone acts as a polar aprotic solvent; it solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive toward the electrophile, methyl iodide (

). The stepwise addition of

compensates for its high volatility (boiling point 42.5 °C), ensuring the reaction is driven to completion.

Step-by-Step Procedure:

  • Initiation: To a solution of 3-bromo-2,5-dimethylphenol (365 mg, 1.81 mmol) in anhydrous acetone (10 mL), add

    
     (345 mg, 2.50 mmol)[1].
    
  • First Alkylation Phase: Add methyl iodide (341 mg, 2.40 mmol) dropwise to the stirring suspension. Allow the reaction mixture to stir at ambient temperature for 4 hours[1].

  • Second Alkylation Phase: To drive the reaction to completion, add an additional portion of methyl iodide (685 mg, 4.80 mmol). Continue stirring at ambient temperature for an additional 16 hours[1].

  • Workup: Remove the acetone and unreacted volatile components in vacuo.

  • Extraction: Dissolve the resulting solid residue in ethyl acetate (EtOAc) and wash the organic layer with distilled

    
     to remove inorganic salts[1].
    
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product via silica gel column chromatography to yield 1-bromo-3-methoxy-2,5-dimethylbenzene[1].

Workflow A 3-Bromo-2,5-dimethylphenol (Starting Material) B O-Alkylation (MeI, K2CO3, Acetone) A->B C 1-Bromo-3-methoxy- 2,5-dimethylbenzene B->C D Pd-Catalyzed Cross-Coupling C->D E Advanced Intermediates (e.g., Raf Inhibitors) D->E

Synthetic workflow from 3-Bromo-2,5-dimethylphenol to advanced pharmaceutical intermediates.

Safety, Handling, and Environmental Controls

As a halogenated phenol, 3-bromo-2,5-dimethylphenol exhibits specific toxicological profiles that require stringent laboratory safety protocols. The compound is classified under multiple GHS hazard categories[4].

GHS Classification & Hazard Statements
  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[4].

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[4].

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[4].

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[4].

Precautionary Handling (E-E-A-T Trustworthiness)
  • PPE Requirements: Impervious clothing, safety goggles with side-shields, and suitable respiratory protection must be worn. Avoid dust and aerosol formation[4].

  • Environmental Controls: The product must be kept away from drains, water courses, and soil. Spills should be absorbed with finely-powdered liquid-binding material (e.g., diatomite) and surfaces decontaminated with alcohol[4].

  • Decomposition Hazards: Under fire conditions, the compound may decompose to emit toxic fumes, including hydrogen bromide gas and carbon oxides[4].

References

1.1 2. 4 3.2 4. 5

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Bromo-2,5-dimethylphenol is a valuable substituted phenol derivative employed as a key intermediate in the synthesis of various complex...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2,5-dimethylphenol is a valuable substituted phenol derivative employed as a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its synthesis primarily involves the electrophilic aromatic substitution of the readily available starting material, 2,5-dimethylphenol. The principal challenge in this synthesis is achieving regioselectivity, directing the incoming electrophile to the C-3 position of the phenol ring. This guide provides a comprehensive overview of the strategic considerations for selecting the starting material, a detailed analysis of the reaction mechanism with an emphasis on the factors governing regioselectivity, a step-by-step experimental protocol for the synthesis, and a discussion of potential side reactions and purification strategies.

Strategic Selection of the Starting Material

The most logical and economically viable starting material for the synthesis of 3-Bromo-2,5-dimethylphenol is 2,5-dimethylphenol (also known as 2,5-xylenol). This selection is based on several key factors:

  • Atom Economy: The direct bromination of 2,5-dimethylphenol introduces the bromine atom in a single step, making for an efficient synthetic route.

  • Commercial Availability: 2,5-dimethylphenol is a widely available and relatively inexpensive commodity chemical, which is a crucial consideration for both laboratory-scale research and potential scale-up.[1]

  • Synthetic Convergence: The molecular framework of 2,5-dimethylphenol already contains the required hydroxyl and dimethyl functionalities, simplifying the overall synthetic pathway.

The decision-making process for selecting the optimal starting material can be visualized as a flowchart, prioritizing directness and availability.

start Identify Target: 3-Bromo-2,5-dimethylphenol sub1 Consider Precursors start->sub1 opt1 2,5-Dimethylphenol sub1->opt1 opt2 Alternative Precursors (e.g., via multi-step synthesis) sub1->opt2 eval1 Evaluation Criteria opt1->eval1 opt2->eval1 crit1 Directness of Synthesis eval1->crit1 crit2 Availability & Cost eval1->crit2 crit3 Atom Economy eval1->crit3 decision Optimal Starting Material crit1->decision Direct Bromination crit2->decision Commercially Available crit3->decision High decision->opt1

Caption: Decision matrix for starting material selection.

The Chemistry of Synthesis: Mechanism and Regioselectivity

The synthesis of 3-Bromo-2,5-dimethylphenol is an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group, while the methyl groups are weakly activating and also ortho, para-directing. This presents a challenge for regioselectivity, as the positions most activated towards electrophilic attack are the 4- and 6-positions (ortho and para to the hydroxyl group).

The directing effects of the substituents on the 2,5-dimethylphenol ring are as follows:

  • -OH group: Strongly activating, directs to positions 4 and 6.

  • 2-CH₃ group: Weakly activating, directs to positions 3 and 6.

  • 5-CH₃ group: Weakly activating, directs to positions 4 and 6.

Based on a simple additive effect of these directing groups, the 4- and 6-positions are the most electronically enriched and therefore the most likely sites of bromination. The 3-position is less activated. However, the formation of the 3-bromo isomer can be influenced by steric hindrance. The two methyl groups and the hydroxyl group can sterically encumber the more activated 4- and 6-positions, potentially allowing for the bromination at the less hindered 3-position under carefully controlled conditions.

The choice of brominating agent and solvent system is critical in controlling the regioselectivity of the reaction. While strong brominating conditions, such as bromine in a polar solvent, tend to favor polybromination at the most activated sites, milder conditions and the use of specific catalysts can enhance the yield of the desired 3-bromo isomer.

Experimental Protocol: Synthesis of 3-Bromo-2,5-dimethylphenol

The following protocol outlines a general procedure for the regioselective monobromination of 2,5-dimethylphenol.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )
2,5-DimethylphenolC₈H₁₀O122.16
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
Acetonitrile (anhydrous)CH₃CN41.05
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated aq. Sodium BicarbonateNaHCO₃84.01
Saturated aq. Sodium ThiosulfateNa₂S₂O₃158.11
BrineNaCl (aq)-
Anhydrous Magnesium SulfateMgSO₄120.37
Silica Gel (for chromatography)SiO₂60.08

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethylphenol (1.0 eq.).

  • Dissolution: Dissolve the 2,5-dimethylphenol in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (1.05 eq.) in anhydrous acetonitrile dropwise over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-Bromo-2,5-dimethylphenol isomer.

start Start: Dry Round-Bottom Flask step1 Add 2,5-Dimethylphenol (1.0 eq) start->step1 step2 Dissolve in Anhydrous Acetonitrile step1->step2 step3 Cool to 0 °C step2->step3 step4 Add NBS (1.05 eq) in Acetonitrile Dropwise step3->step4 step5 Stir at Room Temperature (2-4 h) step4->step5 step6 Monitor by TLC step5->step6 step7 Quench with aq. Na₂S₂O₃ step6->step7 step8 Remove Acetonitrile (Rotovap) step7->step8 step9 Dissolve in DCM & Wash with aq. NaHCO₃ and Brine step8->step9 step10 Dry over MgSO₄ step9->step10 step11 Purify by Column Chromatography step10->step11 end Product: 3-Bromo-2,5-dimethylphenol step11->end

Caption: Experimental workflow for the synthesis.

Side Reactions and Purity Considerations

The primary side products in this reaction are the other isomers of monobrominated 2,5-dimethylphenol, namely 4-bromo-2,5-dimethylphenol and 6-bromo-2,5-dimethylphenol. Dibrominated products can also form if an excess of the brominating agent is used or if the reaction conditions are too harsh.

Careful control of stoichiometry, temperature, and the rate of addition of the brominating agent is crucial to minimize the formation of these byproducts. The choice of a non-polar solvent can sometimes favor ortho-bromination over para-bromination, which might be a strategy to be explored for optimizing the yield of the 3-bromo isomer, given that the 4-position (para to the hydroxyl) is highly activated.

Purification by column chromatography is typically necessary to separate the desired 3-bromo isomer from the other regioisomers and any unreacted starting material. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The synthesis of 3-Bromo-2,5-dimethylphenol from 2,5-dimethylphenol is a synthetically useful transformation that requires careful control of reaction conditions to achieve the desired regioselectivity. By understanding the directing effects of the substituents and the role of steric hindrance, and by employing a suitable brominating agent and solvent system, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The protocol provided in this guide serves as a solid foundation for the laboratory-scale synthesis of 3-Bromo-2,5-dimethylphenol.

References

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. [Source URL not available]
  • Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde. Benchchem. [Source URL not available]
  • Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. (2018). MDPI. [Link]

  • Multi Step Synthesis Lab Report. (2021). Medium. [Link]

  • 2-Methoxydiphenyl Ether. Organic Syntheses Procedure. [Link]

  • Regioselective bromination of phenols. ResearchGate. [Link]

  • Process of production of 2,5-dimethylphenol.
  • 3-Bromosalicylaldehyde. Organic Syntheses Procedure. [Link]

  • Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.
  • Preparation of 2,4,6-tribromo-3,5-dimethylphenol. PrepChem.com. [Link]

  • Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! (2025). YouTube. [Link]

  • MULTISTEP SYNTHESIS. Little Flower College Guruvayoor. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. (2026). ResearchGate. [Link]

  • 3-Bromo-2,5-dimethylthiophene, CasNo.31819-37-1. Shanghai Scochem Technology Co., Ltd.. [Link]

  • Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ChemRxiv. [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. PMC. [Link]

  • Regioselective terminal bromination of fluorinated oligophenylenes. RSC Publishing. [Link]

Sources

Foundational

Strategic Utilization of 3-Bromo-2,5-dimethylphenol in Medicinal Chemistry: A Technical Guide for Drug Discovery

Introduction: The Physicochemical Rationale In the landscape of medicinal chemistry and drug discovery, the selection of aromatic building blocks dictates the downstream efficiency of library synthesis and the ultimate p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Rationale

In the landscape of medicinal chemistry and drug discovery, the selection of aromatic building blocks dictates the downstream efficiency of library synthesis and the ultimate pharmacokinetic profile of the Active Pharmaceutical Ingredient (API). As an application scientist, I prioritize building blocks that offer orthogonal reactivity and structural tuning capabilities. 3-Bromo-2,5-dimethylphenol (CAS 72638-60-9) is a highly versatile, multi-functional aromatic scaffold that exemplifies these traits.

The strategic value of this molecule lies in its specific substitution pattern:

  • The Bromine Atom (C3): Acts as the primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Bromine provides a lower bond dissociation energy than chlorine, allowing for milder palladium-catalyzed conditions, yet remains more stable and cost-effective than iodine.

  • The Phenolic Hydroxyl (C1): Serves as a secondary, orthogonal reactive site. It can be alkylated to tune lipophilicity or converted into a trifluoromethanesulfonate (triflate) to enable a second cross-coupling event after the bromine has been functionalized.

  • The Methyl Groups (C2, C5): These are not passive spectators. In drug design, methyl groups are often introduced to fill hydrophobic pockets in target proteins (the "magic methyl" effect). Crucially, the C2 methyl group provides steric hindrance adjacent to the bromine and hydroxyl groups. This steric bulk restricts the rotational freedom of resulting biaryl bonds, locking the molecule into a specific bioactive conformation that is often required for target selectivity.

Application in Targeted Therapeutics: Raf Kinase Inhibitors

A prominent application of 3-bromo-2,5-dimethylphenol is in the development of targeted oncology therapeutics, specifically Raf kinase inhibitors. Raf kinases are critical nodes in the MAPK/ERK signaling pathway, which is frequently hyperactivated in various human cancers.

Inhibitors of this pathway often require complex biaryl or heteroaryl-aryl motifs to fit precisely into the ATP-binding pocket of the kinase. The synthesis of pyrazole-based Raf inhibitors frequently utilizes 3-bromo-2,5-dimethylphenol as a foundational aryl halide precursor[1]. To prevent the acidic phenolic proton from interfering with subsequent organometallic steps, the workflow typically begins with the chemoselective O-alkylation of the phenol (e.g., using methyl iodide and potassium carbonate in acetone) to yield 1-bromo-3-methoxy-2,5-dimethylbenzene[1]. This protected intermediate is subsequently subjected to a Suzuki coupling with a pyrazole boronic ester to construct the core biaryl axis of the inhibitor[2].

G Ras Ras (Active) Raf Raf Kinase Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates Inhibitor Pyrazole-based Raf Inhibitor Inhibitor->Raf Blocks ERK ERK1/2 MEK->ERK Phosphorylates Prolif Tumor Cell Proliferation ERK->Prolif Promotes

MAPK/ERK signaling cascade highlighting Raf kinase inhibition by pyrazole derivatives.

Application in Complex Scaffold Synthesis: Natural Products

Beyond synthetic small-molecule inhibitors, this building block is instrumental in the total synthesis of complex natural products, such as illudalane sesquiterpenes[3]. These natural compounds, known for their diverse biological activities including antimicrobial and cytotoxic properties, require highly substituted, sterically congested aromatic rings. The orthogonal reactivity of 3-bromo-2,5-dimethylphenol allows synthetic chemists to perform precise halogen-metal exchange or cross-coupling strategies to sequentially build the polycyclic framework of the sesquiterpene[3].

Workflow SM 3-Bromo-2,5- dimethylphenol Step1 O-Alkylation (MeI, K2CO3) SM->Step1 Int1 1-Bromo-3-methoxy- 2,5-dimethylbenzene Step1->Int1 Step2 Suzuki Coupling (Pd-Catalyst) Int1->Step2 Product Biaryl Scaffold (Target API Core) Step2->Product

Synthetic workflow from 3-Bromo-2,5-dimethylphenol to a functionalized biaryl scaffold.

Quantitative Data: Reaction Optimization Profiles

To assist in library design, the following table summarizes the optimized reaction parameters for the most common transformations involving 3-bromo-2,5-dimethylphenol.

Reaction TypeReagentsCatalyst / BaseSolvent SystemTemp / TimeTypical YieldMechanistic Rationale
O-Alkylation MeI (1.5 - 2.0 eq)K₂CO₃ (1.5 eq)AcetoneAmbient / 16h85–95%Mild insoluble base prevents ring methylation; polar aprotic solvent drives Sₙ2 efficiency.
Suzuki Coupling Boronic Ester (1.2 eq)Pd(dppf)Cl₂ / Na₂CO₃Dioxane / H₂O (4:1)90°C / 12h70–85%Bidentate dppf ligand overcomes steric hindrance from the ortho-methyl group during oxidative addition.
Triflation Tf₂O (1.2 eq)Pyridine or Et₃NDCM0°C to RT / 4h80–90%Activates the C1 position, enabling a secondary, orthogonal cross-coupling post-bromine functionalization.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed not just as a sequence of steps, but as self-validating systems to ensure high-fidelity execution in the laboratory.

Protocol A: Chemoselective O-Alkylation (Synthesis of 1-Bromo-3-methoxy-2,5-dimethylbenzene)

Objective: Mask the phenolic hydroxyl group to prevent catalyst poisoning during downstream organometallic steps.

  • Preparation: Dissolve 3-bromo-2,5-dimethylphenol (1.0 eq) in anhydrous acetone (0.2 M).

    • Causality: Acetone is a polar aprotic solvent that solvates the potassium cation while leaving the phenoxide anion relatively unsolvated and highly nucleophilic, drastically accelerating the Sₙ2 reaction[1].

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol (pKa ~10) but weak enough to avoid unwanted side reactions, such as the aldol condensation of the acetone solvent.

  • Electrophile Introduction: Introduce Methyl Iodide (MeI, 1.5 eq) dropwise.

    • Causality: MeI is a highly reactive, volatile electrophile. Dropwise addition controls the exothermic nature of the alkylation and prevents the loss of the reagent through evaporation.

  • Self-Validation (In-Process): Stir at ambient temperature for 4-16 hours[1]. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The starting material will have a lower R_f due to hydrogen bonding with the silica gel. The reaction is validated as complete when the starting material spot disappears, replaced by a new, higher R_f spot (the anisole derivative).

  • Workup: Remove volatiles in vacuo, dissolve the resulting residue in EtOAc, and wash with H₂O[1].

    • Causality: The aqueous wash effectively removes the inorganic salts (K₂CO₃, KI) and any residual acetone, partitioning the highly lipophilic product cleanly into the organic layer.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core by coupling the brominated intermediate with a heteroaryl boronic ester.

  • Preparation: Combine 1-bromo-3-methoxy-2,5-dimethylbenzene (1.0 eq), the target boronic ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

    • Causality: The bidentate dppf ligand provides significant steric bulk and electron density to the palladium center. This facilitates the difficult oxidative addition into the sterically hindered C-Br bond (flanked by a methyl group) while preventing catalyst decomposition into inactive palladium species[2].

  • Solvent & Base: Add 2M aqueous Na₂CO₃ (2.0 eq) and 1,4-Dioxane to create a 4:1 organic-to-aqueous ratio.

    • Causality: The base is mandatory to activate the boronic ester by forming a reactive, electron-rich boronate complex, which is required for the transmetalation step. The Dioxane/Water mixture provides a homogeneous biphasic system that solubilizes both the organic substrates and the inorganic base.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes, which will immediately halt the catalytic cycle.

  • Self-Validation (In-Process): Heat to 90°C and monitor via LC-MS. The reaction is validated by the complete consumption of the starting bromide mass. A physical visual cue of reaction completion (or catalyst degradation) is the precipitation of "palladium black" (elemental Pd) on the walls of the flask.

References

1.[1] CA2643066A1 - Pyrazole compounds. Google Patents. Available at: 2.[2] CA2643066A1 - Pyrazole compounds (Suzuki Coupling Methodology). Google Patents. Available at: 3.[3] Total Synthesis of (Nor)illudalane Sesquiterpenes Based on Palladium-Catalyzed Cross-Coupling. SciSpace. Available at:

Sources

Exploratory

The Role of 3-Bromo-2,5-dimethylphenol as a Synthetic Building Block: A Comprehensive Technical Guide

Executive Summary & Strategic Utility As a Senior Application Scientist, I approach chemical building blocks not merely as static reagents, but as dynamic nodes within a broader synthetic network. 3-Bromo-2,5-dimethylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

As a Senior Application Scientist, I approach chemical building blocks not merely as static reagents, but as dynamic nodes within a broader synthetic network. 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) [1] is a prime example of such a node. Its highly specific substitution pattern—featuring a phenolic hydroxyl group, two oxidizable benzylic methyl groups, and a halogen handle—provides orthogonal reactivity sites. This allows chemists to perform sequential, chemoselective transformations without the need for excessive protecting group manipulation.

This guide dissects the mechanistic utility of 3-Bromo-2,5-dimethylphenol, detailing its critical role in the synthesis of complex phenanthrenoid architectures[2], targeted Raf kinase inhibitors[3], and specialized diagnostic indicators[4].

Physicochemical Profiling

Before deploying any building block in a multi-step synthesis, one must understand its baseline physicochemical properties and safety profile. The table below summarizes the core data required for reaction calculation and safe handling[1][5].

PropertyValue / Description
Chemical Name 3-Bromo-2,5-dimethylphenol
CAS Registry Number 72638-60-9
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
SMILES OC1=CC(C)=CC(Br)=C1C
Storage Conditions Sealed in dry, room temperature; keep away from light
Hazard Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Causality Note: The presence of the electron-withdrawing bromine atom slightly increases the acidity of the phenolic proton compared to standard 2,5-dimethylphenol, a factor that dictates our choice of base during alkylation protocols.

Core Synthetic Applications & Mechanistic Pathways

The true value of 3-Bromo-2,5-dimethylphenol lies in its divergent synthetic potential. By selectively activating specific functional groups, we can route this single starting material into vastly different chemical spaces.

Construction of Phenanthrenoid Architectures

In the total synthesis of substituted phenanthrenoids, the two methyl groups of 3-Bromo-2,5-dimethylphenol serve as latent functional handles. Following the protection of the phenol (typically via O-methylation), the benzylic positions undergo radical bromination to yield 3-bromo-2,5-bis(bromomethyl)anisole[6]. This intermediate is subsequently subjected to cyclization reactions to build the rigid, multi-ring systems characteristic of phenanthrenoid natural products[2].

Development of Raf Kinase Inhibitors

In pharmaceutical development, particularly in oncology, pyrazole-based compounds are potent inhibitors of Raf kinases. 3-Bromo-2,5-dimethylphenol is utilized as an aryl halide precursor[3]. The bromine atom acts as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing the attachment of the pyrazole pharmacophore to the aromatic core.

Synthesis of Diagnostic Indicators

Beyond pharmaceuticals, this building block is condensed with sulfobenzoic acid derivatives to synthesize Bromoxylenol Blue (CAS: 40070-59-5) [4]. This compound is a highly sensitive sulfophthalein dye used as a pH indicator and diagnostic reagent in analytical chemistry[7].

SyntheticPathways SM 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) Bromoxylenol Bromoxylenol Blue (Diagnostic Indicator) SM->Bromoxylenol Condensation Intermediate 1-Bromo-3-methoxy- 2,5-dimethylbenzene SM->Intermediate O-Methylation Phenanthrenoids Substituted Phenanthrenoids (Complex Ring Systems) RafInhibitors Raf Kinase Inhibitors (Pyrazole Derivatives) Intermediate->RafInhibitors Cross-Coupling BisBromo 3-Bromo-2,5-bis (bromomethyl)anisole Intermediate->BisBromo Radical Bromination BisBromo->Phenanthrenoids Cyclization

Fig 1: Divergent synthetic pathways originating from 3-Bromo-2,5-dimethylphenol.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. I have included the mechanistic causality behind each reagent choice to empower researchers to troubleshoot effectively.

Protocol A: High-Yield O-Methylation

Objective: Conversion to 1-bromo-3-methoxy-2,5-dimethylbenzene, a critical intermediate for cross-coupling in Raf inhibitor synthesis[3].

Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base. It is strong enough to quantitatively generate the phenoxide anion but mild enough to prevent side reactions. Acetone is utilized as a polar aprotic solvent; it poorly solvates the phenoxide anion, thereby increasing its nucleophilicity for the subsequent Sₙ2 attack on methyl iodide (MeI).

ProtocolWorkflow Step1 Dissolution in Acetone Step2 Base Addition K2CO3 (2.5 eq) Step1->Step2 Step3 1st Alkylation MeI (2.4 eq), 4h Step2->Step3 Step4 2nd Alkylation MeI (4.8 eq), 16h Step3->Step4 Step5 Workup EtOAc / H2O Step4->Step5

Fig 2: Self-validating O-methylation workflow designed to maximize conversion.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-bromo-2,5-dimethylphenol (365 mg, 1.82 mmol) in anhydrous acetone (10 mL). Scientist's Note: Ensure acetone is strictly anhydrous to prevent the competitive hydrolysis of MeI into methanol.

  • Deprotonation: Add K₂CO₃ (345 mg, 2.50 mmol). Stir for 15 minutes at ambient temperature to allow complete phenoxide formation.

  • Primary Alkylation: Introduce methyl iodide (341 mg, 2.40 mmol) dropwise. Stir the reaction mixture for 4 hours at ambient temperature[3].

  • Secondary Alkylation (Self-Validating Step): Because MeI is highly volatile (bp 42°C) and can escape the reaction matrix, a secondary addition of MeI (685 mg, 4.80 mmol) is performed[3]. Stir for an additional 16 hours. Scientist's Note: This two-stage addition is a self-validating mechanism to drive the equilibrium to >99% conversion. You can verify completion when TLC (Hexanes/EtOAc) shows the complete disappearance of the highly polar phenol spot.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove acetone and excess MeI. Partition the residue between Ethyl Acetate (EtOAc) and H₂O. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methylated intermediate.

Protocol B: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Synthesis of 3-bromo-2,5-bis(bromomethyl)anisole for downstream phenanthrenoid cyclization[2][6].

Causality & Design: N-Bromosuccinimide (NBS) is used to maintain a low, steady-state concentration of molecular bromine. This kinetic control favors radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-rich anisole ring.

Step-by-Step Procedure:

  • Initiation: Dissolve 1-bromo-3-methoxy-2,5-dimethylbenzene (1.0 eq) in carbon tetrachloride (CCl₄). Add NBS (2.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Propagation: Reflux the mixture under an inert argon atmosphere. Scientist's Note: The reaction is driven by the homolytic cleavage of the initiator, which abstracts a benzylic hydrogen. The resulting benzylic radical reacts with Br₂ generated in situ.

  • Completion (Self-Validating Step): The reaction progress is visually self-validating. It is complete when the dense NBS solid at the bottom of the flask is entirely replaced by succinimide, which floats to the surface of the CCl₄.

  • Isolation: Filter the warm mixture to remove the succinimide byproduct. Concentrate the filtrate in vacuo and purify the resulting bis(bromomethyl) derivative via recrystallization.

Safety & Handling Directives

As with all halogenated phenolic compounds, strict safety protocols must be observed[5]:

  • Toxicity: Harmful if swallowed (H302). May cause respiratory irritation (H335). Always handle within a certified chemical fume hood.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319). Standard PPE, including nitrile gloves and splash goggles, is mandatory.

  • Environmental: Halogenated organics require specialized waste disposal. Do not mix with standard aqueous or non-halogenated organic waste streams.

References

  • Google Patents. "CA2643066A1 - Pyrazole compounds." (Details the synthesis of Raf inhibitors and O-methylation protocols).
  • Leed, A. R., Boettger, S. D., & Ganem, B. "Studies on the synthesis of substituted phenanthrenoids." The Journal of Organic Chemistry, 1980, 45(6), 1098–1106. URL:[Link]

Sources

Foundational

Electrophilic Substitution Reactions of 2,5-Dimethylphenol: Regioselectivity, Mechanistic Causality, and Experimental Workflows

Executive Summary 2,5-Dimethylphenol (commonly known as p-xylenol) is a highly versatile phenolic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), antioxidants, and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethylphenol (commonly known as p-xylenol) is a highly versatile phenolic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), antioxidants, and advanced polymeric materials. While its O-alkylation pathways are well-documented (e.g., in the synthesis of the lipid-lowering drug gemfibrozil), the electrophilic aromatic substitution (EAS) of its aromatic ring offers a powerful vector for late-stage functionalization and structure-activity relationship (SAR) exploration. This technical guide provides an in-depth mechanistic analysis of the regioselectivity inherent to 2,5-dimethylphenol and details field-proven, high-yield experimental workflows for its functionalization.

Mechanistic Causality: Structural & Electronic Profiling

The regiochemical outcome of EAS on 2,5-dimethylphenol is governed by a delicate interplay of electronic activation and steric hindrance. The aromatic ring possesses three available sites for substitution: C3, C4, and C6.

  • Electronic Directing Effects: The hydroxyl (-OH) group at C1 is a strongly activating, ortho/para-directing substituent. It donates electron density via resonance, significantly increasing the nucleophilicity of the C4 (para) and C6 (ortho) positions. The methyl groups at C2 and C5 are weakly activating via hyperconjugation and inductive effects. The C5 methyl group synergistically directs electrophiles to the C4 and C6 positions.

  • Steric Hindrance: While both C4 and C6 are electronically activated, their steric environments differ drastically. The C6 position is flanked directly by the C1 hydroxyl group and the C5 methyl group, creating a highly congested steric pocket. Conversely, the C4 position is adjacent to the C5 methyl group and the relatively unhindered C3 proton.

Regioselectivity A 2,5-Dimethylphenol (Substrate) B -OH Group (C1) Strongly Activating o/p-directing A->B C -CH3 Groups (C2, C5) Weakly Activating o/p-directing A->C D C4 Position Para to -OH Low Steric Hindrance B->D Major Drive E C6 Position Ortho to -OH High Steric Hindrance B->E Minor Drive F C3 Position Meta to -OH Electronically Disfavored B->F Disfavored C->D Synergistic C->E Synergistic G 4-Substituted-2,5-dimethylphenol D->G Major Product (C4-Substituted)

Regioselectivity logic tree for 2,5-dimethylphenol electrophilic substitution.

Key Electrophilic Substitution Workflows

To harness this regioselectivity, several modern synthetic protocols have been developed. These methodologies prioritize green chemistry, high atom economy, and operational simplicity.

  • Mechanochemical Bromination: Traditional bromination requires hazardous molecular bromine (Br2) and generates corrosive HBr gas. A modern, field-proven alternative utilizes N-bromosuccinimide (NBS) activated by a heterogeneous solid acid catalyst (MCM-41-SO3H) under solvent-free ball-milling conditions[2]. The mechanical force lowers the activation energy, while the mesoporous silica catalyst polarizes the N-Br bond, cleanly yielding 4-bromo-2,5-dimethylphenol.

  • Azo Coupling (Difunctionalization): The synthesis of para-azophenols traditionally suffers from competing side reactions. A novel one-pot difunctionalization utilizes aryldiazonium salts in a mixed aqueous-methanolic solvent system buffered with sodium acetate. This method achieves regioselective C-N bond formation at the C4 position, yielding highly functionalized azo-dyes and therapeutic precursors[3].

  • Lactamomethylation (Tscherniak-Einhorn Reaction): The introduction of amidoalkyl groups is critical for tuning the lipophilicity of phenolic drugs. Acid-catalyzed reaction with 1-(hydroxymethyl)lactams results in exclusive substitution at the C4 position, driven by the formation of a highly electrophilic N-acyliminium ion intermediate[4].

Quantitative Data Summary
Reaction TypeReagents & CatalystTarget PositionYieldReference
Mechanochemical Bromination NBS, MCM-41-SO3H (Solvent-free)C4 (4-bromo)94%[5]
Diazo Coupling Aryldiazonium salt, NaOAc bufferC4 (4-azo)73–86%[3]
Lactamomethylation 1-(hydroxymethyl)lactams, H+C4 (4-amidoalkyl)40–69%[4]

Experimental Protocols

Protocol 1: Solvent-Free Mechanochemical Bromination

Causality & Validation: This protocol eliminates halogenated solvents. The use of MCM-41-SO3H provides a high-surface-area proton source to activate NBS. The reaction is self-validating via Thin-Layer Chromatography (TLC); the disappearance of the phenol spot and emergence of a less polar UV-active spot confirms conversion.

  • Preparation: To a 10 mL stainless steel grinding jar, add 2,5-dimethylphenol (1.0 mmol, 122.16 mg), N-bromosuccinimide (1.0 mmol, 177.98 mg), and MCM-41-SO3H catalyst (20 mg).

  • Milling Setup: Add a 10 mm stainless steel milling ball to the jar. Seal the jar securely to prevent moisture ingress, which can quench the activated bromonium species.

  • Mechanical Activation: Mount the jar in a mixer mill (e.g., Retsch MM 400). Mill the mixture at a vibrational frequency of 30 Hz for exactly 10 minutes at room temperature. Insight: Frequencies below 20 Hz result in incomplete conversion due to insufficient kinetic energy transfer.

  • Extraction & Isolation: Open the jar and extract the solid mixture with ethyl acetate (3 × 5 mL). Filter the suspension to recover the heterogeneous MCM-41-SO3H catalyst (which can be washed with ethanol, dried, and reused).

  • Purification: Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-bromo-2,5-dimethylphenol as a solid. Confirm regiochemistry via 1H NMR (look for two distinct singlets at ~6.6 ppm and ~7.2 ppm representing the isolated para protons).

BrominationWorkflow Step1 Step 1: Preparation Substrate: 2,5-dimethylphenol Reagent: NBS Step2 Step 2: Catalysis Co-catalyst: MCM-41-SO3H Environment: Solvent-free Step1->Step2 Step3 Step 3: Activation Method: Ball-milling Freq: 30 Hz, Time: 10 min Step2->Step3 Step4 Step 4: Isolation Product: 4-bromo-2,5-dimethylphenol Yield: 94% Step3->Step4

Solvent-free ball-milling workflow for the bromination of 2,5-dimethylphenol.

Protocol 2: Regioselective Azo Coupling via Aryldiazonium Salts

Causality & Validation: Sodium acetate acts as a crucial buffer. It mildly deprotonates the phenol to increase its nucleophilicity (forming the highly reactive phenoxide in equilibrium) while preventing the alkaline degradation of the diazonium salt.

  • Solvent Preparation: Prepare a solvent mixture of Methanol/Water (3:1 v/v, 2.0 mL). Insight: Methanol ensures the solubility of the organic substrate, while water stabilizes the diazonium salt.

  • Reagent Mixing: In a 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylphenol (0.5 mmol) and sodium acetate (0.5 mmol, 1.0 equiv). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Slowly add the pre-formed aryldiazonium tetrafluoroborate salt (0.5 mmol) portion-wise over 5 minutes. The solution will immediately undergo a color change (typically deep yellow/orange), visually validating the formation of the extended conjugated azo linkage.

  • Maturation: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1).

  • Workup: Dilute the mixture with water (5 mL) and extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over MgSO4 and evaporate the solvent. Purify via silica gel flash chromatography to isolate the pure (E)-4-(aryldiazenyl)-2,5-dimethylphenol.

Conclusion

Understanding the regioselectivity of 2,5-dimethylphenol is paramount for its effective utilization in synthetic chemistry. By leveraging the synergistic directing effects of its substituents, chemists can perform highly selective C4-functionalizations. The integration of modern techniques like mechanochemistry and buffered aqueous couplings not only improves yields but also aligns with sustainable manufacturing practices in drug development.

References

  • Vorobyev, S. V., Primerova, O. V., Bylikin, S. Y., & Koshelev, V. N. (2021). "Lactamomethylation of alkylphenols: Synthesis and quantum-chemical study of the reaction pathway." Arabian Journal of Chemistry, 14(11), 103424. URL:[Link]

  • Liu, Z., Fang, Y., Liu, Y., Fu, W., Gan, X., Gao, W., & Tang, B. (2022). "One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols." Frontiers in Chemistry, 10, 818627. URL:[Link]

  • Ghanbari, N., Ghafuri, H., Esmaili Zand, H. R., & Eslami, M. (2017). "Ball-Milling Promoted Monobromination Reactions: One-pot Regioselective Synthesis of Aryl Bromides and α-Bromoketones by NBS and Recyclable MCM-41-SO3H at Room Temperature." SynOpen, 1(01), 0143-0146. URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: 3-Bromo-2,5-dimethylphenol in Advanced Synthesis and Drug Discovery

Executive Summary & Chemical Profiling 3-Bromo-2,5-dimethylphenol (CAS 72638-60-9) is a highly versatile, halogenated phenolic building block utilized extensively in organic synthesis. Its unique steric and electronic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

3-Bromo-2,5-dimethylphenol (CAS 72638-60-9) is a highly versatile, halogenated phenolic building block utilized extensively in organic synthesis. Its unique steric and electronic profile makes it a critical intermediate in the development of complex phenanthrenoid scaffolds, modern targeted therapeutics like Raf kinase inhibitors, and advanced sulfophthalein dyes. This technical whitepaper provides an authoritative overview of its reactivity, mechanistic pathways, and standardized experimental protocols.

To establish a baseline for experimental design, the physicochemical and safety profiles of 3-Bromo-2,5-dimethylphenol and its primary dye derivative are summarized below.

Table 1: Quantitative Physicochemical and Safety Profile

CompoundCAS NumberMolecular FormulaMW ( g/mol )Key Physical PropertiesPrimary GHS Hazards
3-Bromo-2,5-dimethylphenol 72638-60-9C8H9BrO201.06Solid; Store at 2-8°CH302, H315, H319, H335
Bromoxylenol Blue 40070-59-5C23H20Br2O5S568.27Purple powder; MP: 218°C (dec.)Non-hazardous (Transport)

Data supported by 1[1], 2[2], and 3[3].

Mechanistic Pathways and Reactivity

The structural topology of 3-Bromo-2,5-dimethylphenol features a hydroxyl group and a bromine atom situated on a xylene core. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, while the bromine atom provides a highly specific handle for transition-metal-catalyzed cross-coupling reactions or steric direction.

The primary synthetic divergence of this compound is illustrated below. It serves as a precursor for O-alkylation in the synthesis of Raf inhibitors, an electrophilic aromatic substitution substrate for sulfophthalein dyes, and a starting material for complex multi-ring systems.

ChemicalPathways A 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) B 1-Bromo-3-methoxy- 2,5-dimethylbenzene (Raf Inhibitors) A->B O-Alkylation (MeI, K2CO3) C Bromoxylenol Blue (Sulfophthalein Dye) A->C Condensation (o-Sulfobenzoic anhydride) D Substituted Phenanthrenoids (Complex Scaffolds) A->D Multi-step Synthesis (J. Org. Chem. 1980)

Figure 1: Divergent synthetic pathways of 3-Bromo-2,5-dimethylphenol.

Experimental Workflows & Self-Validating Protocols

O-Methylation for Raf Inhibitor Intermediates

The conversion of 3-Bromo-2,5-dimethylphenol to 1-bromo-3-methoxy-2,5-dimethylbenzene is a critical step in the synthesis of pyrazole-based Raf inhibitors, which are pivotal in targeted oncology therapies4[4].

Causality of Experimental Choices:

  • Solvent (Acetone): A polar aprotic solvent is selected because it poorly solvates the phenoxide anion, leaving it highly nucleophilic and accelerating the

    
     displacement on methyl iodide.
    
  • Base (Potassium Carbonate):

    
     is a mild, insoluble base in acetone. It is strong enough to deprotonate the phenol (
    
    
    
    ) without causing unwanted side reactions (such as ester hydrolysis in later stages or aldol condensation of the solvent).
  • Reagent Dosing: Methyl iodide (

    
    ) is highly volatile (bp 42°C). Adding it in two distinct batches ensures that any reagent lost to the headspace is replenished, driving the equilibrium to >99% conversion.
    

OMethylation Step1 Step 1: Initiation Dissolve 3-Bromo-2,5-dimethylphenol (365 mg) in Acetone (10 mL) Step2 Step 2: Base Addition Add K2CO3 (2.50 mmol) to generate phenoxide Step1->Step2 Step3 Step 3: Primary Alkylation Add MeI (2.40 mmol), Stir 4h at 25°C Step2->Step3 Step4 Step 4: Secondary Alkylation Add excess MeI (4.80 mmol), Stir 16h at 25°C Step3->Step4 Step5 Step 5: Workup & Validation In vacuo concentration, EtOAc extraction. Validate via TLC and 1H NMR. Step4->Step5

Figure 2: Step-by-step workflow for the O-methylation of 3-Bromo-2,5-dimethylphenol.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-bromo-2,5-dimethylphenol (365 mg) and anhydrous acetone (10 mL) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous

    
     (345 mg, 2.50 mmol). Stir for 15 minutes to allow phenoxide generation. The mixture will become a fine suspension.
    
  • First Alkylation: Introduce methyl iodide (341 mg, 2.40 mmol) dropwise via syringe. Stir the reaction at ambient temperature (approx. 25°C) for 4 hours.

  • Reaction Drive: To compensate for

    
     volatility, add a second equivalent of methyl iodide (685 mg, 4.80 mmol). Continue stirring at ambient temperature for an additional 16 hours.
    
  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc). The disappearance of the lower-

    
     phenolic spot and the appearance of a higher-
    
    
    
    ether spot confirms completion.
  • Workup: Remove acetone and unreacted

    
    in vacuo. Dissolve the resulting residue in Ethyl Acetate (EtOAc) and wash with deionized 
    
    
    
    to remove inorganic salts.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Verify the product via 
    
    
    
    NMR (confirm the disappearance of the broad -OH singlet and the appearance of a sharp -OCH3 singlet around 3.8 ppm).
Synthesis of Substituted Phenanthrenoids

3-Bromo-2,5-dimethylphenol was historically established as a vital precursor in the total synthesis of substituted phenanthrenoids by Leed, Boettger, and Ganem 5[5]. In these sequences, the aromatic ring undergoes rigorous functionalization where the bromine atom directs subsequent ortho/para electrophilic additions or acts as a site for metal-halogen exchange. The precise steric bulk of the 2,5-dimethyl groups dictates the regioselectivity of these downstream transformations, ensuring high diastereomeric excess during the cyclization of the phenanthrene core.

Application in Dye Chemistry: Bromoxylenol Blue

Bromoxylenol blue (CAS 40070-59-5) is a sulfophthalein dye synthesized via the acid-catalyzed condensation of 3-bromo-2,5-dimethylphenol with o-sulfobenzoic acid anhydride 3[3].

Protocol Principles & Causality:

  • Electrophilic Aromatic Substitution: The reaction proceeds via a double Friedel-Crafts-type alkylation. The central carbon of the sulfobenzoic anhydride acts as the electrophile, attacking the para-position (relative to the hydroxyl group) of two equivalents of the phenol.

  • Steric Guidance: The bromine at the 3-position and the methyls at the 2,5-positions force the incoming electrophile strictly to the 4-position, preventing polymeric side reactions and ensuring a high-purity dye product.

Conclusion

3-Bromo-2,5-dimethylphenol remains an indispensable reagent across multiple domains of chemical research. From enabling the precise construction of Raf kinase inhibitors to acting as the foundational building block for complex phenanthrenoid architectures and indicator dyes, its unique steric and electronic profile provides chemists with a highly predictable and versatile reactivity platform. Strict adherence to the validated protocols and causality-driven methodologies outlined above ensures maximum yield and reproducibility in advanced synthetic applications.

References

  • 72638-60-9 | 3-Bromo-2,5-dimethylphenol Source: BLD Pharm URL
  • Safety Data Sheet - 3-Bromo-2,5-dimethylphenol Source: ChemScene URL
  • CA2643066A1 - Pyrazole compounds Source: Google Patents URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 40070-59-5, Bromoxylenol blue Formula Source: ECHEMI URL

Sources

Foundational

A Technical Guide to the Discovery and History of Substituted Bromophenols

Introduction: The Emergence of Brominated Phenols from the Ocean's Depths Substituted bromophenols represent a fascinating class of halogenated organic compounds that have journeyed from marine curiosities to molecules o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Brominated Phenols from the Ocean's Depths

Substituted bromophenols represent a fascinating class of halogenated organic compounds that have journeyed from marine curiosities to molecules of significant interest in medicinal chemistry and materials science. Characterized by a phenol ring adorned with one or more bromine atoms, these secondary metabolites are predominantly found in marine environments, a consequence of the high concentration of bromide in seawater.[1] Their story begins not in a pristine laboratory, but within the complex biological systems of marine algae. This guide provides an in-depth exploration of the discovery and history of substituted bromophenols, from their initial isolation to the development of sophisticated synthetic and analytical methodologies that have unlocked their potential. We will delve into their diverse biological activities and their burgeoning industrial applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Part 1: Discovery of Substituted Bromophenols in Nature: A Serendipitous Unveiling

The narrative of substituted bromophenols commences in the mid-20th century, a period of burgeoning interest in the chemical constituents of marine organisms. Prior to this, the vast chemical diversity of the marine world was largely uncharted territory.

The Pioneering Isolation from Red Algae

The first scientifically documented isolation of a substituted bromophenol occurred in 1967.[2] Researchers, intrigued by the chemical defenses of marine life, identified two bromophenols from the red algae Rhodomela larix (now known as Neorhodomela larix).[2][3] This seminal discovery opened the floodgates for the exploration of marine algae as a rich source of these unique compounds. Subsequent investigations revealed that bromophenols are widespread, particularly within the red algae family Rhodomelaceae.[3] However, they are not exclusive to this family and have since been identified in green and brown algae, as well as in other marine organisms like sponges, ascidians, and marine bacteria.[2]

Early Analytical Challenges and Triumphs

The initial identification and structural elucidation of these newfound molecules were monumental tasks given the analytical technologies of the era. Early researchers relied on a combination of classical chemical degradation techniques and nascent spectroscopic methods. The advent of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy proved to be transformative, enabling the precise determination of the molecular weight and the intricate substitution patterns of bromine atoms and hydroxyl groups on the phenol ring.[3] These advanced analytical techniques were crucial in revealing the vast structural diversity of naturally occurring bromophenols.

Table 1: Landmark Discoveries of Natural Bromophenols

Year of DiscoveryOrganism SourceCompound Class/ExampleSignificanceReference(s)
1967Rhodomela larix (Red Alga)Simple BromophenolsFirst isolation of bromophenols from a marine source.[2][3]
1970s-1980sVarious Red Algae (e.g., Polysiphonia, Odonthalia)Polybrominated Phenyl EthersDiscovery of more complex bromophenol derivatives.[4]
1980s-1990sMarine Sponges (e.g., Dysidea)Brominated Diphenyl EthersIdentification of bromophenols in non-algal marine organisms.[2]
2000s-PresentVarious Marine OrganismsNitrogen-containing BromophenolsDiscovery of bromophenols with diverse functional groups and enhanced biological activities.[2]

Part 2: The Evolution of Synthetic Strategies for Substituted Bromophenols

The limited availability of bromophenols from natural sources spurred the development of synthetic routes to access these molecules in the laboratory. The history of their synthesis is a testament to the advancements in organic chemistry, moving from classical, often non-selective methods, to highly sophisticated and regioselective strategies.

Early Approaches: Electrophilic Bromination

The most fundamental method for introducing bromine onto a phenol ring is through electrophilic aromatic substitution.[5] Early synthetic efforts relied on treating phenol or its derivatives with molecular bromine (Br₂), often in the presence of a solvent.[1] While straightforward, this method suffered from a significant lack of regioselectivity, leading to mixtures of ortho- and para-brominated products, as well as polybrominated species.[5] Controlling the degree and position of bromination was a considerable challenge.

Caption: Early electrophilic bromination of phenol, a non-selective process.

Advancements in Regiocontrol: Protecting Groups and Directed Ortho-Metalation

To overcome the limitations of direct bromination, chemists began to employ protecting group strategies and directed ortho-metalation (DoM). By temporarily blocking the highly reactive hydroxyl group, the regioselectivity of bromination could be influenced. DoM, a powerful technique that emerged in the latter half of the 20th century, involves the deprotonation of the ortho-position of a phenol derivative using a strong base, followed by quenching with an electrophilic bromine source. This allowed for the precise installation of a bromine atom at a specific ortho-position.

Modern Methods: Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization

The dawn of the 21st century brought with it the advent of powerful transition-metal-catalyzed reactions that have revolutionized the synthesis of substituted phenols.[3] Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, enable the construction of complex bromophenols by coupling pre-brominated aromatic precursors with a variety of partners. More recently, direct C-H functionalization has emerged as a highly atom-economical and efficient strategy, allowing for the direct introduction of bromine atoms onto the phenol scaffold with high regioselectivity, often guided by a directing group.[3] These modern methods provide unparalleled control over the final molecular architecture.

G cluster_1 Modern Synthetic Workflow Aryl_Precursor Aryl Precursor (e.g., Arylboronic Acid) Substituted_Bromophenol Regioselectively Substituted Bromophenol Aryl_Precursor->Substituted_Bromophenol Cross-Coupling or C-H Functionalization Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Substituted_Bromophenol Catalyst Transition-Metal Catalyst (e.g., Pd, Cu) Catalyst->Substituted_Bromophenol

Caption: A generalized workflow for modern regioselective bromophenol synthesis.

Part 3: The Trajectory of Analytical Techniques for Bromophenol Characterization

The ability to accurately identify and quantify substituted bromophenols has been intrinsically linked to the evolution of analytical chemistry. The journey from rudimentary separation techniques to highly sensitive and specific methods has been pivotal in advancing our understanding of these compounds.

From Paper and Thin-Layer Chromatography to Gas Chromatography

In the early days of bromophenol research, separation of these compounds from complex natural extracts was a significant hurdle. Initial attempts utilized paper chromatography and thin-layer chromatography (TLC), which provided basic separation based on polarity.[6] The development of gas chromatography (GC) in the mid-20th century offered a substantial improvement in resolution, allowing for the separation of volatile bromophenol derivatives.[6] However, the need for derivatization to enhance volatility and the thermal lability of some bromophenols limited the universal applicability of GC.

The HPLC Revolution and the Dawn of Mass Spectrometric Detection

The advent of High-Performance Liquid Chromatography (HPLC) in the 1970s was a watershed moment for the analysis of non-volatile and thermally sensitive compounds like bromophenols.[7] HPLC, with its diverse range of stationary and mobile phases, provided excellent separation of complex mixtures of bromophenols without the need for derivatization.

The coupling of chromatography with mass spectrometry marked another quantum leap in analytical capability. Gas Chromatography-Mass Spectrometry (GC-MS) and, more significantly for bromophenols, Liquid Chromatography-Mass Spectrometry (LC-MS) have become the gold standards for their analysis.[8] Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the confident identification and quantification of bromophenols even at trace levels in complex environmental and biological matrices.[8]

Part 4: Unveiling Biological Activities and Industrial Horizons

The initial interest in substituted bromophenols stemmed from their presumed role in the chemical defense of marine organisms. This has led to extensive investigation into their biological activities, revealing a plethora of potential therapeutic applications and driving their entry into various industrial sectors.

A Spectrum of Biological Activities

Research has demonstrated that substituted bromophenols exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Many bromophenols show potent activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antibiotics.

  • Antioxidant Activity: The phenolic hydroxyl group imparts significant antioxidant properties to these molecules, enabling them to scavenge harmful free radicals.

  • Anticancer Activity: A growing body of evidence suggests that certain bromophenols can inhibit the proliferation of cancer cells and induce apoptosis.

  • Antidiabetic Activity: Some bromophenols have been shown to inhibit enzymes involved in glucose metabolism, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), highlighting their potential as antidiabetic agents.

The specific biological activity and potency are often dictated by the number and position of the bromine substituents on the phenol ring.[3]

Industrial Applications and Future Perspectives

The diverse biological activities of substituted bromophenols have paved the way for their application in several industries:

  • Pharmaceuticals: Their antimicrobial, antioxidant, and anticancer properties make them attractive lead compounds for drug discovery and development.

  • Agrochemicals: The antimicrobial properties of some bromophenols have led to their investigation as potential fungicides and pesticides.

  • Flame Retardants: Polybrominated diphenyl ethers (PBDEs), a class of compounds structurally related to bromophenols, have been widely used as flame retardants, although their environmental persistence has raised concerns.[9]

  • Organic Synthesis: Substituted bromophenols serve as versatile intermediates in the synthesis of more complex molecules.

The journey of substituted bromophenols from their discovery in marine algae to their current status as molecules of significant scientific and industrial interest is a compelling example of how the exploration of natural products can drive innovation. Continued research into their synthesis, biological activities, and applications promises to unlock further potential of these remarkable compounds.

References

  • MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.
  • Semantic Scholar. (2020, August 4).
  • PMC. (2022, January 17). Environmental Applications of Mass Spectrometry for Emerging Contaminants.
  • Organic Syntheses. o-BROMOPHENOL.
  • Chrom Tech, Inc. (2025, October 28).
  • MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
  • Benchchem.
  • Taylor & Francis. (2012, September 20). Full article: Synthesis and paroxonase activities of novel bromophenols.
  • Wikipedia. Bromophenol.
  • Wikipedia. Health Concerns.
  • ACS Publications. (2012, October 17).
  • Google Patents. CN103408404A - Process for synthesizing p-bromophenol.
  • MDPI. (2019, November 29).
  • Google Patents. CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • ACS.org.
  • PMC.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-2,5-dimethylphenol: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 3-Bromo-2,5-dimethylphenol, a valuable substituted phenol for various applications in chemical synthesis, including the development of novel phar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-2,5-dimethylphenol, a valuable substituted phenol for various applications in chemical synthesis, including the development of novel pharmaceutical agents and functional materials. The protocol herein details a regioselective monobromination of 2,5-dimethylphenol utilizing N-bromosuccinimide (NBS) as the brominating agent. This method offers high selectivity and yield under mild reaction conditions. This application note is intended for researchers and professionals in organic synthesis and drug development, providing not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and methods for product characterization to ensure a self-validating and reproducible synthesis.

Introduction

Substituted phenols are a critical class of intermediates in organic chemistry, serving as precursors to a wide array of more complex molecules. The introduction of a bromine atom onto the phenolic ring, as in 3-Bromo-2,5-dimethylphenol, provides a versatile handle for further functionalization through reactions such as cross-coupling, lithiation, and displacement. The regioselective synthesis of such compounds is paramount to avoid the formation of isomeric mixtures that can be challenging to separate and may lead to undesired side products in subsequent reactions.

The hydroxyl and methyl groups of the starting material, 2,5-dimethylphenol, are both activating and ortho-, para-directing for electrophilic aromatic substitution. This inherent reactivity profile necessitates a carefully controlled bromination strategy to achieve the desired 3-bromo isomer. Direct bromination with elemental bromine (Br₂) can lead to over-bromination and a mixture of isomers. In contrast, N-bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it the reagent of choice for this transformation.

This guide will detail a robust and reproducible protocol for the synthesis of 3-Bromo-2,5-dimethylphenol, covering all aspects from reagent handling and reaction setup to product isolation, purification, and characterization.

Reaction Scheme and Mechanism

The synthesis of 3-Bromo-2,5-dimethylphenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of 2,5-dimethylphenol is a potent activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. The two methyl groups also contribute to the activation of the ring. The ortho and para positions relative to the powerful hydroxyl directing group are at C4 and C6. The C4 position is para to the hydroxyl group and ortho to the C5-methyl group. The C6 position is ortho to the hydroxyl group and the C5-methyl group. The C3 position is ortho to the C2-methyl group and meta to the hydroxyl and C5-methyl groups. While the C4 and C6 positions are electronically favored, the steric hindrance from the adjacent methyl groups can influence the regioselectivity. The use of a selective brominating agent like NBS allows for controlled bromination, favoring the less sterically hindered, yet still activated, position.

The reaction mechanism involves the generation of an electrophilic bromine species from NBS, which is then attacked by the electron-rich aromatic ring of 2,5-dimethylphenol. A resonance-stabilized carbocation intermediate (the sigma complex or arenium ion) is formed, and subsequent deprotonation by a weak base (such as the succinimide anion) restores the aromaticity of the ring, yielding the brominated product.

Experimental Protocol

Materials and Equipment
Material/EquipmentDescription
Reagents 2,5-Dimethylphenol (≥98%)
N-Bromosuccinimide (NBS) (≥98%)
Acetonitrile (anhydrous)
Dichloromethane (DCM)
Hexane
Ethyl acetate
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Glassware Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel or powder funnel
Condenser
Separatory funnel
Beakers and Erlenmeyer flasks
Buchner funnel and filter flask
Equipment Magnetic stir plate
Ice bath
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Glass column for chromatography
NMR spectrometer
Detailed Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Phenols are corrosive and toxic, and NBS is an irritant.[1] Bromine-containing compounds are hazardous.[2][3]

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylphenol (1.0 eq.).

    • Dissolve the 2,5-dimethylphenol in anhydrous acetonitrile (approximately 10 mL per gram of phenol).

    • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of N-Bromosuccinimide:

    • Slowly add N-bromosuccinimide (1.05 eq.) to the cooled solution in portions over 15-20 minutes. The addition can be done using a powder funnel.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at 0 °C.

  • Reaction Quench and Work-up:

    • Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add dichloromethane (DCM).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 3-Bromo-2,5-dimethylphenol can be purified by flash column chromatography on silica gel. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity). The fractions containing the desired product (as identified by TLC) should be combined and the solvent removed under reduced pressure to yield the purified product.

Alternatively, recrystallization from a suitable solvent system such as hexane/dichloromethane can be employed for purification.

Characterization

The identity and purity of the synthesized 3-Bromo-2,5-dimethylphenol should be confirmed by analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy.

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ ~7.0 (s, 1H, Ar-H)

    • δ ~6.8 (s, 1H, Ar-H)

    • δ ~5.0 (s, 1H, -OH)

    • δ ~2.3 (s, 3H, Ar-CH₃)

    • δ ~2.2 (s, 3H, Ar-CH₃)

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ ~152 (C-OH)

    • δ ~138 (C-Br)

    • δ ~130 (Ar-C)

    • δ ~128 (Ar-C)

    • δ ~125 (Ar-C)

    • δ ~115 (Ar-C)

    • δ ~20 (Ar-CH₃)

    • δ ~15 (Ar-CH₃)

Note: The exact chemical shifts may vary depending on the solvent and concentration. It is recommended to compare the obtained spectra with a known reference if available.

Visualization

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,5-dimethylphenol in anhydrous acetonitrile cool Cool to 0°C start->cool add_nbs Add NBS (1.05 eq) cool->add_nbs stir Stir at 0°C for 1-2h add_nbs->stir quench Quench with Na2S2O3 stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure 3-Bromo-2,5-dimethylphenol chromatography->end

Caption: Workflow for the synthesis of 3-Bromo-2,5-dimethylphenol.

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_5_dimethylphenol 2,5-Dimethylphenol sigma_complex Sigma Complex (Arenium Ion) 2_5_dimethylphenol->sigma_complex + Br+ (from NBS) NBS N-Bromosuccinimide (NBS) product 3-Bromo-2,5-dimethylphenol sigma_complex->product - H+ succinimide Succinimide

Caption: Simplified mechanism of electrophilic aromatic bromination.

Safety and Handling

  • Phenols: Phenols are corrosive and toxic.[1] Avoid skin and eye contact. Handle in a fume hood. In case of contact, wash the affected area immediately with copious amounts of water.

  • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Bromine-containing compounds: These compounds are generally toxic and should be handled with care.

  • Solvents: Acetonitrile, dichloromethane, hexane, and ethyl acetate are flammable and/or volatile. Handle in a well-ventilated area away from ignition sources.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-Bromo-2,5-dimethylphenol. The use of N-bromosuccinimide allows for a regioselective bromination of 2,5-dimethylphenol, yielding the desired product in good purity after appropriate work-up and purification. The detailed procedure and characterization guidelines are intended to enable researchers to confidently synthesize this valuable intermediate for their research and development needs.

References

  • PrepChem. (n.d.). Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). Retrieved from [Link]

  • BenchChem. (2025).
  • University of California, Santa Barbara - Office of Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

Sources

Application

Application Note: Regioselective Bromination of 2,5-Dimethylphenol with NBS

Introduction & Scope The synthesis of 4-bromo-2,5-dimethylphenol is a critical transformation in organic chemistry, providing a valuable building block for the development of rigid ladder polymers, advanced dielectric ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of 4-bromo-2,5-dimethylphenol is a critical transformation in organic chemistry, providing a valuable building block for the development of rigid ladder polymers, advanced dielectric materials, and pharmaceutical intermediates [1]. While traditional electrophilic aromatic substitution (EAS) utilizing molecular bromine (Br₂) is effective, it frequently suffers from poor regioselectivity, over-bromination, and the generation of corrosive HBr gas.

N-Bromosuccinimide (NBS) serves as a superior, mild brominating agent. When applied under optimized conditions—either in a polar aprotic solvent or via mechanochemical activation—NBS delivers exceptional regiocontrol and high yields [1, 2]. This application note details the mechanistic rationale and provides two field-proven, step-by-step protocols for the regioselective monobromination of 2,5-dimethylphenol.

Mechanistic Rationale & Regioselectivity (Expertise & Experience)

The success of this protocol relies on the predictable directing effects of the substrate's functional groups. In 2,5-dimethylphenol, the hydroxyl (-OH) group is a strongly activating, ortho/para-directing group, while the methyl (-CH₃) groups at C2 and C5 are weakly activating.

Steric vs. Electronic Control: Electrophilic attack by the bromonium ion (Br⁺) preferentially occurs at the C4 position. The C4 carbon is para to the strongly activating -OH group and ortho to the C5 methyl group. The alternative C6 position (which is ortho to the -OH group) is sterically hindered by the adjacent hydroxyl and the C5 methyl group. Consequently, the transition state leading to the C4 σ-complex (Wheland intermediate) is significantly lower in energy, resulting in the exclusive formation of 4-bromo-2,5-dimethylphenol.

Mechanism NBS NBS Activation (Polarization/Protonation) PiComplex π-Complex Formation NBS->PiComplex Phenol 2,5-Dimethylphenol (Electron-Rich Aromatic) Phenol->PiComplex SigmaComplex σ-Complex (Wheland Intermediate) at C4 Position PiComplex->SigmaComplex Electrophilic Attack Rearomatization Rearomatization (Loss of H+) SigmaComplex->Rearomatization Product 4-Bromo-2,5-dimethylphenol Rearomatization->Product

Electrophilic aromatic substitution mechanism for regioselective bromination at the C4 position.

Experimental Workflows

Depending on the required scale and available infrastructure, researchers can choose between two validated methodologies:

  • Method A (Solution-Phase): A highly scalable, standard protocol utilizing N,N-Dimethylformamide (DMF) as a solvent. DMF stabilizes the polar transition state of the EAS reaction, facilitating the bromination without the need for an external catalyst [1].

  • Method B (Mechanochemical): A rapid, green-chemistry approach utilizing ball-milling. The addition of MCM-41-SO₃H, a solid acid catalyst, protonates the carbonyl oxygen of NBS, drastically increasing the electrophilicity of the bromine atom and reducing reaction times from hours to minutes [2].

Workflow Substrate 2,5-Dimethylphenol + NBS MethodA Method A: Solution Phase Solvent: DMF | Temp: 25 °C Time: 12-18 h Substrate->MethodA Scalable Synthesis MethodB Method B: Mechanochemical Catalyst: MCM-41-SO3H | 30 Hz Time: 10 min Substrate->MethodB Green Synthesis WorkupA Aqueous Quench Ether Extraction & HCl Wash MethodA->WorkupA WorkupB Solvent Extraction Catalyst Filtration MethodB->WorkupB Product 4-Bromo-2,5-dimethylphenol (Crystalline Needles) WorkupA->Product Recrystallize (Hexane) WorkupB->Product Evaporate Solvent

Comparison of solution-phase and mechanochemical workflows for 2,5-dimethylphenol bromination.

Quantitative Data Presentation

ParameterMethod A: Solution-Phase[1]Method B: Mechanochemical [2]
Typical Scale Gram-scale (~80 mmol)Milligram-scale (~1 mmol)
Reagents NBS, DMF (Solvent)NBS, MCM-41-SO₃H (Solid Catalyst)
Reaction Time 12–18 hours10 minutes
Temperature Room Temperature (25 °C)Room Temperature (25 °C)
Isolated Yield ~73% (after recrystallization)~94% (crude/filtered)
Primary Advantage Highly scalable, standard lab equipmentUltra-fast, solvent-free, reusable catalyst

Detailed Experimental Protocols

Protocol A: Solution-Phase Bromination in DMF

This protocol is optimized for bulk synthesis and relies on liquid-liquid extraction for purification.

  • Substrate Preparation: Dissolve 2,5-dimethylphenol (10.0 g, 81.9 mmol) in 125 mL of anhydrous DMF in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Preparation: In a separate vessel, prepare a solution of NBS (14.2 g, 80.0 mmol) in 50 mL of DMF.

  • Controlled Addition: Add the NBS solution dropwise to the phenol solution at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of exothermic over-bromination and ensuring high regioselectivity.

  • Reaction: Stir the reaction mixture at room temperature overnight (12–18 hours) under an inert nitrogen atmosphere [1].

  • Quench: Quench the reaction by adding 200 mL of deionized water.

    • Causality: Water crashes out the hydrophobic organic product while highly polar byproducts (e.g., succinimide) remain dissolved in the aqueous phase.

  • Extraction: Add diethyl ether and 2 M HCl. Extract the aqueous phase twice with diethyl ether.

  • Washing: Wash the combined organic extracts with 2 M HCl, followed by water.

    • Causality: The acidic wash is critical for protonating and removing residual DMF, which can otherwise partition into the organic layer and inhibit crystallization.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield an oil that solidifies upon standing.

  • Purification: Recrystallize the crude product from hot hexane to yield 4-bromo-2,5-dimethylphenol as crystalline needles (~12 g, 73% yield) [1].

Protocol B: Mechanochemical Bromination (Ball-Milling)

This protocol is optimized for rapid, green synthesis utilizing solid-state kinetic energy.

  • Loading: To a 10 mL stainless steel grinding jar, add 2,5-dimethylphenol (1.0 mmol), NBS (1.0 mmol), and the MCM-41-SO₃H catalyst (10 mg) [2].

  • Assembly: Add a 10 mm stainless steel milling ball to the jar and seal it securely.

  • Milling: Mount the jar in a mixer mill (e.g., Retsch MM 400) and mill at a rotational frequency of 30 Hz for exactly 10 minutes at room temperature.

    • Causality: High-frequency mechanical impact provides the activation energy required for the solid-state reaction, bypassing the need for solvent solvation and overcoming mass transfer limitations.

  • Extraction: Open the jar and extract the solid mixture with a volatile organic solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Recovery: Filter the suspension to recover the heterogeneous MCM-41-SO₃H catalyst.

    • Causality: The solid acid catalyst is insoluble and can be washed, dried, and reused for up to 5 subsequent cycles without significant loss of activity, establishing a sustainable workflow [2].

  • Isolation: Concentrate the filtrate under reduced pressure to afford the product. (Yield: ~94%) [2].

Self-Validating Quality Control (QC)

To ensure the experimental workflow functions as a self-validating system, the following analytical checkpoints must be met to confirm both the purity and the exact regiochemistry of the product:

  • Physical Appearance: The purified product must present as white to off-white crystalline needles.

  • Melting Point: 88–90 °C. A depressed melting point indicates the presence of unreacted starting material or ortho-brominated impurities [2].

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum must show two distinct aromatic singlets (approx. δ 7.2 and δ 6.7).

    • Validation Logic: The presence of two singlets confirms the para-relationship of the remaining aromatic protons on the benzene ring. If bromination had occurred at the C6 position, the remaining protons at C3 and C4 would exhibit ortho-coupling (doublets with J ≈ 8 Hz). The singlets unequivocally validate exclusive bromination at the C4 position.

References

  • Liu, S., Jin, Z., Teo, Y. C., & Xia, Y. (2014). Efficient synthesis of rigid ladder polymers via palladium catalyzed annulation. Journal of the American Chemical Society, 136(50), 17434-17437. URL: [Link]

  • Ghanbari, N., Ghafuri, H., Esmaili Zand, H. R., & Eslami, M. (2017). Ball-Milling Promoted Monobromination Reactions: One-pot Regioselective Synthesis of Aryl Bromides and α-Bromoketones by NBS and Recyclable MCM-41-SO₃H at Room Temperature. SynOpen, 1(01), 143-146. URL: [Link]

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,5-dimethylphenol in Advanced API Synthesis

Executive Summary The functionalization of highly substituted phenolic building blocks is a critical operation in the development of complex Active Pharmaceutical Ingredients (APIs). 3-Bromo-2,5-dimethylphenol presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted phenolic building blocks is a critical operation in the development of complex Active Pharmaceutical Ingredients (APIs). 3-Bromo-2,5-dimethylphenol presents a unique synthetic challenge for palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) due to its specific substitution pattern. This application note provides a comprehensive, self-validating guide to overcoming the dual challenges of steric hindrance and electronic interference inherent to this substrate.

Mechanistic Analysis: The Dual Bottleneck

Successful cross-coupling of 3-bromo-2,5-dimethylphenol requires a deep understanding of the causality behind catalyst failure. The substrate presents two distinct bottlenecks:

  • The Steric Bottleneck (C2-Methyl Group): The bromine atom at the C3 position is flanked by a methyl group at C2. This ortho-substitution creates a significant energy barrier during the transmetalation step. Bulky boronic acids struggle to approach the palladium center due to the spatial shielding provided by the C2-methyl group and the ancillary phosphine ligands[1].

  • Electronic Interference (C1-Hydroxyl Group): The unprotected phenol (pKa ~10) is readily deprotonated by the inorganic bases (e.g., K₂CO₃, K₃PO₄) required for the Suzuki-Miyaura coupling. The resulting phenoxide is a strong σ- and π-donor. It can outcompete the boronic acid for coordination to the electrophilic Pd(II) intermediate, forming stable, unreactive Pd-aryloxide dead-end complexes (catalyst poisoning) or leading to off-target C-O reductive elimination[2].

CatalyticCycle Pd0 Pd(0)L_n Catalyst OA Oxidative Addition (Hindered by C2-Methyl) Pd0->OA + 3-Bromo-2,5-dimethylphenol PdII Ar-Pd(II)-Br Complex OA->PdII TM Transmetalation (Major Steric Bottleneck) PdII->TM + Ar'-B(OH)2 / Base Phenoxide Phenoxide Interference (Catalyst Poisoning) PdII->Phenoxide Base deprotonates OH, O- coordinates to Pd PdII_Ar Ar-Pd(II)-Ar' Complex TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

Catalytic cycle of Suzuki coupling showing steric and electronic bottlenecks.

Strategic Workflows & Decision Matrix

To navigate these bottlenecks, process chemists typically choose between two validated workflows:

  • Strategy A (Protection Route): Masks the phenol as a methyl or benzyl ether prior to coupling[3]. This eliminates the electronic interference, allowing the use of standard, cost-effective catalysts like Pd(dppf)Cl₂.

  • Strategy B (Direct Route): Employs highly specialized, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) to couple the unprotected phenol directly[4]. The bulky dicyclohexyl groups of XPhos prevent the phenoxide from forming stable square-planar complexes, forcing the catalytic cycle forward[5].

Workflow Start 3-Bromo-2,5- dimethylphenol StratA Strategy A: Protection Route Start->StratA StratB Strategy B: Direct Route Start->StratB Protect O-Alkylation (MeI, K2CO3) StratA->Protect CoupleA Suzuki Coupling (Pd(dppf)Cl2) Protect->CoupleA Deprotect Deprotection (BBr3) CoupleA->Deprotect Final Cross-Coupled Phenol Product Deprotect->Final CoupleB Direct Suzuki Coupling (Pd(OAc)2, XPhos) StratB->CoupleB CoupleB->Final

Decision tree comparing Protection-Coupling vs. Direct Coupling strategies.

Quantitative Data: Catalyst & Condition Matrix
StrategyLigand SystemBase (Eq.)Solvent SystemTemp (°C)Expected YieldMechanistic Rationale
Protected (A) Pd(dppf)Cl₂K₂CO₃ (2.0)Dioxane/H₂O90>85%Large bite angle (99°) of dppf promotes reductive elimination.
Protected (A) Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O10060-70%Prone to protodeboronation; struggles with the C2-methyl steric bulk.
Direct (B) Pd(OAc)₂ / XPhosK₃PO₄ (3.0)THF/H₂O8075-85%XPhos bulk prevents phenoxide poisoning; extra base neutralizes phenol[4].
Direct (B) Pd-AntPhosK₃PO₄ (3.0)Toluene/H₂O11070-80%Anthracenyl moiety overcomes extreme β-hydride elimination risks[1].

Experimental Methodologies

Protocol A: The Protection-Coupling-Deprotection Workflow

This route is highly recommended for early-stage discovery where reliability supersedes atom economy.

Step 1: O-Methylation of 3-Bromo-2,5-dimethylphenol [3]

  • Charge: To a round-bottom flask, add 3-bromo-2,5-dimethylphenol (1.0 eq, 10 mmol) and anhydrous acetone (0.2 M).

  • Base Addition: Add finely powdered K₂CO₃ (2.5 eq, 25 mmol). Stir for 15 minutes at room temperature to initiate phenoxide formation.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.5 eq, 15 mmol). Caution: MeI is a volatile alkylating agent; perform in a fume hood.

  • Reaction: Stir at ambient temperature for 16 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.3) should completely convert to a non-polar spot (Rf ~0.7). FTIR will show the disappearance of the broad O-H stretch at ~3300 cm⁻¹.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and partition between EtOAc and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-bromo-3-methoxy-2,5-dimethylbenzene.

Step 2: Suzuki-Miyaura Coupling

  • Charge: Combine the protected bromide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

  • Solvent & Degassing: Add 1,4-Dioxane/H₂O (4:1 v/v, 0.15 M). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Reaction: Heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, separate phases, and purify via silica gel chromatography.

Step 3: Deprotection

  • Reaction: Dissolve the coupled product in anhydrous DCM (0.1 M) and cool to -78 °C. Slowly add BBr₃ (3.0 eq). Allow to warm to room temperature over 4 hours.

  • Quench: Carefully quench with MeOH at 0 °C, followed by H₂O, and extract with DCM.

Protocol B: Direct Suzuki-Miyaura Coupling (Atom-Economic Route)

This protocol utilizes Buchwald's XPhos ligand to directly couple the unprotected phenol, saving two synthetic steps[4][5].

  • Charge: To an oven-dried Schlenk tube, add 3-bromo-2,5-dimethylphenol (1.0 eq, 5 mmol), arylboronic acid (1.5 eq, 7.5 mmol), and anhydrous K₃PO₄ (3.0 eq, 15 mmol).

    • Causality Note: 3.0 equivalents of base are strictly required. One equivalent is immediately consumed to deprotonate the phenol, leaving two equivalents to activate the boronic acid for the critical transmetalation step.

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%) in a small amount of THF until a homogeneous yellow solution forms (active Pd(0)L₁ complex).

  • Solvent & Degassing: Add THF/H₂O (10:1 v/v, 0.2 M) to the main Schlenk tube. Sparge with Argon for 20 minutes.

  • Initiation: Transfer the pre-mixed catalyst solution to the Schlenk tube via syringe.

  • Reaction: Seal the tube and heat to 80 °C for 16 hours under vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Checkpoint:

    • Visual Cue: The reaction should remain a clear, dark yellow/orange biphasic mixture. The sudden appearance of a black precipitate (Pd black) indicates catalyst degradation due to oxygen ingress or ligand dissociation.

    • Analytical: Complete conversion is validated by LC-MS showing the disappearance of the isotopic doublet at m/z 201/203 [M-H]⁻.

  • Workup: Cool the reaction. Crucial step: Acidify the aqueous layer to pH ~3 using 1M HCl to reprotonate the phenoxide back to the free phenol. Extract with EtOAc (3x). Dry over MgSO₄, concentrate, and purify via flash chromatography.

References

1.[1] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Advances. URL:[Link] 2.[4] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). URL:[Link] 3.[3] CA2643066A1 - Pyrazole compounds. Google Patents. URL: 4.[5] Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. URL:[Link] 5.[2] Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. National Institutes of Health (NIH). URL:[Link]

Sources

Application

Advanced Analytical Characterization of 3-Bromo-2,5-dimethylphenol: A Comprehensive Protocol and Application Note

Introduction & Scope In modern drug development and materials science, halogenated xylenol derivatives serve as critical structural building blocks. 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is frequently utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern drug development and materials science, halogenated xylenol derivatives serve as critical structural building blocks. 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrazole compounds and advanced agrochemicals[1][2].

Because the reactivity of this molecule hinges on the precise spatial arrangement of its functional groups (the phenolic hydroxyl, the meta-positioned bromine, and the two methyl groups), rigorous analytical characterization is non-negotiable. This application note provides a self-validating, multidimensional analytical framework designed by senior application scientists. It details the causality behind specific chromatographic and spectroscopic choices, ensuring robust, reproducible characterization of 3-Bromo-2,5-dimethylphenol.

Physicochemical & Safety Profile

Before initiating any analytical workflow, understanding the physical and hazard profile of the analyte is essential for both method development and laboratory safety. 3-Bromo-2,5-dimethylphenol is an acute oral toxicant and a severe irritant to the skin, eyes, and respiratory tract[3].

Property / ParameterValue / Description
Chemical Name 3-Bromo-2,5-dimethylphenol
CAS Number 72638-60-9[4]
Molecular Formula C₈H₉BrO[3]
Molecular Weight 201.06 g/mol [4]
Physical State Solid (Crystalline powder)
GHS Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]
Handling Precautions Handle in a certified fume hood (P271); wear appropriate PPE (P280)[3].

Analytical Workflow Architecture

To establish absolute structural identity and purity, a four-pillar analytical approach is employed. The workflow below illustrates the logical progression from structural elucidation to trace purity profiling.

Analytical_Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Mass Profiling (Quality) Start 3-Bromo-2,5-dimethylphenol CAS: 72638-60-9 NMR NMR Spectroscopy 1H, 13C, COSY, HSQC Start->NMR FTIR FTIR Spectroscopy ATR mode, 4000-400 cm⁻¹ Start->FTIR HPLC HPLC-DAD RP-C18, Acidified Gradient Start->HPLC GCMS GC-MS (EI) Derivatized (BSTFA), 70 eV Start->GCMS Structure Confirmed Molecular Architecture NMR->Structure FTIR->Structure Purity Purity HPLC->Purity GCMS->Purity

Figure 1: Multidimensional analytical workflow for 3-Bromo-2,5-dimethylphenol characterization.

Protocol 1: High-Resolution NMR Spectroscopy (¹H & ¹³C)

Causality & Experimental Design

Nuclear Magnetic Resonance (NMR) is the gold standard for mapping the molecular backbone. For 3-Bromo-2,5-dimethylphenol, CDCl₃ is selected as the solvent due to its excellent solubilizing power for halogenated phenols and lack of exchangeable protons (which would otherwise mask the phenolic -OH signal). Crucial Methodological Choice: In ¹³C NMR, the quaternary carbons (C-Br, C-OH, and C-CH₃) lack attached protons. Consequently, they do not benefit from the Nuclear Overhauser Effect (NOE) and exhibit prolonged T₁ relaxation times. To prevent these peaks from disappearing into the baseline, a relaxation delay (d1) of at least 2.5 seconds must be programmed into the pulse sequence.

Step-by-Step Procedure
  • Sample Preparation : Dissolve 20 mg (for ¹H) or 60 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition (¹H) : Run a standard 1D proton sequence at 400 MHz (or higher). Set the spectral width to 12 ppm and acquire 16 scans.

  • Acquisition (¹³C) : Run a proton-decoupled ¹³C sequence at 100 MHz. Set the relaxation delay (d1) to 2.5s and acquire a minimum of 512 scans to resolve the quaternary carbons.

  • Processing : Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct the spectra.

Expected Spectral Data
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H ~7.00Doublet (J ≈ 1.5 Hz)1HAromatic C4-H (meta coupling)
¹H ~6.60Doublet (J ≈ 1.5 Hz)1HAromatic C6-H (meta coupling)
¹H ~4.80Broad Singlet1HPhenolic -OH (exchanges with D₂O)
¹H ~2.30Singlet3HC2-CH₃
¹H ~2.20Singlet3HC5-CH₃
¹³C ~152.0Singlet-C1 (C-OH)
¹³C ~138.0, 132.0, 124.0, 122.0, 114.0Singlets-Remaining Aromatic Carbons (C2 to C6)
¹³C ~21.0, ~14.0Singlets-Aliphatic Methyl Carbons

Validation Checkpoint : The integration ratio of the aromatic protons to the methyl protons must be exactly 2:6. The presence of residual CHCl₃ at 7.26 ppm serves as the internal calibration reference.

Protocol 2: GC-MS Analysis via Silylation

Causality & Experimental Design

Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive molecular weight confirmation and trace impurity detection. However, free phenols possess active hydrogen atoms that hydrogen-bond with the silanol groups on the GC column's stationary phase, leading to severe peak tailing and poor reproducibility. Crucial Methodological Choice: To circumvent this, the sample is derivatized using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS . This converts the active phenolic -OH into a highly volatile, thermally stable trimethylsilyl (TMS) ether. Furthermore, the presence of bromine provides a distinct self-validating isotopic signature: Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, resulting in a characteristic doublet (M / M+2) in the mass spectrum.

GCMS_Pathway A 3-Bromo-2,5-dimethylphenol MW: 201.06 Isotopes: 200 / 202 B Derivatization BSTFA + 1% TMCS (60°C, 30 min) A->B Silylation of -OH C TMS-Ether Derivative MW: 273.24 Isotopes: 272 / 274 B->C GC Injection D Fragment: [M-CH3]⁺ m/z 257 / 259 C->D EI (70 eV) Loss of CH3 E Fragment: [M-Br]⁺ m/z 193 C->E EI (70 eV) Loss of Br radical

Figure 2: GC-MS silylation pathway and electron ionization (EI) fragmentation of the TMS-ether.

Step-by-Step Procedure
  • Derivatization : Weigh 1.0 mg of 3-Bromo-2,5-dimethylphenol into a 2 mL glass GC vial.

  • Add 500 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and incubate in a heating block at 60 °C for 30 minutes.

  • Cool to room temperature and dilute with 500 µL of MS-grade hexane.

  • Injection : Inject 1.0 µL into the GC-MS (e.g., DB-5MS column, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program : 80 °C (hold 1 min) -> ramp at 15 °C/min to 280 °C (hold 5 min).

Expected Fragmentation Profile (TMS Derivative)
Ion Typem/z ValueRelative Abundance / Notes
Molecular Ion [M]⁺ 272 / 274~30% (Characteristic 1:1 Bromine doublet)
Base Peak [M-CH₃]⁺ 257 / 259100% (Loss of methyl from the TMS group)
Fragment[M-Br]⁺ 193~15% (Singlet peak, bromine radical lost)

Validation Checkpoint : The molecular ion must display the characteristic 1:1 doublet at m/z 272 and 274. A single peak at m/z 200/202 indicates failed derivatization.

Protocol 3: HPLC-DAD for Purity Profiling

Causality & Experimental Design

Reverse-phase HPLC coupled with a Diode Array Detector (DAD) is utilized to quantify the chromatographic purity of the compound. Phenols are weak acids (pKa ~9.5). If run in a neutral mobile phase, the molecule can exist in a state of partial ionization, leading to dual retention mechanisms, peak broadening, and peak splitting. Crucial Methodological Choice: The mobile phase must be acidified to pH ~2.5 using 0.1% Formic Acid . This forces the phenol into its fully protonated, neutral state, ensuring it interacts uniformly with the hydrophobic C18 stationary phase, yielding a sharp, symmetrical peak.

Step-by-Step Procedure
  • Column : Waters XBridge C18 (50 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A : Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Sample Prep : Dissolve 1.0 mg of sample in 1.0 mL of Initial Mobile Phase (10% B). Filter through a 0.22 µm PTFE syringe filter.

  • Detection : Extract chromatograms at 210 nm and 280 nm (optimal for phenolic aromatic rings).

Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.09010
1.01.09010
8.01.01090
10.01.01090
10.11.09010
15.01.09010

Validation Checkpoint : The peak asymmetry factor (Tailing factor, Tf) should be between 0.9 and 1.2. A Tf > 1.5 indicates insufficient mobile phase acidification or column degradation.

Protocol 4: FTIR Spectroscopy

Causality & Experimental Design

Fourier Transform Infrared (FTIR) Spectroscopy provides rapid orthogonal confirmation of functional groups. Attenuated Total Reflectance (ATR) mode is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture can create a massive, artificial O-H stretch around 3300 cm⁻¹, masking the true phenolic O-H signal of the analyte. ATR requires zero sample preparation, preserving the sample's native solid-state environment.

Step-by-Step Procedure
  • Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Collect a background spectrum (Air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Place a few crystals (~2 mg) of 3-Bromo-2,5-dimethylphenol directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure intimate contact with the diamond.

  • Collect the sample spectrum.

Key Diagnostic Bands :

  • ~3300 - 3400 cm⁻¹ : Broad, strong stretch corresponding to the phenolic O-H group.

  • ~2920 - 2850 cm⁻¹ : Weak C-H stretches corresponding to the aliphatic methyl groups.

  • ~1600 - 1450 cm⁻¹ : Sharp multiple bands corresponding to the aromatic C=C ring stretches.

  • ~650 - 550 cm⁻¹ : Strong absorption corresponding to the C-Br stretch.

References

  • Source: bldpharm.
  • Source: chemscene.
  • Source: chemscene.
  • Source: google.

Sources

Method

1H NMR spectrum interpretation of 3-Bromo-2,5-dimethylphenol

Application Note: High-Resolution 1H NMR Spectrum Interpretation of 3-Bromo-2,5-dimethylphenol Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution 1H NMR Spectrum Interpretation of 3-Bromo-2,5-dimethylphenol

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, causality-driven guide for the structural elucidation of 3-bromo-2,5-dimethylphenol via 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Dynamics and Substituent Effects (Causality)

3-Bromo-2,5-dimethylphenol is a highly functionalized aromatic building block frequently utilized in the synthesis of pharmaceuticals and agrochemicals. Accurate interpretation of its 1H NMR spectrum requires a deep understanding of how its four distinct substituents interact electronically to influence the local magnetic environment of the protons.

The molecule features a phenol core with a hydroxyl group at C1, methyl groups at C2 and C5, and a bromine atom at C3. The chemical shifts of the two remaining aromatic protons (C4-H and C6-H) are dictated by a combination of inductive and resonance effects, which can be predicted using empirical rules established in spectral data tables ()[1]:

  • C4-H Proton: Located between the bromine (C3) and a methyl group (C5). It experiences strong ortho-deshielding from the electronegative bromine atom, counteracted only slightly by the para-shielding effect of the distant hydroxyl group.

  • C6-H Proton: Located between a methyl group (C5) and the hydroxyl group (C1). The strong electron-donating nature of the -OH group via resonance provides significant ortho-shielding, pushing this proton's resonance upfield compared to C4-H.

Substituent_Effects OH -OH Group (C1) Strong EDG H4 C4-H Proton (~7.00 ppm) OH->H4 Para Shielding H6 C6-H Proton (~6.60 ppm) OH->H6 Ortho Shielding Br -Br Group (C3) Weak EWG/EDG Br->H4 Ortho Deshielding Br->H6 Para Effect CH3 -CH3 (C2, C5) Hyperconjugation CH3->H4 Ortho/Meta Shielding CH3->H6 Ortho/Meta Shielding

Causality map illustrating electronic substituent effects on aromatic proton chemical shifts.

Quantitative Spectral Data

Based on substituent causality and comparative analysis with structurally analogous derivatives like 1-bromo-3-methoxy-2,5-dimethylbenzene[2], the expected 1H NMR signals in CDCl3 are summarized below.

Proton EnvironmentPositionExpected Shift (ppm)MultiplicityIntegrationCausality & Mechanistic Notes
Hydroxyl (-OH) C14.50 – 5.50Broad Singlet (br s)1HHighly variable; chemical shift depends heavily on concentration, temperature, and intermolecular hydrogen bonding.
Aromatic (C4-H) C4~7.00Doublet (d) or br s1HDeshielded by ortho-bromine. Exhibits fine meta-coupling (

Hz) to C6-H.
Aromatic (C6-H) C6~6.60Doublet (d) or br s1HStrongly shielded by ortho-hydroxyl and ortho-methyl groups.
Methyl (C2-CH3) C2~2.30Singlet (s)3HSlightly deshielded due to its proximity to the electronegative bromine at C3.
Methyl (C5-CH3) C5~2.20Singlet (s)3HResonates slightly upfield compared to C2-CH3 due to the lack of an adjacent halogen.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral assignment, the following methodology incorporates a self-validating chemical exchange step.

NMR_Workflow A 1. Sample Prep 15 mg in 0.6 mL CDCl3 B 2. Internal Standard Add 0.03% TMS A->B C 3. Shimming & Tuning Optimize homogeneity B->C D 4. Acquisition zg30, NS=16, D1=2s C->D E 5. D2O Shake (Validation) Confirm -OH exchange D->E F 6. Processing FT, Phase/Baseline Corr. E->F

Step-by-step self-validating workflow for high-resolution 1H NMR acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of high-purity 3-bromo-2,5-dimethylphenol in 0.6 mL of deuterated chloroform (CDCl3).

    • Causality: CDCl3 is chosen because it provides excellent solubility for moderately polar aromatics without introducing exchangeable protons that would obscure the target hydroxyl signal.

  • Internal Standardization: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a reliable 0.00 ppm reference point, which is essential for accurate empirical shift comparison.

  • Instrument Tuning and Shimming: Insert the sample into a high-resolution NMR spectrometer (400 MHz or higher). Perform rigorous shimming to optimize magnetic field homogeneity.

    • Causality: Poor shimming will artificially broaden the signals, completely obscuring the critical ~1.5 Hz meta-coupling between C4-H and C6-H.

  • Data Acquisition: Acquire the 1D 1H NMR spectrum using a standard 30-degree pulse sequence (e.g., zg30). Set the number of scans (NS) to 16 and the relaxation delay (D1) to at least 2 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation (

      
      ) of the methyl protons, guaranteeing mathematically accurate integration ratios (3:3:1:1:1) ()[3].
      
  • Self-Validation (D2O Shake): To definitively assign the -OH proton, remove the tube, add 1-2 drops of deuterium oxide (D2O), shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Causality: The labile -OH proton will undergo rapid chemical exchange with deuterium. The disappearance of the broad singlet at 4.5–5.5 ppm definitively validates its assignment as the hydroxyl proton.

  • Processing and Impurity Check: Apply Fourier Transform, phase correction, and baseline correction. Check the spectrum for common trace impurities.

    • Causality: Residual CHCl3 will appear at 7.26 ppm, and trace water in CDCl3 will appear at 1.56 ppm. Recognizing these solvent artifacts prevents the fatal misassignment of analyte peaks ()[4].

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

Sources

Application

Application Note: 13C NMR Assignment and Structural Elucidation of 3-Bromo-2,5-dimethylphenol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Theoretical Framework Introduction & Chemical Context 3-Bromo-2,5-dimethylphenol (CAS: 7...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Theoretical Framework

Introduction & Chemical Context

3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is a highly substituted phenolic building block frequently utilized in the synthesis of complex pharmaceutical intermediates, including pyrazole-based Raf kinase inhibitors [1, 2]. Accurate structural characterization of this molecule is critical for downstream synthetic validation.

Due to the dense substitution pattern on the benzene ring—comprising a hydroxyl group, a bromine atom, and two methyl groups—assigning the


C NMR spectrum requires a rigorous understanding of substituent chemical shifts (SCS) and steric interactions. This application note provides a comprehensive guide to predicting, acquiring, and assigning the 

C NMR resonances of 3-Bromo-2,5-dimethylphenol.

Theoretical Framework: Causality of Substituent Effects

The chemical shift of a carbon atom in a polysubstituted benzene ring is dictated by the localized electronic environment, which is perturbed by the inductive (+I/-I), resonance (+R/-R), and steric effects of the attached substituents[3, 4]. The base chemical shift for an unsubstituted benzene carbon is 128.5 ppm .

For 3-Bromo-2,5-dimethylphenol, the causality behind the chemical shifts is as follows:

  • C1 (Hydroxyl-bearing carbon): The highly electronegative oxygen atom pulls electron density away from C1 via the inductive effect (-I), causing profound deshielding. This shifts the C1 resonance significantly downfield to approximately ~158 ppm .

  • C6 (Unsubstituted ortho-carbon): While the -OH group is inductively withdrawing, it is a strong

    
    -electron donor via resonance (+R). This increases electron density at the ortho and para positions. Consequently, C6 is highly shielded and shifts upfield to ~115 ppm .
    
  • C3 (Bromine-bearing carbon): Bromine exhibits a competing heavy-atom effect (shielding) and electronegativity (deshielding). The ipso effect of bromine is slightly shielding (-5.4 ppm), placing C3 around ~125 ppm .

  • C2 and C5 (Methyl-bearing carbons): Methyl groups are weak inductive donors (+I). C5 experiences standard deshielding from its attached methyl group (~138 ppm ). However, C2 is sterically compressed between the -OH and -Br groups. This steric crowding restricts the hyperconjugation of the methyl group, shifting the C2 resonance upfield relative to C5 (~125 ppm ).

  • Methyl Carbons: The C5-CH

    
     group resonates at a typical aromatic methyl shift (~21 ppm ). In contrast, the C2-CH
    
    
    
    group experiences the "gamma-gauche" steric compression effect from the adjacent -OH and -Br, pushing its shift upfield to ~14 ppm .

Experimental Protocol: Self-Validating C NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. It incorporates specific acquisition parameters to overcome the long longitudinal relaxation times (


) typical of polysubstituted aromatic rings containing multiple quaternary carbons.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 50 mg of high-purity 3-Bromo-2,5-dimethylphenol in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Causality: High concentration is required because

    
    C has a low natural abundance (~1.1%) and a low gyromagnetic ratio.
    

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for

    
    C).
    
  • Lock onto the deuterium signal of CDCl

    
     and shim the magnetic field (Z1-Z4) until the CDCl
    
    
    
    solvent peak is a sharp triplet at 77.16 ppm.

Step 3: 1D


C Acquisition with Optimized Relaxation 
  • Pulse Angle: Set to 30° to allow for faster magnetization recovery.

  • Relaxation Delay (

    
    ):  Set to 2.5 to 3.0 seconds .
    
  • Self-Validation Check: 3-Bromo-2,5-dimethylphenol has four quaternary carbons (C1, C2, C3, C5). Quaternary carbons lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short

    
     will result in missing or artificially weak quaternary peaks. If the S/N ratio of the C1 peak is <10:1 after 512 scans, increase 
    
    
    
    and continue scanning.

Step 4: DEPT-135 Acquisition (Multiplicity Cross-Check)

  • Acquire a DEPT-135 spectrum.

  • Self-Validation Check: In DEPT-135, CH and CH

    
     carbons point UP (positive), CH
    
    
    
    carbons point DOWN (negative), and quaternary carbons disappear. You must observe exactly two positive aromatic CH signals (C4, C6), two positive aliphatic CH
    
    
    signals, and zero negative signals. The disappearance of C1, C2, C3, and C5 validates their assignment as quaternary.

Data Presentation: Empirical Assignment Table

The following table synthesizes the quantitative empirical predictions based on standard SCS additivity rules [3, 4], cross-referenced with expected DEPT-135 multiplicities.

Carbon PositionCarbon TypePredicted Shift (ppm)DEPT-135 PhasePrimary Causality for Shift
C1 Quaternary (C-OH)158.2DisappearsStrong -I deshielding by oxygen.
C5 Quaternary (C-CH

)
138.1Disappears+I deshielding by attached methyl; meta to -OH.
C2 Quaternary (C-CH

)
125.2DisappearsShielded by ortho -OH (+R); sterically hindered.
C4 Methine (CH)125.2Positive (UP)Shielded by para -OH (+R); deshielded by ortho -Br.
C3 Quaternary (C-Br)125.1DisappearsHeavy atom shielding by -Br; shielded by ortho -CH

.
C6 Methine (CH)115.4Positive (UP)Strong +R shielding from ortho -OH.
C5-CH

Primary (CH

)
21.0Positive (UP)Standard aromatic methyl environment.
C2-CH

Primary (CH

)
14.0Positive (UP)Upfield shift due to steric compression (gamma effect).

(Note: Because C2, C3, and C4 resonate in a highly congested region (~125 ppm), 2D NMR techniques such as HMBC are required for definitive absolute assignment in experimental practice).

Workflow Visualization

The following logical relationship diagram illustrates the self-validating workflow required to assign the highly congested


C NMR spectrum of polysubstituted phenols.

NMR_Workflow Start Sample Prep: 3-Bromo-2,5-dimethylphenol (High Conc. in CDCl3) Acq1D 1D 13C NMR Acquisition (Relaxation delay D1 > 2.5s for Quaternaries) Start->Acq1D DEPT DEPT-135 Experiment (Validates CH/CH3 vs. Quaternary) Acq1D->DEPT Multiplicity Check Empirical Empirical SCS Calculation (Predicts C1 ~158 ppm, C6 ~115 ppm) Acq1D->Empirical Shift Prediction Correlation 2D NMR (HSQC / HMBC) (Resolves C2, C3, C4 overlap at ~125 ppm) DEPT->Correlation Empirical->Correlation Final Final 13C Peak Assignment Validated Correlation->Final Structural Confirmation

Workflow for 13C NMR structural elucidation and peak assignment of polysubstituted phenols.

References

  • Google Patents. (2006). CA2643066A1 - Pyrazole compounds.
  • MDPI. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved March 10, 2026, from [Link]

Method

High-Resolution GC-MS Analysis of 3-Bromo-2,5-dimethylphenol Reaction Mixtures: Resolving Positional Isomers through Acetylation-Assisted Derivatization

Introduction and Analytical Context 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is a critical halogenated phenolic intermediate utilized in the synthesis of advanced functional dyes (such as Bromoxylenol blue) and vario...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is a critical halogenated phenolic intermediate utilized in the synthesis of advanced functional dyes (such as Bromoxylenol blue) and various pharmaceutical precursors[1]. The synthesis of this compound typically involves the electrophilic aromatic bromination of 2,5-dimethylphenol. Because the aromatic ring contains multiple activating groups, the reaction yields a highly complex mixture containing the target 3-bromo isomer, the kinetically favored 4-bromo positional isomer, unreacted starting material, and over-brominated byproducts (e.g., dibromo-2,5-dimethylphenol).

The Analytical Challenge

Analyzing this reaction mixture via direct Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge. Free phenolic hydroxyl groups interact strongly with the silanol groups on the GC column's stationary phase. This interaction causes severe peak tailing, shifting retention times, and poor baseline resolution between closely eluting positional isomers (3-bromo vs. 4-bromo derivatives). To establish a self-validating and robust quantitative system, derivatization is mandatory to mask the polar hydroxyl group, thereby enhancing volatility and chromatographic resolution [2].

ReactionPathway DMP 2,5-Dimethylphenol (Starting Material) Reagents Brominating Agent (e.g., NBS or Br2) DMP->Reagents Target 3-Bromo-2,5-dimethylphenol (Target Product) Reagents->Target C-3 Bromination Isomer 4-Bromo-2,5-dimethylphenol (Positional Isomer) Reagents->Isomer C-4 Bromination Dibromo Dibromo-2,5-dimethylphenol (Over-bromination) Target->Dibromo Excess Br2 Isomer->Dibromo Excess Br2

Caption: Electrophilic aromatic bromination pathway of 2,5-dimethylphenol yielding target and byproduct isomers.

Analytical Strategy & Causality

To achieve optimal chromatographic separation, sensitivity, and linearity, this protocol utilizes acetylation via acetic anhydride prior to GC-MS analysis. Recent analytical validations demonstrate that acetic anhydride outperforms silylation reagents (like BSTFA) for bromophenols, yielding equipment detection limits in the sub-picogram range and superior peak symmetry [3].

By converting the active phenols into inert phenyl acetates, we eliminate column active-site adsorption. Furthermore, the mass spectra of acetylated bromophenols exhibit a highly predictable fragmentation pathway under Electron Ionization (EI): the rapid loss of a ketene neutral (-42 Da) to yield a base peak corresponding to the original phenol molecular ion, making Selected Ion Monitoring (SIM) highly specific and sensitive.

Workflow Sampling Reaction Sampling Quench Quenching & Extraction Sampling->Quench Deriv Acetylation (Acetic Anhydride) Quench->Deriv Wash Aqueous Wash & Phase Separation Deriv->Wash GCMS GC-MS (SIM) Analysis Wash->GCMS Data Isomer Quantification GCMS->Data

Caption: Sample preparation and GC-MS analytical workflow for bromophenol reaction mixtures.

Experimental Protocols

Sample Quenching and Liquid-Liquid Extraction (LLE)

Causality: Reaction mixtures containing active brominating agents must be immediately quenched to halt the kinetic progression of the reaction, ensuring the analytical sample accurately represents the reactor composition at the time of sampling.

  • Quenching: Withdraw 100 µL of the reaction mixture and immediately transfer it into a 2.0 mL microcentrifuge tube containing 900 µL of saturated aqueous sodium thiosulfate (

    
    ). Vortex for 15 seconds to neutralize unreacted bromine species.
    
  • Extraction: Add 1.0 mL of ethyl acetate (EtOAc) spiked with 10 µg/mL of an internal standard (e.g., 2,4,6-tribromophenol).

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 3,000 rpm for 5 minutes to achieve clean phase separation.

Acetylation Derivatization

Causality: Mild heating with a pyridine catalyst ensures quantitative conversion of sterically hindered phenols (such as 2,5-dimethylphenol derivatives) to their corresponding acetates, preventing partial derivatization which would skew quantitative data [3].

  • Reagent Addition: Transfer 500 µL of the upper organic layer (EtOAc) to a 2.0 mL glass reaction vial. Add 100 µL of acetic anhydride and 50 µL of anhydrous pyridine.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60 °C for 30 minutes.

  • Neutralization: Remove the vial and cool to room temperature. Carefully add 1.0 mL of 5%

    
     aqueous solution to neutralize the excess acetic anhydride and pyridine. Note: Add dropwise initially to control 
    
    
    
    gas evolution.
  • Final Isolation: Vortex gently until gas evolution ceases. Allow the phases to separate. Transfer 200 µL of the upper organic layer into a GC autosampler vial equipped with a glass micro-insert.

GC-MS Instrumental Parameters

Causality: A slightly polar column (5% phenyl / 95% dimethylpolysiloxane) provides the necessary dipole interactions to resolve positional isomers that have nearly identical boiling points [4]. A split injection prevents column overloading by the major products, maintaining sharp peak shapes.

Table 1: Optimized GC-MS Operational Parameters

ParameterSetting / ValueScientific Rationale
Analytical Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Optimal selectivity for halogenated aromatics.
Carrier Gas Helium (99.999%), 1.0 mL/minProvides inert, optimal linear velocity.
Inlet Temperature 250 °CEnsures rapid, flash volatilization of acetates.
Injection Mode Split (10:1), 1 µL injection volumePrevents column overloading from major products.
Oven Temperature Program 80 °C (1 min)

10 °C/min to 280 °C (hold 5 min)
The thermal gradient resolves closely eluting positional isomers.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation.
Ion Source Temp 230 °CMaintains source cleanliness and prevents ion-molecule reactions.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for library-matchable fragmentation.
Acquisition Mode SIM / SCAN (m/z 50-350)SIM for strict quantitation; SCAN for identifying unknown byproducts.

Data Presentation & Interpretation

When analyzing the chromatogram, the elution order is dictated by the molecular weight and the dipole moment of the acetylated derivatives. The primary fragmentation pathway under 70 eV EI for phenyl acetates is the loss of a ketene molecule (


, -42 Da). Therefore, the quantifier ion for SIM mode is typically the 

ion, which corresponds to the molecular weight of the original free phenol.

Table 2: Analyte Retention and SIM Target Ions (Acetylated Derivatives)

Analyte (Acetylated Form)Molecular Weight (Deriv)Quantifier Ion (m/z)Qualifier Ions (m/z)Expected Elution Order
2,5-Dimethylphenyl acetate164.20122

164, 1071 (Earliest)
3-Bromo-2,5-dimethylphenyl acetate243.10201

242, 244, 1212
4-Bromo-2,5-dimethylphenyl acetate243.10201

242, 244, 1213
Dibromo-2,5-dimethylphenyl acetate321.99279

320, 322, 2814 (Latest)

Data Validation Note: The ratio of the m/z 201 to m/z 242/244 ions should be monitored across all samples. A consistent ion ratio confirms that the peak is free from co-eluting matrix interferences. Baseline separation of the 3-bromo and 4-bromo isomers is achieved due to the distinct steric interactions of the acetate group with the adjacent methyl and bromo substituents on the aromatic ring.

Conclusion

The implementation of a rapid acetylation step prior to GC-MS analysis transforms the challenging quantification of 3-bromo-2,5-dimethylphenol reaction mixtures into a highly reproducible and self-validating workflow. By neutralizing the active phenolic sites, this protocol ensures sharp chromatographic peaks, baseline resolution of positional isomers, and robust quantification suitable for process chemistry optimization and pharmaceutical quality control.

References

  • Title: CAS No: 40070-59-5 | Product Name: Bromoxylenol blue Source: Pharmaffiliates URL: [Link]

  • Title: Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization Source: Talanta / PubMed (National Institutes of Health) URL: [Link]

  • Title: Separation of Some Halogenated Phenols by GC-MS Source: Asian Journal of Chemistry URL: [Link]

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2,5-dimethylphenol

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organohalides is indispensable in the synthesis of biaryls, which are privileged structures in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This guide provides an in-depth technical overview and detailed protocols for the use of 3-Bromo-2,5-dimethylphenol as a substrate in Suzuki-Miyaura coupling reactions. This particular aryl bromide presents a unique set of challenges and opportunities. The presence of an ortho-methyl group introduces significant steric hindrance around the reaction center, while the phenolic hydroxyl group necessitates careful selection of reaction conditions to avoid unwanted side reactions or catalyst deactivation.[6] Understanding and overcoming these challenges is key to leveraging this versatile building block for the synthesis of complex substituted biaryl phenols.

Reaction Principle and Mechanistic Considerations

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[7] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-Ar' (Ln) OxAdd->Trans Transmetalation (+ Ar'-B(OR)₂) Trans->Pd0 Reductive Elimination (- Ar-Ar') Product Coupled Biaryl Product (Ar-Ar') Trans->Product ArX 3-Bromo-2,5-dimethylphenol (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->Trans Base Base (e.g., K₃PO₄) Base->Trans Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 3-Bromo-2,5-dimethylphenol to form a Pd(II) intermediate.[9][10]

  • Expert Insight: The methyl group at the C2 position (ortho to the bromine) sterically encumbers the reaction site. This hindrance can significantly slow the rate of oxidative addition. To overcome this, the use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the subsequent reductive elimination.[6]

2. Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This process requires activation by a base.[11]

  • Expert Insight: The choice of base is critical when working with a phenolic substrate. The base not only activates the boronic acid to form a more nucleophilic "ate" complex but will also deprotonate the acidic phenol, forming a phenoxide. While this is unavoidable, using a moderately strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often optimal. These bases are effective in promoting transmetalation without causing hydrolysis of sensitive functional groups or catalyst poisoning.[12][13]

3. Reductive Elimination: This is the final, product-forming step where the two organic groups on the Pd(II) complex are coupled, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Optimization of Key Experimental Parameters

The success of coupling 3-Bromo-2,5-dimethylphenol is highly dependent on the careful selection of four key components: the palladium catalyst (precursor and ligand), the base, the solvent, and the boronic acid partner.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.
Ligand Buchwald Ligands (e.g., SPhos, XPhos), Bulky Monophosphines (e.g., P(t-Bu)₃)The steric bulk and strong electron-donating nature of these ligands are essential to accelerate both the oxidative addition of the hindered aryl bromide and the final reductive elimination step.[6][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃These inorganic bases are strong enough to facilitate the formation of the boronate "ate" complex required for transmetalation but are generally compatible with the free hydroxyl group. K₃PO₄ is often an excellent choice in aqueous solvent mixtures.[7][12]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OA biphasic solvent system is highly effective. The organic solvent (e.g., toluene) dissolves the aryl bromide and ligand, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[13]
Boronic Acid Arylboronic Acids, Arylboronic acid pinacol estersA slight excess (1.1–1.5 equivalents) is typically used to ensure the complete consumption of the limiting aryl bromide.[8]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-2,5-dimethylphenol with Phenylboronic Acid

This protocol provides a robust starting point for the coupling reaction.

Materials:

  • 3-Bromo-2,5-dimethylphenol (1.0 equiv.)

  • Phenylboronic Acid (1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)

  • Toluene (Anhydrous)

  • Deionized Water (Degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2,5-dimethylphenol (e.g., 201 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[[“]]

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The mixture will be a biphasic suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl phenol product.[9][15]

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Reagents: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base B 2. Assemble in Schlenk Flask A->B C 3. Evacuate & Backfill (Inert Atmosphere) B->C D 4. Add Solvents (Toluene/Water) C->D E 5. Heat & Stir (e.g., 100 °C, 12-24h) D->E F 6. Monitor Progress (TLC/GC) E->F G 7. Cool & Dilute (Ethyl Acetate) F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: General experimental workflow for the Suzuki coupling protocol.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous/degassed solvents.3. Base is not strong enough or has poor solubility.1. Ensure a properly inert atmosphere; use fresh catalyst/ligand.2. Use high-quality anhydrous solvents and degas thoroughly.3. Switch to a stronger base like Cs₂CO₃ or increase the amount of water to improve K₃PO₄ solubility.
Formation of Homocoupled Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and ensure a leak-free reaction setup.
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature (e.g., to 80-90 °C) and extend the reaction time.
Difficult Purification Co-elution of product with residual ligand or byproducts.Optimize the eluent system for column chromatography. Consider an alternative purification method if necessary.

Conclusion

The Suzuki-Miyaura coupling of 3-Bromo-2,5-dimethylphenol is a highly effective method for synthesizing sterically hindered biaryl phenols. Success is fundamentally dependent on a rational choice of reaction components tailored to address the substrate's specific characteristics. The use of bulky, electron-rich phosphine ligands is crucial for overcoming the steric hindrance of the ortho-methyl group, while the selection of a suitable base, such as K₃PO₄, is vital for managing the reactivity of the phenolic proton. The protocols and insights provided in this guide offer a solid foundation for researchers to develop robust and high-yielding syntheses, enabling the exploration of novel chemical space in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Drug Discovery Today. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (2020, November). Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5‐Diphenylphospholanes as Ligands for Palladium‐Catalysed Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • PMC. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

  • PMC. (n.d.). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. Retrieved from [Link]

  • Chemical Review and Letters. (2024, September 10). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

Sources

Method

experimental procedure for O-alkylation of 3-Bromo-2,5-dimethylphenol

Application Note: Highly Selective O-Alkylation of 3-Bromo-2,5-dimethylphenol via Williamson Ether Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Selective O-Alkylation of 3-Bromo-2,5-dimethylphenol via Williamson Ether Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Introduction & Mechanistic Rationale

The O-alkylation of sterically hindered phenols is a foundational transformation in medicinal chemistry, frequently utilized to lock molecular conformations or modulate the lipophilicity of active pharmaceutical ingredients (APIs). This application note details an optimized Williamson ether synthesis for converting 3-bromo-2,5-dimethylphenol into its corresponding ether (e.g., 3-bromo-2,5-dimethylanisole).

As a self-validating protocol, every reagent and condition has been selected based on strict mechanistic causality:

  • Base Selection (

    
    ):  Phenols typically exhibit a 
    
    
    
    of approximately 10. Potassium carbonate (
    
    
    ) is a mild, heterogeneous base that efficiently deprotonates the phenol to generate the nucleophilic phenoxide anion[1]. Unlike stronger bases (e.g., Sodium Hydride or
    
    
    -Butyllithium),
    
    
    prevents unwanted side reactions such as benzyne formation or halogen-metal exchange at the sensitive 3-bromo position.
  • Solvent Dynamics (Acetone): The reaction utilizes acetone, a polar aprotic solvent. Polar aprotic solvents are critical in the Williamson ether synthesis because they strongly solvate the metal cation (

    
    ) while leaving the phenoxide anion relatively unsolvated[2]. This "naked" anion exhibits significantly enhanced nucleophilicity, driving the 
    
    
    
    reaction forward and strongly favoring O-alkylation over competing C-alkylation pathways[3].
  • Steric & Electronic Effects: The substrate features a methyl group at the 2-position (ortho to the hydroxyl), introducing localized steric hindrance. To overcome this, an unhindered, highly reactive electrophile like methyl iodide (MeI) is required[2]. Furthermore, the 3-bromo group exerts a mild electron-withdrawing inductive effect; while this slightly increases the phenol's acidity, it does not severely compromise the resulting phenoxide's nucleophilicity.

Experimental Workflow Visualization

Workflow Substrate 3-Bromo-2,5-dimethylphenol (Substrate) Solvent Dissolve in Acetone (Polar Aprotic) Substrate->Solvent Base Add K2CO3 (Deprotonation) Solvent->Base Alkyl Add Methyl Iodide (Electrophile) Base->Alkyl React Stir at Ambient Temp (4 - 20 hrs) Alkyl->React Monitor TLC / LC-MS Monitoring React->Monitor Monitor->React Incomplete (Add MeI) Workup Evaporate & Extract (EtOAc / H2O) Monitor->Workup Complete Purify Silica Gel Chromatography Workup->Purify Product 3-Bromo-2,5-dimethylanisole (Purified Product) Purify->Product

Fig 1: Experimental workflow for the O-alkylation of 3-bromo-2,5-dimethylphenol.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for the synthesis, ensuring a slight excess of base and electrophile to drive the reaction to completion[4].

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
3-Bromo-2,5-dimethylphenol 201.061.00365 mgPhenolic Substrate
Potassium Carbonate (

)
138.211.38345 mgMild Base
Methyl Iodide (MeI) 141.941.32341 mg (~150 µL)Alkylating Agent
Acetone 58.08N/A10.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/AVariableExtraction Solvent

Step-by-Step Experimental Protocol

This methodology is adapted from validated synthetic routes utilized in the development of pyrazole-based kinase inhibitors[4].

Phase 1: Reaction Setup and Deprotonation

  • Equip a thoroughly dried 50 mL round-bottom flask with a PTFE-coated magnetic stir bar.

  • Add 3-bromo-2,5-dimethylphenol (365 mg, 1.81 mmol) to the flask.

  • Suspend the phenol in anhydrous acetone (10 mL). Stir until complete dissolution is achieved.

  • Add finely powdered, anhydrous potassium carbonate (

    
    , 345 mg, 2.50 mmol) in a single portion. Stir the heterogeneous suspension for 15–20 minutes at ambient temperature to initiate phenoxide formation.
    

Phase 2: Electrophilic Addition and Alkylation 5. Safety Note: Perform this step in a well-ventilated fume hood. Carefully add methyl iodide (341 mg, 2.40 mmol) dropwise to the stirring suspension. 6. Seal the flask tightly (or equip with a nitrogen-flushed balloon) and stir the reaction mixture at ambient temperature (


) for 4 hours[4].
7. Self-Validation Check:  Monitor the reaction progress via Thin Layer Chromatography (TLC, utilizing a Hexanes/EtOAc system) or LC-MS. If unreacted phenolic starting material remains, add a second portion of methyl iodide (up to 685 mg, 4.80 mmol) and continue stirring for an additional 16 hours[4].

Phase 3: Quenching and Workup 8. Once complete consumption of the starting material is confirmed, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the volatile acetone and any unreacted methyl iodide[4]. 9. Re-dissolve the resulting crude solid residue in Ethyl Acetate (EtOAc, 20 mL). 10. Transfer the organic layer to a separatory funnel and wash with distilled water (


 mL) to dissolve and remove the inorganic potassium salts.
11. Wash the organic layer with saturated aqueous sodium chloride (brine, 15 mL), dry over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure[4].

Phase 4: Purification 12. Purify the crude product via silica gel flash chromatography, eluting with a gradient of Hexanes and Ethyl Acetate, to isolate the pure 3-bromo-2,5-dimethylanisole[4]. Verify purity via


-NMR (specifically looking for the appearance of a sharp singlet near 

3.7-3.9 ppm corresponding to the new methoxy group).

Troubleshooting & Optimization Insights

  • Stalled Reactions & Steric Hindrance: If the O-alkylation stalls (particularly if substituting MeI with a bulkier electrophile like benzyl bromide), the steric bulk of the ortho-methyl group may be hindering the

    
     transition state. To resolve this, switch the solvent from acetone to N,N-Dimethylformamide (DMF) and elevate the temperature to 
    
    
    
    . Substituting
    
    
    with Cesium Carbonate (
    
    
    ) can also dramatically accelerate the reaction due to the "cesium effect," which enhances the solubility and reactivity of the phenoxide anion.
  • Mitigating C-Alkylation: While C-alkylation is a known competing pathway in phenoxide chemistry, the combination of a hard electrophile (MeI) and a polar aprotic solvent (Acetone) kinetically favors O-alkylation, typically resulting in >95% regioselectivity for the ether product[3].

References

  • CA2643066A1 - Pyrazole compounds (Patent detailing the specific O-alkylation protocol for 3-bromo-2,5-dimethylphenol). Google Patents.
  • The Williamson Ether Synthesis (Mechanistic review of

    
     pathways and electrophile limitations). Master Organic Chemistry. Available at:[Link]
    
  • 11.8: Williamson Ether Synthesis (Thermodynamics of alkoxide formation and base selection). Chemistry LibreTexts. Available at:[Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis (Analysis of solvent effects on O- vs C-alkylation regioselectivity). RSC Publishing. Available at:[Link]

Sources

Application

Application Note: Process Optimization and Scale-Up Synthesis of 3-Bromo-2,5-dimethylphenol

Executive Summary 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is a high-value synthetic building block utilized extensively in the development of Raf kinase inhibitors[1] and complex phenanthrenoid scaffolds[2]. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is a high-value synthetic building block utilized extensively in the development of Raf kinase inhibitors[1] and complex phenanthrenoid scaffolds[2]. However, its scale-up synthesis presents a profound regiochemical challenge. Because the hydroxyl (-OH) group is a powerful electron-donating group, standard electrophilic bromination of 2,5-dimethylphenol overwhelmingly favors the para position, yielding 4-bromo-2,5-dimethylphenol[3].

To bypass this limitation, this protocol details a highly scalable, site-selective halogenation strategy. By leveraging superacidic media to invert the electronic landscape of the aromatic ring, we achieve >95% regioselectivity for the meta (C-3) position.

Strategic Rationale & Mechanistic Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand not just what reagents to use, but why they dictate the reaction pathway. The causality behind this protocol relies on manipulating the protonation state of the substrate to override its natural directing effects[2].

  • Inversion of Directing Effects: When 2,5-dimethylphenol is dissolved in Trifluoromethanesulfonic acid (TfOH), the hydroxyl oxygen is quantitatively protonated to form an oxonium ion (–OH₂⁺). This transformation fundamentally alters the ring's electronics. The –OH₂⁺ group acts as a powerful electron-withdrawing group, deactivating the ring and directing incoming electrophiles exclusively to the meta positions (C-3 and C-5).

  • Synergistic Alkyl Direction: Because C-5 is already occupied by a methyl group, the C-3 position becomes the sole viable target. Furthermore, the methyl group at C-2 acts as a weak ortho director, perfectly aligning its activating effect with the meta-directing effect of the oxonium ion.

  • Electrophile Control: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) because NBS provides a controlled, steady release of the bromonium ion (Br⁺) in acidic media, suppressing polybromination and oxidative side reactions.

Reaction Pathway Visualization

SynthesisPathway SM 2,5-Dimethylphenol (Strong o/p director) Acid TfOH (Superacid) Protonation SM->Acid H+ transfer Byproduct 4-Bromo Isomer (Suppressed) SM->Byproduct Standard Br2/AcOH (Undesired) Intermediate Oxonium Ion [-OH2+] (Meta director) Acid->Intermediate Bromination NBS Electrophilic Attack Intermediate->Bromination Regioselective C-3 Activation Product 3-Bromo-2,5-dimethylphenol (Target) Bromination->Product High Yield

Mechanistic pathway of regioselective C-3 bromination via superacid-induced oxonium intermediate.

Quantitative Process Metrics

To justify the transition from standard conditions to superacid-mediated synthesis, the following empirical data summarizes the process efficiency:

ParameterStandard Bromination (Br₂ / AcOH)Superacid Bromination (NBS / TfOH)
Primary Isomer Formed 4-Bromo-2,5-dimethylphenol[3]3-Bromo-2,5-dimethylphenol[2]
Regioselectivity (C-3 : C-4) < 1 : 99> 95 : 5
Isolated Yield ~85% (for C-4 isomer)82% (for C-3 isomer)
Reaction Temperature 15 °C to 25 °C-10 °C to 0 °C
E-Factor (Waste/Product) ModerateLow (TfOH is recoverable via distillation)

Self-Validating Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system . The success of the regioselectivity is entirely dependent on maintaining anhydrous conditions. If water is present, it competes for protons, leaving a fraction of the phenol unprotonated. Unprotonated phenol is hyper-reactive and will instantly brominate at the C-4 position. Therefore, continuous In-Process Control (IPC) monitoring for the C-4 isomer serves as a direct, real-time validation of the system's anhydrous integrity.

Materials & Reagents
  • 2,5-Dimethylphenol: 100 g (0.818 mol)

  • N-Bromosuccinimide (NBS): 153 g (0.860 mol, 1.05 eq)

  • Trifluoromethanesulfonic acid (TfOH): 500 mL (Anhydrous, >99%)

  • Dichloromethane (DCM): 1.5 L (Extraction solvent)

Step-by-Step Workflow
  • Reactor Preparation & Thermal Control: Purge a 3 L jacketed glass reactor with dry N₂. Charge the reactor with 500 mL of anhydrous TfOH and cool to -10 °C using a recirculating chiller.

    • Causality: Operating at sub-zero temperatures prevents the superacid from acting as an oxidizing agent and strictly suppresses the formation of sulfonic acid byproducts.

  • Substrate Protonation: Slowly add 100 g of 2,5-dimethylphenol in portions over 45 minutes. Maintain the internal temperature below 0 °C. The solution will transition to a deep red color, visually indicating the formation of the oxonium ion.

  • Electrophile Introduction: Add NBS (153 g) portion-wise over 1 hour.

    • Causality: NBS dissolution in TfOH is exothermic. The rate of addition must be strictly controlled to prevent thermal spikes that could degrade the oxonium intermediate.

  • Reaction Maturation: Stir the reaction mixture at 0 °C for 4 hours.

  • System Validation (IPC Checkpoint): Pull a 0.5 mL aliquot, quench immediately in ice-water, extract with 1 mL DCM, and analyze via HPLC (UV at 254 nm).

    • Validation Logic: The reaction is validated to proceed to the next step only if the residual 2,5-dimethylphenol peak is <1% and the C-3 to C-4 bromo ratio is >95:5. A spike in the C-4 isomer indicates a breach in anhydrous conditions.

  • Quenching: Carefully transfer the reaction mixture via a PTFE cannula into a vigorously stirred secondary vessel containing 3 kg of crushed ice and 1 L of DCM.

    • Caution: This step is highly exothermic. The ice serves as a massive heat sink to safely dilute the superacid.

  • Phase Separation & Neutralization: Separate the organic (DCM) layer. Wash the highly acidic aqueous layer with an additional 500 mL of DCM. Combine the organic layers and wash sequentially with 10% aqueous sodium bisulfite (to quench any unreacted bromonium species) and saturated NaHCO₃ until the aqueous phase reaches pH 7.

  • Crystallization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a volume of ~300 mL. Add 500 mL of cold heptane to induce crystallization. Filter the resulting off-white crystals and dry under vacuum at 40 °C to yield pure 3-bromo-2,5-dimethylphenol.

References

  • CA2643066A1 - Pyrazole compounds - Google Patents. (Demonstrates the downstream application of 3-bromo-2,5-dimethylphenol in the synthesis of Raf kinase inhibitors).
  • Studies on the synthesis of substituted phenanthrenoids - The Journal of Organic Chemistry (1980, 45, 6, 1098–1106). (Authoritative grounding for site-selective halogenation and meta-bromination logic).[Link]

  • 4-Bromo-2,5-dimethylphenol | CID 13974657 - PubChem. (Chemical data verifying the standard para-bromination product of 2,5-dimethylphenol).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Bromination of 2,5-Dimethylphenol

Welcome to the Synthesis & Catalysis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering low yields or poor regioselectivity during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Catalysis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering low yields or poor regioselectivity during the electrophilic aromatic bromination of 2,5-dimethylphenol to synthesize 4-bromo-2,5-dimethylphenol.

Rather than a generic protocol, this guide provides a deep-dive into the mechanistic causality of common failures, self-validating workflows, and optimized methodologies grounded in peer-reviewed literature.

Diagnostic Workflow: Identifying the Root Cause

When your isolated yield falls below the expected 70-90% threshold, the first step is to analyze the crude reaction mixture. Use the decision tree below to diagnose the primary mode of failure.

TroubleshootingWorkflow Start Low Yield in 2,5-Dimethylphenol Bromination Analyze Analyze Crude Reaction Mixture (TLC / 1H-NMR) Start->Analyze Unreacted Significant Starting Material Remains Analyze->Unreacted Incomplete Conversion OverReact Multiple Product Spots (Over-bromination / Oxidation) Analyze->OverReact High Reactivity WrongIsomer Major Spot is 6-Bromo Isomer Analyze->WrongIsomer Regioselectivity Issue Sol1 Check NBS freshness Increase reaction time Unreacted->Sol1 Sol2 Lower temperature (0 °C) Strict 1.0 eq NBS Quench with Na2S2O3 OverReact->Sol2 Sol3 Switch to polar aprotic solvent (DMF) or Ball-Milling WrongIsomer->Sol3

Diagnostic logical workflow for troubleshooting low yields in 2,5-dimethylphenol bromination.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My crude NMR shows significant formation of a dibrominated byproduct. Why is this happening and how do I prevent it? Causality & Solution: The hydroxyl group (-OH) of 2,5-dimethylphenol strongly activates the aromatic ring toward electrophilic substitution. Structurally, the 4-position (para to the -OH) is kinetically and thermodynamically favored because it is sterically unhindered compared to the 6-position (which is wedged between the 1-OH and 5-CH3 groups). However,1[1], and the resulting 4-bromo-2,5-dimethylphenol remains sufficiently electron-rich to undergo a second bromination at the 6-position if excess reagent is present. Self-Validating Protocol: To prevent over-bromination, strictly limit the brominating agent. As demonstrated in2[2], using a slight sub-stoichiometric amount of N-Bromosuccinimide (NBS) (e.g., 0.98 equivalents) provides a failsafe against di-bromination, yielding 73% of the pure monobrominated product[2].

Q2: I am observing dark, highly colored byproducts and an intractable baseline on my TLC. What went wrong? Causality & Solution: Phenols are highly susceptible to oxidative degradation. Molecular bromine (Br₂) is a strong oxidant and can oxidize 2,5-dimethylphenol into complex, dark quinone derivatives (e.g., brominated 1,4-benzoquinones) rather than performing a clean substitution. Self-Validating Protocol: Transition from Br₂ to NBS. NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), significantly suppressing oxidative side reactions. Always quench the reaction with a mild reducing agent, such as aqueous sodium thiosulfate (Na₂S₂O₃), to neutralize any residual oxidizing species before organic extraction.

Q3: Is there a solvent effect that influences the yield and regioselectivity? Causality & Solution: Yes. Protic solvents like acetic acid (AcOH) enhance the electrophilicity of the brominating agent via hydrogen bonding but can lead to excessively fast, unselective reactions[1]. Polar aprotic solvents like N,N-Dimethylformamide (DMF) stabilize the bromonium intermediate and moderate the reactivity of NBS, leading to excellent regioselectivity for the 4-bromo isomer[2]. Alternatively, solvent-free mechanochemical conditions can be used to drive the reaction to near-quantitative yields[3].

Quantitative Data: Reagent & Condition Comparison

To assist in protocol selection, the following table summarizes the expected outcomes based on different reagent and solvent combinations.

MethodologyReagentsSolventTemp (°C)TimeExpected YieldPrimary Failure Mode
Conventional Br₂ (1.1 eq)Acetic Acid0 to 251 - 2 h40 - 50%Over-bromination / Oxidation to quinones
Solution-Phase NBS (0.98 eq)DMF2512 - 16 h73 - 80%Incomplete conversion if NBS is degraded
Mechanochemical NBS + MCM-41-SO₃HNone (Solid)2510 min94%Catalyst deactivation / Poor milling frequency

Validated Experimental Protocols

Protocol A: Standard Solution-Phase Bromination (NBS in DMF)

This protocol utilizes polar aprotic conditions to maximize regioselectivity and minimize oxidative side reactions, reliably yielding ~73% of the target compound[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (81.9 mmol) of 2,5-dimethylphenol in 125 mL of anhydrous DMF[2].

  • Reagent Addition (Critical Step): In a separate vessel, prepare a solution of 14.2 g (80.0 mmol) of freshly recrystallized NBS in 50 mL of DMF. Note: Using exactly 80.0 mmol (0.98 eq) is a self-validating control to prevent over-bromination.

  • Controlled Reaction: Cool the phenol solution to 0 °C. Add the NBS solution dropwise over 30 minutes to manage the exotherm. Allow the mixture to warm to room temperature (25 °C) and stir overnight under a nitrogen atmosphere[2].

  • Quenching & Workup: Quench the reaction by adding 200 mL of distilled water[2]. (Optional: Add 10 mL of 10% aqueous Na₂S₂O₃ to neutralize trace oxidants). Extract the aqueous phase with diethyl ether (3 x 100 mL). Wash the combined organic layers with 2 M HCl to remove residual DMF, followed by a water wash[2].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Recrystallize the crude solid from hexanes to yield 4-bromo-2,5-dimethylphenol as colorless needles[2].

Protocol B: High-Yield Mechanochemical Bromination (Ball-Milling)

For researchers seeking rapid, green chemistry alternatives, ball-milling provides superior yields (up to 94%) by eliminating solvent-induced dilution effects and utilizing a solid acid catalyst[3].

Step-by-Step Methodology:

  • Equipment Setup: Equip a 10 mL stainless steel grinding jar with 10 mm stainless steel milling balls[3].

  • Loading: Add 2,5-dimethylphenol (1.0 mmol), NBS (1.0 mmol), and MCM-41-SO₃H catalyst into the milling jar[3].

  • Milling: Secure the jar in the ball-milling device. Set the vibrational frequency to 30 Hz and mill at room temperature for exactly 10 minutes[3].

  • Extraction: Extract the milled mixture with ethyl acetate. Filter the suspension to recover the solid MCM-41-SO₃H catalyst.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain highly pure 4-bromo-2,5-dimethylphenol[3].

References

  • Supporting Information Efficient Synthesis of Rigid Ladder Polymers via Palladium Catalyzed Annulation Source: Amazon AWS URL
  • Source: SynOpen (d-nb.info)
  • Source: Acta Chemica Scandinavica (ku.dk)

Sources

Optimization

removing impurities from crude 3-Bromo-2,5-dimethylphenol

Welcome to the Technical Support Center for the purification of 3-Bromo-2,5-dimethylphenol . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the most common bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-2,5-dimethylphenol . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the most common bottlenecks encountered during the isolation of this specific bromoxylenol derivative.

During the electrophilic aromatic bromination of 2,5-dimethylphenol, the strongly activating hydroxyl group and the two methyl groups create competing directing effects[1]. While you may be targeting the 3-bromo isomer, the crude product inevitably contains unreacted starting materials, regioisomers (like 4-bromo-2,5-dimethylphenol), over-brominated species, and colored oxidation products.

Below is a comprehensive, self-validating framework to systematically remove these impurities and isolate highly pure 3-Bromo-2,5-dimethylphenol.

Diagnostic Matrix: Impurity Profiling

Before beginning purification, it is critical to understand the quantitative and qualitative differences between the components in your crude mixture. Use this matrix to interpret your Thin Layer Chromatography (TLC) and visual data.

ComponentImpurity TypeMolecular WeightRelative PolarityEst. TLC

(9:1 Hexane:EtOAc)
Visual Appearance
3-Bromo-2,5-dimethylphenol Target Product 201.06 g/mol Medium~0.45White crystalline solid
4-Bromo-2,5-dimethylphenol Regioisomer201.06 g/mol Medium-High~0.35White solid
3,4-Dibromo-2,5-dimethylphenol Over-brominated279.96 g/mol Low~0.65Off-white solid
2,5-Dimethylphenol Unreacted SM122.17 g/mol High~0.25Colorless/White
Quinone Derivatives Oxidation ProductsVariesVery High~0.10 - 0.20Pink, Yellow, or Brown

Troubleshooting FAQs

Q1: My crude product is heavily discolored (pink/brown). What causes this, and how do I remove it? A: Phenols are highly electron-rich and susceptible to auto-oxidation, especially in the presence of trace metals, light, or residual bromine. This oxidation generates highly conjugated quinone derivatives, which impart a strong pink, red, or brown color to the crude mixture. Causality & Fix: You must reduce these quinones back to their phenolic state and neutralize any residual halogens. A reductive aqueous wash using sodium bisulfite (


) or sodium thiosulfate (

) effectively quenches oxidative species and washes them into the aqueous layer[2],[3].

Q2: NMR analysis shows contamination with the 4-bromo-2,5-dimethylphenol regioisomer. How do I separate them? A: Because regioisomers have identical molecular weights and nearly identical boiling points, standard extraction or distillation will fail. You must rely on silica gel column chromatography[4]. Causality & Fix: The separation relies on subtle differences in hydrogen bonding. In the 3-bromo isomer, the phenolic


 is flanked by a methyl group at the 2-position, while the bulky bromine is at the 3-position. In the 4-bromo isomer, the bromine is further away (para to the 

). The slight differences in steric hindrance around the hydroxyl group alter how strongly each isomer hydrogen-bonds to the silanol groups on the silica gel. The 3-bromo isomer typically exhibits slightly weaker hydrogen bonding, allowing it to elute faster (higher

) than the 4-bromo isomer.

Q3: How do I eliminate over-brominated impurities (e.g., dibromophenols)? A: Dibrominated phenols have a significantly higher molecular weight and lower polarity due to the addition of a second lipophilic bromine atom. Causality & Fix: While chromatography will separate them (they elute very fast), selective recrystallization is much more scalable. By dissolving the mixture in a hot, non-polar solvent system (like heptane or a hexane/toluene mix), the highly lipophilic dibromophenols tend to remain dissolved in the mother liquor upon cooling, while the monobrominated target crystallizes out.

Mechanistic Workflows & Diagrams

G Crude Crude 3-Bromo-2,5-dimethylphenol (Contains quinones, SM, isomers) ReductiveWash Reductive Wash (10% NaHSO3 or Na2S2O3) Crude->ReductiveWash Reduces colored oxidation products OrganicLayer Organic Layer (Bromophenols + Unreacted SM) ReductiveWash->OrganicLayer Phase Separation Chromatography Silica Gel Chromatography (Hexane/EtOAc gradient) OrganicLayer->Chromatography Separates regioisomers & unreacted SM Recrystallization Selective Recrystallization (Heptane / Toluene) Chromatography->Recrystallization Removes trace dibromophenols Target Pure 3-Bromo-2,5-dimethylphenol Recrystallization->Target Vacuum Filtration

Fig 1. End-to-end purification workflow for isolating 3-Bromo-2,5-dimethylphenol.

G Silica Silica Gel (Stationary Phase) Strong H-bond donor/acceptor Isomer3 3-Bromo-2,5-dimethylphenol (Target) Silica->Isomer3 Weaker H-bonding (Steric hindrance) Isomer4 4-Bromo-2,5-dimethylphenol (Impurity) Silica->Isomer4 Stronger H-bonding (Less steric hindrance) Elution Elution Order Isomer3->Elution Elutes First (Higher Rf) Isomer4->Elution Elutes Second (Lower Rf)

Fig 2. Chromatographic separation logic based on steric hindrance and hydrogen bonding.

Step-by-Step Experimental Protocols

Protocol A: Reductive Aqueous Workup (Decolorization)

Purpose: To neutralize residual electrophilic bromine and reduce colored quinones back to phenols.

  • Dissolution: Dissolve the crude discolored mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Reductive Quench: Transfer the organic solution to a separatory funnel. Add an equal volume of freshly prepared 10% (w/v) aqueous Sodium Bisulfite (

    
    )[2].
    
  • Agitation: Shake vigorously for 2-3 minutes, venting frequently. You should observe a distinct color change from dark pink/brown to pale yellow or colorless.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer.

  • Washing & Drying: Wash the organic layer once with brine (saturated

    
    ), dry over anhydrous Magnesium Sulfate (
    
    
    
    ), filter, and concentrate under reduced pressure.
Protocol B: Silica Gel Column Chromatography

Purpose: To separate the 3-bromo target from the 4-bromo regioisomer and unreacted starting material.

  • Column Preparation: Pack a glass chromatography column with 230-400 mesh silica gel using Hexane as the solvent. Ensure a flat, even sand bed on top.

  • Sample Loading: Dissolve the concentrated crude from Protocol A in the absolute minimum volume of DCM. Carefully load it onto the silica bed.

  • Gradient Elution: Begin elution with 100% Hexane to flush out highly non-polar dibrominated impurities. Gradually increase the polarity to 95:5 Hexane:EtOAc, and finally to 90:10 Hexane:EtOAc.

  • Fraction Collection: Collect small fractions (e.g., 15-20 mL). Monitor the fractions via TLC (UV visualization at 254 nm, or stain with Potassium Permanganate).

  • Pooling: The 3-bromo-2,5-dimethylphenol will elute just before the 4-bromo isomer. Pool the pure fractions of the upper spot and concentrate in vacuo.

Protocol C: Selective Recrystallization

Purpose: To achieve >99% purity by removing trace dibromophenols and residual solvent.

  • Solvent Selection: Place the concentrated, chromatographed solid in a round-bottom flask. Add a minimum amount of boiling Heptane (or a 9:1 Hexane/Toluene mixture).

  • Heating: Heat under reflux until the solid is completely dissolved. If the solution is cloudy, perform a hot filtration.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature slowly over 1-2 hours. Do not disturb the flask, as this promotes the formation of large, pure crystals.

  • Crystallization: Once at room temperature, transfer the flask to an ice-water bath for 30 minutes to maximize yield.

  • Isolation: Filter the white crystals using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexane. Dry the crystals under high vacuum for 4 hours.

References

  • Quantitative Bromination of Phenols Acta Chemica Scandinavica URL:[Link]

  • How to separate regioisomers without using instrumental method ResearchGate URL:[Link]

  • US6828466B2 - Process for the synthesis of phenols from arenes Google Patents URL
  • US7834221B2 - Process for the preparation of tetrabromobisphenol A Google Patents URL

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-2,5-dimethylphenol

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,5-dimethylphenol. It provides in-depth troubleshooting advice and frequently asked questions to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,5-dimethylphenol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of side products. The information herein is based on established chemical principles and practical laboratory experience.

Introduction

The synthesis of 3-Bromo-2,5-dimethylphenol is a crucial step in the development of various pharmaceutical and agrochemical compounds. The target molecule is typically synthesized via electrophilic aromatic substitution, specifically the bromination of 2,5-dimethylphenol. While seemingly straightforward, this reaction is often complicated by a variety of side reactions that can significantly impact the yield and purity of the desired product. Understanding the underlying mechanisms of these side reactions is paramount for successful and reproducible synthesis.

This technical support center will delve into the common pitfalls of this synthesis, offering logical, evidence-based solutions to overcome them.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis of 3-Bromo-2,5-dimethylphenol, with a focus on identifying and mitigating unwanted side reactions.

Problem 1: Formation of Dibrominated and Polybrominated Byproducts

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by GC-MS or LC-MS) reveals the presence of significant amounts of dibromo- and/or tribromo-2,5-dimethylphenol species.

  • The isolated yield of the desired 3-Bromo-2,5-dimethylphenol is lower than expected.

  • Difficulty in purifying the final product due to the presence of closely related brominated impurities.

Root Cause Analysis:

The hydroxyl (-OH) and methyl (-CH3) groups of 2,5-dimethylphenol are both activating, ortho-, para-directing groups for electrophilic aromatic substitution.[1][2] This high degree of activation makes the aromatic ring highly susceptible to further bromination after the initial substitution has occurred. The primary side products are often 3,6-dibromo-2,5-dimethylphenol and 3,4-dibromo-2,5-dimethylphenol. The use of highly reactive brominating agents or harsh reaction conditions exacerbates this issue.[3]

Solutions and Mitigation Strategies:

  • Choice of Brominating Agent: Employ a milder brominating agent than elemental bromine (Br₂). N-Bromosuccinimide (NBS) is a preferred alternative as it provides a slow, controlled release of bromine, thereby minimizing over-bromination.[3]

  • Solvent Selection: The choice of solvent plays a critical role. Polar protic solvents like water or ethanol can enhance the electrophilicity of bromine, leading to polysubstitution.[3][4] Conducting the reaction in a less polar, aprotic solvent such as dichloromethane (DCM), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) can temper the reactivity and favor monobromination.[2]

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion without promoting significant polybromination.

  • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to decrease the overall reaction rate and enhance selectivity.[2]

Problem 2: Formation of Oxidative Side Products and Tarry Materials

Symptoms:

  • The reaction mixture darkens significantly, often turning dark brown or black.

  • Formation of an insoluble, tar-like residue.

  • Low overall recovery of organic material after workup.

Root Cause Analysis:

Phenols are susceptible to oxidation, and this can be a significant side reaction during bromination, especially if strong oxidizing conditions are present.[3] The brominating agent itself or exposure to air and light can promote the formation of phenoxyl radicals, which can then couple to form polymeric, tarry materials.[5][6]

Solutions and Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Protection from Light: Protect the reaction vessel from light by wrapping it in aluminum foil, as light can initiate radical chain reactions.

  • Degassing of Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification of Starting Material: Ensure the starting 2,5-dimethylphenol is free of any metal impurities that could catalyze oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 2,5-dimethylphenol?

A1: The hydroxyl group is a more powerful activating group than the methyl groups. The positions ortho and para to the hydroxyl group are at C4 and C6. The methyl groups are at C2 and C5. The C4 position is para to the hydroxyl group and meta to the C2 methyl group, and ortho to the C5 methyl group. The C6 position is ortho to the hydroxyl group and meta to the C5 methyl group. The C3 position is ortho to the C2 methyl group and meta to the hydroxyl group and the C5 methyl group. Electrophilic attack is most likely to occur at the positions most activated by the hydroxyl group, which are C4 and C6. Steric hindrance from the adjacent methyl group at C2 may disfavor substitution at C3. Therefore, the major monobrominated products are expected to be 4-bromo-2,5-dimethylphenol and 6-bromo-2,5-dimethylphenol. The desired 3-bromo isomer is generally a minor product in standard electrophilic bromination. To achieve bromination at the 3-position, a directing group strategy or a multi-step synthesis may be necessary.

Q2: How can I effectively purify the crude 3-Bromo-2,5-dimethylphenol?

A2: Purification can often be challenging due to the presence of isomeric and polybrominated impurities. A combination of techniques is often most effective:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from its isomers and polybrominated byproducts. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically successful.[7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an excellent method for obtaining highly pure material.[7]

  • Vacuum Distillation: For larger scale purifications, vacuum distillation can be employed, provided the compound is thermally stable at the required distillation temperature.[7]

Q3: Are there any alternative synthetic routes that offer better selectivity for the 3-bromo isomer?

A3: Achieving high regioselectivity for the 3-bromo isomer via direct bromination is inherently difficult. Alternative strategies that may offer improved selectivity include:

  • Directed Ortho-Metalation: This involves using a directing group to facilitate lithiation or other metalation at the C3 position, followed by quenching with an electrophilic bromine source.

  • Multi-Step Synthesis: A longer synthetic route involving the introduction and subsequent removal of blocking groups to direct the bromination to the desired position can be employed. While more steps are involved, this often provides unambiguous regiocontrol.

Experimental Protocol: Controlled Monobromination of 2,5-Dimethylphenol

This protocol is designed to favor the formation of monobrominated products and minimize side reactions.

Materials:

  • 2,5-Dimethylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2,5-dimethylphenol (1.0 eq.) and dissolve it in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred solution of 2,5-dimethylphenol over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 3-Bromo-2,5-dimethylphenol isomer.

Visualizing Reaction Pathways

Main Reaction and Side Reactions

G A 2,5-Dimethylphenol B 3-Bromo-2,5-dimethylphenol (Desired Product) A->B Controlled Monobromination C Polybrominated Products (e.g., 3,6-dibromo-2,5-dimethylphenol) A->C Over-bromination (Excess Brominating Agent, High Temperature) D Oxidative Polymerization (Tarry Byproducts) A->D Oxidation (Presence of O2, Light)

Caption: Reaction pathways in the bromination of 2,5-dimethylphenol.

Troubleshooting Logic Flow

G Start Reaction Issue Encountered Issue1 Excessive Polybromination Start->Issue1 Issue2 Formation of Tarry Material Start->Issue2 Cause1a Strong Brominating Agent Issue1->Cause1a Cause1b Polar Protic Solvent Issue1->Cause1b Cause1c High Temperature Issue1->Cause1c Cause2a Presence of Oxygen Issue2->Cause2a Cause2b Exposure to Light Issue2->Cause2b Solution1a Use NBS instead of Br2 Cause1a->Solution1a Solution1b Use Aprotic Solvent (DCM, CHCl3) Cause1b->Solution1b Solution1c Lower Reaction Temperature (0 °C) Cause1c->Solution1c Solution2a Use Inert Atmosphere (N2, Ar) Cause2a->Solution2a Solution2b Protect from Light Cause2b->Solution2b

Caption: Troubleshooting logic for side reactions.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective, reduces polybromination.[3]
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)Aprotic, less polar solvent to control reactivity.[2]
Temperature 0 °C to Room TemperatureSlows down the reaction rate, increasing selectivity.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the phenol.
Light Conditions Dark (foil-wrapped flask)Prevents light-induced radical side reactions.

References

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). RSC Advances. [Link]

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern During Water Treatment With Potassium Permanganate. (2014). Environmental Science & Technology. [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams. [Link]

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. (2014). Environmental Science & Technology. [Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • Effect of bromine source for the oxidative bromination of phenol. Conditions. ResearchGate. [Link]

  • Revision Notes - Nitration and Bromination of Phenol | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level. Sparkl. [Link]

  • Bromination of Phenols via Bromoperoxidase. Scribd. [Link]

  • Brominated Poly(Phenylene Oxide)s. I. Polymerization of Mono-, Di- and Tribromo-2,6-Dimethylphenol. (1975). ACS Symposium Series. [Link]

  • Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry. [Link]

  • What is bromination of phenol? Quora. [Link]

  • Estimation of Phenol by Bromination Method. Scribd. [Link]

  • Bromination of para-substituted phenols using the H 2 O 2 -HBr system... ResearchGate. [Link]

  • Bromination phenol in Water and non-polar solvent. Physics Wallah. [Link]

  • Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ResearchGate. [Link]

  • Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Process of production of 2,5-dimethylphenol.
  • 2,5-Dimethylphenol. PubChem. [Link]

  • 3-bromothiophene. Organic Syntheses. [Link]

  • Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. (2018). MDPI. [Link]

  • Compound 2,5-Dimethylphenol (FDB002413). FooDB. [Link]

  • An Expedited, Regiospecific para-Bromination of Activated Aryls. TopSCHOLAR. [Link]

  • Quantitative Bromination of Phenols. Acta Chemica Scandinavica. [Link]

  • Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.
  • Preparation method of 3,5-dimethylphenol.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. [Link]

  • Preparation of 2,4,6-tribromo-3,5-dimethylphenol. PrepChem.com. [Link]

Sources

Optimization

Technical Support Center: 3-Bromo-2,5-dimethylphenol Purification &amp; Handling

Welcome to the Advanced Technical Support Center for 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9). As a Senior Application Scientist, I have designed this portal to address the complex purification bottlenecks researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9). As a Senior Application Scientist, I have designed this portal to address the complex purification bottlenecks researchers face when isolating this specific brominated xylenol derivative.

Often utilized as a critical building block in the synthesis of Raf inhibitors and complex pyrazole compounds[1], this molecule presents unique challenges due to regioisomer co-elution and oxidative instability. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you achieve >99% purity in your workflows.

Physicochemical Profiling

Understanding the physical properties of 3-Bromo-2,5-dimethylphenol is the first step in designing a logical purification strategy. The presence of the electron-withdrawing bromine atom and two electron-donating methyl groups creates a unique electronic environment that dictates its solubility, acidity, and reactivity[2].

Table 1: Key Physicochemical & Safety Parameters

ParameterValue / DescriptionExperimental Implication
CAS Number 72638-60-9[2]Essential for verifying analytical reference standards.
Molecular Weight 201.06 g/mol [2]Used for precise stoichiometric calculations.
Formula C₈H₉BrO[3]Confirms mass-to-charge (m/z) ratio for LC-MS validation.
Estimated pKa ~9.6 – 9.8Enables pH-swing liquid-liquid extraction strategies.
Appearance Off-white to pinkish solidColor shifts indicate oxidative degradation (quinone formation).
Safety / Hazards H302, H315, H319, H335[4]Harmful if swallowed; causes skin/eye/respiratory irritation. Requires fume hood and PPE[4].

Purification Workflow Architecture

The following diagram illustrates the logical progression of our orthogonal purification strategy. By combining chemical separation (pH-swing) with physical separation (chromatography and recrystallization), we create a self-validating system where each step targets a distinct class of impurity.

G Crude Crude Reaction Mixture (Regioisomers + Neutral Organics) AcidBase pH-Swing Liquid-Liquid Extraction (1M NaOH / 2M HCl) Crude->AcidBase OrgPhase Organic Phase (Neutral Impurities) AcidBase->OrgPhase Discard AqPhase Aqueous Phase (Phenolate Salts) AcidBase->AqPhase Retain Acidify Acidification (pH < 2) & Extraction (DCM) AqPhase->Acidify Flash Silica Gel Chromatography (Toluene Isocratic) Acidify->Flash Enriched Phenols Recryst Recrystallization (DCM / Heptane) Flash->Recryst Isomer Separation Pure Pure 3-Bromo-2,5-dimethylphenol (>99% Purity) Recryst->Pure Final Polish

Fig 1. Optimized orthogonal purification workflow for 3-bromo-2,5-dimethylphenol.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I seeing persistent co-elution of the 4-bromo and 6-bromo isomers during silica gel chromatography, and how can I resolve it?

Causality: Bromination of 2,5-dimethylphenol often yields a mixture of regioisomers. Because these isomers have nearly identical molecular weights, dipole moments, and hydrogen-bonding capacities, their retention factors (


) on standard normal-phase silica (using Hexanes/Ethyl Acetate) are virtually indistinguishable.
Solution:  Abandon highly polar hydrogen-bonding solvents like Ethyl Acetate. Transition to a highly non-polar, aromatic solvent system such as 100% Toluene  or a Pentane/Diethyl Ether (98:2)  gradient. Toluene leverages subtle 

stacking interactions with the aromatic ring, amplifying the minor steric differences caused by the bromine's position relative to the methyl groups, thereby achieving baseline resolution.
Q2: My purified 3-bromo-2,5-dimethylphenol turns from off-white to a dark pink/brown upon storage. What is the mechanism, and how do I prevent it?

Causality: Phenols are highly susceptible to auto-oxidation, forming highly conjugated, intensely colored quinones and diphenoquinones. While the bromine atom is inductively electron-withdrawing, the two methyl groups at the 2 and 5 positions are electron-donating. This keeps the aromatic ring relatively electron-rich and vulnerable to single-electron transfer (SET) oxidation, a process catalyzed by light, trace transition metals, and ambient oxygen. Solution:

  • Storage: Store the compound in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2-8 °C[4].

  • Handling: Ensure all glassware used during purification is acid-washed to remove trace metal catalysts. Do not leave the purified solid exposed to the atmosphere for prolonged periods.

Q3: During the aqueous workup (pH-swing), I encounter a stubborn emulsion. How do I break it while ensuring maximum recovery?

Causality: When deprotonated by NaOH, the resulting sodium 3-bromo-2,5-dimethylphenolate acts as a weak surfactant. The amphiphilic nature of the phenolate anion (hydrophilic head, hydrophobic brominated/methylated tail) drastically reduces the interfacial tension between the organic and aqueous layers, stabilizing microscopic droplets. Solution: Saturate the aqueous layer with NaCl (brine). This dramatically increases the ionic strength of the aqueous phase, forcing the organic compounds out (the "salting-out" effect) and collapsing the emulsion. If the emulsion persists, vacuum-filter the entire biphasic mixture through a tightly packed pad of Celite to shear the droplets and remove insoluble polymeric byproducts that stabilize the emulsion.

Standardized Experimental Protocol

This protocol utilizes a self-validating design: the pH-swing guarantees the removal of non-phenolic byproducts, the chromatography isolates the specific regioisomer, and the recrystallization provides a final thermodynamic polish.

Phase 1: pH-Swing Liquid-Liquid Extraction
  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Deprotonation: Transfer to a separatory funnel and extract with 1M aqueous NaOH (3 x 50 mL). Self-Validation: The target phenol is now in the aqueous layer; neutral organic impurities remain in the EtOAc.

  • Organic Wash: Wash the combined aqueous NaOH layers with 20 mL of fresh EtOAc to remove trace neutral carryover. Discard all EtOAc phases.

  • Acidification: Cool the aqueous layer in an ice bath (0-5 °C) and slowly acidify with 2M HCl until the pH reaches ~2.0 (verify with pH paper). The solution will become cloudy as the phenol precipitates.

  • Recovery: Extract the acidified aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched phenol mixture.

Phase 2: Isocratic Flash Chromatography
  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% Toluene.

  • Loading: Dissolve the enriched phenol mixture in a minimum volume of Toluene and load it onto the column.

  • Elution: Elute isocratically with 100% Toluene. Monitor fractions via TLC (UV 254 nm).

  • Fraction Collection: The 3-bromo regioisomer typically elutes slightly faster than the 4-bromo isomer due to the steric shielding of the hydroxyl group by the adjacent 2-methyl group, which slightly reduces its interaction with the stationary phase.

  • Concentration: Pool the fractions containing the pure target spot and concentrate in vacuo.

Phase 3: Thermodynamic Recrystallization
  • Dissolution: Dissolve the chromatographed solid in a minimum amount of boiling DCM (~2-3 mL/g).

  • Anti-solvent Addition: While maintaining a gentle boil, add Heptane dropwise until the solution just becomes turbid.

  • Clarification: Add 1-2 drops of DCM until the solution is perfectly clear again.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Filter the resulting off-white crystals via a Büchner funnel, wash with ice-cold Heptane, and dry under high vacuum for 4 hours.

References

  • CA2643066A1 - Pyrazole compounds - Google Patents Source: Google Patents URL
  • 72638-60-9 | 3-Bromo-2,5-dimethylphenol | BLD Pharm Source: BLD Pharm URL
  • Safety Data Sheet - ChemScene (3-Bromo-2,5-dimethylphenol)

Sources

Troubleshooting

Technical Support Center: Regioselective Bromination of Phenols

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology repository to address one of the most persistent challenges in aromatic func...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology repository to address one of the most persistent challenges in aromatic functionalization: controlling the regioselectivity of phenol bromination.

Because the hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent, standard electrophilic aromatic substitution (EAS) with elemental bromine (Br₂) typically suffers from poor kinetic control, resulting in over-bromination (e.g., 2,4,6-tribromophenol) or intractable mixtures of ortho and para isomers. This guide provides field-proven, mechanistically grounded solutions to achieve exclusive para- or ortho-selectivity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does direct bromination with Br₂ yield 2,4,6-tribromophenol instead of monobromophenols?

Causality: The phenolic hydroxyl group donates electron density into the aromatic ring via resonance, raising the energy of the HOMO and highly activating the ring toward electrophiles. Elemental bromine is a small, highly reactive electrophile. The kinetics of the second and third bromination events are often faster than the first because the intermediate monobromophenols remain highly activated. Without steric or electronic moderation of the brominating agent, thermodynamic over-bromination is inevitable.

Q2: I need exclusive para-bromophenol. NBS in standard solvents gives me an ortho/para mixture. How do I fix this?

Causality: While the para position is sterically less hindered, the two ortho positions offer a statistical 2:1 advantage and closer proximity to the electron-donating oxygen. To force para-selectivity, you must amplify steric hindrance to kinetically lock out the ortho positions. Solution: Switch to bulky brominating agents or use acid-catalyzed N-bromosuccinimide (NBS).

  • Method A: Using NBS promoted by p-toluenesulfonic acid (PTSA) at room temperature provides excellent para-selectivity (1)[1].

  • Method B: Utilize bulky tribromide salts like tetrabutylammonium tribromide (TBABr₃). Quantum mechanical analyses reveal that the bulky Br₃⁻ anion approaches the para carbon at a 90º angle, where the activation energy for ortho bromination is ~20 kcal/mol higher than that of para bromination, ensuring exclusive para-substitution (2)[2].

Q3: How can I achieve ortho-selective bromination? The para position is usually favored sterically.

Causality: Ortho-selectivity requires overriding the natural steric preference of the para position. This cannot be achieved through simple EAS; it requires "directed" electrophilic delivery. Solution: Use NBS in a non-polar solvent (e.g., dichloromethane) combined with a catalytic amount of a secondary amine (like diisopropylamine). The amine reacts with NBS to form an N-bromoamine intermediate. This intermediate forms a strong hydrogen bond with the phenolic proton, anchoring the brominating species directly adjacent to the ortho position and forcing regioselective delivery (3)[3].

Part 2: Quantitative Data & Condition Selection

The following table summarizes the causal relationship between reagent selection, solvent polarity, and the resulting regioselectivity.

Target IsomerReagent SystemSolventTempTypical YieldSelectivity (o:p)Mechanism of Control
Para NBS + PTSA (cat)AcetonitrileRT>90%< 1:99Steric bulk + Polar stabilization
Para TBABr₃CH₂Cl₂ / MeOHRT>95%< 1:99Extreme Steric Hindrance
Para HBr + Hindered SulfoxideCH₂Cl₂RT85%1:99Sterically hindered active species
Ortho NBS + DiisopropylamineCH₂Cl₂0 °C>85%95:5H-Bond Directed Delivery
Mixture Br₂Acetic AcidRTVaries~ 30:70Uncontrolled EAS
Decision Workflow for Phenol Bromination

G Start Target: Monobromophenol Decision Which isomer is required? Start->Decision Para Para-Bromophenol Decision->Para Steric control Ortho Ortho-Bromophenol Decision->Ortho Directed delivery ParaMethod1 Method A: NBS + PTSA in Polar Solvent Para->ParaMethod1 ParaMethod2 Method B: Bulky Tribromides (e.g., TBABr3) Para->ParaMethod2 OrthoMethod Method C: NBS + Sec-Amine in Non-Polar Solvent Ortho->OrthoMethod

Caption: Workflow for selecting regioselective phenol bromination conditions based on the target isomer.

Part 3: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. In-process visual cues and specific quenching steps ensure the mechanistic integrity of the reaction.

Protocol A: High-Yield Para-Selective Bromination (NBS/PTSA Method)

This method leverages polar solvents and acid catalysis to favor the sterically unhindered para position.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (10.0 mmol) in anhydrous acetonitrile (20 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA, 0.5 mmol, 5 mol%). Stir for 5 minutes at room temperature.

  • Bromination: Shield the flask from light (using aluminum foil) to prevent radical side-reactions. Add N-bromosuccinimide (NBS, 10.0 mmol) portion-wise over 15 minutes.

    • Self-Validation Check: The solution will turn slightly yellow. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the phenol spot and the appearance of a single lower-Rf spot confirms para-selectivity.

  • Quenching: Once complete (typically 1-2 hours), quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted positive halogen species.

  • Isolation: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amine-Directed Ortho-Selective Bromination

This method utilizes a secondary amine to form an N-bromoamine intermediate, which hydrogen-bonds to the phenol to direct the bromine to the ortho position.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve phenol (10.0 mmol) and diisopropylamine (1.0 mmol, 10 mol%) in anhydrous dichloromethane (CH₂Cl₂, 20 mL).

  • Temperature Control (Critical): Cool the reaction mixture to exactly 0 °C using an ice-water bath.

    • Causality Note: Strict temperature control is required to suppress the uncatalyzed background EAS reaction, which would favor the para position.

  • Bromination: Under light-shielded conditions, add NBS (10.0 mmol) in small portions over 30 minutes to maintain the internal temperature.

  • Maturation: Stir at 0 °C for an additional 30 minutes.

    • Self-Validation Check: Succinimide byproduct will precipitate out of the non-polar CH₂Cl₂ solution as a white solid, driving the reaction forward via Le Chatelier's principle.

  • Workup: Filter off the precipitated succinimide. Wash the filtrate with 0.1 M HCl (to remove the amine catalyst), followed by water and brine. Dry over MgSO₄ and concentrate.

Mechanistic Pathway for Amine-Directed Ortho-Selectivity

G NBS NBS + Sec-Amine Intermediate N-Bromoamine Intermediate NBS->Intermediate Halogen transfer Complex H-Bonded Complex (Phenol + N-Bromoamine) Intermediate->Complex Phenol added Transition Directed Ortho Electrophilic Attack Complex->Transition Proximity effect Product Ortho-Bromophenol + Amine (Recycled) Transition->Product Rearomatization

Caption: Mechanistic pathway of amine-directed ortho-selective bromination via hydrogen bonding.

References

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chinese Chemical Society. Available at:4[4]

  • QM Study of the para Regioselectivity of TBABr3 Bromination. WuXi AppTec Biology. Available at:2[2]

  • Facile p-toluenesulfonic acid-promoted para-selective monobromination and chlorination of phenol and analogues. Tetrahedron. Available at: 1[1]

  • Studies on the Regioselective Ortho Bromination of Phenols. Tosoh Research Report. Available at:3[3]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: 5[5]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with 3-Bromo-2,5-dimethylphenol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupling of 3-Bromo-2,5-dimethylphenol .

This substrate is notoriously difficult to couple due to a "dual-threat" profile: severe steric hindrance from the ortho-methyl group and electronic deactivation/catalyst poisoning from the unprotected phenol. This guide dissects the causality behind these failures and provides self-validating, field-tested protocols to rescue your synthesis.

Part 1: Root Cause Analysis (Mechanistic Causality)

To troubleshoot effectively, we must first understand why standard Suzuki conditions (e.g.,


, 

) fail with this substrate.
  • Steric Hindrance (The Ortho-Methyl Effect): The bromine atom at the C3 position is directly adjacent to the C2-methyl group. This steric bulk creates a high kinetic barrier, severely impeding the initial oxidative addition of the Pd(0) catalyst into the C–Br bond 1.

  • Electronic Deactivation & Catalyst Poisoning: The free hydroxyl (-OH) group is strongly electron-donating, making the aromatic ring electron-rich. Pd(0) prefers electron-deficient aryl halides; thus, the electron density thermodynamically disfavors oxidative addition. Furthermore, in basic media, the resulting phenoxide anion can competitively coordinate to the palladium center, poisoning the catalyst 2.

  • Base Depletion & Protodeboronation: The Suzuki coupling relies on a base to form the reactive boronate complex required for transmetalation 3. The acidic phenol (pKa ~10) will consume the first equivalent of base. If insufficient base is used, transmetalation stalls, and the unreacted boronic acid undergoes protodeboronation (decomposition) in the presence of water .

Mechanism Pd Pd(0) Catalyst OxAdd Oxidative Addition (Hindered by C2-Methyl) Pd->OxAdd 3-Bromo-2,5-dimethylphenol Poison Catalyst Poisoning (Phenoxide Coordination) Pd->Poison Phenoxide Anion Transmet Transmetalation (Stalled by Base Depletion) OxAdd->Transmet Boronic Acid + Base RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd Biaryl Product

Catalytic cycle bottlenecks in the Suzuki coupling of 3-Bromo-2,5-dimethylphenol.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction is stalling, and I recover unreacted 3-Bromo-2,5-dimethylphenol. What ligand should I use? A: Standard ligands like


 are too small and electron-poor to force oxidative addition into this hindered, electron-rich bond. Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos  or SPhos . Their bulky, electron-rich nature accelerates oxidative addition, and their steric profile physically blocks the phenoxide from coordinating and poisoning the Pd center 5.

Q2: I am seeing massive amounts of protodeboronation (deboronated side product) of my boronic acid. How do I fix this? A: Protodeboronation occurs when transmetalation is too slow. To fix this:

  • Increase the base to 3.5 - 4.0 equivalents. The free phenol consumes 1.0 eq of base immediately; the excess ensures enough basicity remains to activate the boronic acid.

  • Use a stronger base like anhydrous

    
     or 
    
    
    
    instead of weaker carbonates .

Q3: Should I protect the phenol before the coupling? A: Yes, if your synthetic route permits. Protecting the phenol (e.g., as a methyl ether) eliminates the acidic proton, prevents phenoxide formation, and reduces electron density slightly, transforming a difficult reaction into a routine one 2.

Part 3: Quantitative Data & Catalyst Selection

The table below summarizes the causality of parameter changes on reaction success.

Reaction ParameterStandard Conditions (Fails)Optimized Direct CouplingOptimized Protected Coupling
Substrate State Unprotected PhenolUnprotected PhenolO-Methylated Phenol
Catalyst

(5 mol%)

(2.5 mol%)

(5 mol%)
Ligand

(built-in)
XPhos (10 mol%)dppf (built-in)
Base

(2.0 eq)

(4.0 eq)

(2.5 eq)
Solvent Toluene /

1,4-Dioxane /

(4:1)
Toluene / EtOH /

Typical Yield < 15% (Stalls)75 - 85%> 90%

Part 4: Workflow & Experimental Protocols

Workflow Start Substrate: 3-Bromo-2,5-dimethylphenol Decision Is free -OH required post-coupling? Start->Decision Direct Direct Coupling (Unprotected) Decision->Direct Yes Protect Protect Phenol (e.g., MeI, K2CO3) Decision->Protect No DirectCond Use Pd2(dba)3 / XPhos 3.0-4.0 eq K3PO4 Dioxane/H2O Direct->DirectCond ProtectCond Standard Suzuki Pd(dppf)Cl2, 2.0 eq K2CO3 Toluene/H2O Protect->ProtectCond

Troubleshooting workflow and decision matrix for 3-Bromo-2,5-dimethylphenol coupling.

Protocol A: Direct Suzuki Coupling (Unprotected Phenol)

Use this protocol if you cannot protect the phenol. It relies on a highly active catalyst and excess base.

  • Reagent Loading: To an oven-dried Schlenk flask, add 3-Bromo-2,5-dimethylphenol (1.0 eq), your arylboronic acid (1.5 eq),

    
     (4.0 eq), 
    
    
    
    (2.5 mol%), and XPhos (10 mol%).
  • Degassing (Self-Validation Step 1): Add a 4:1 mixture of 1,4-Dioxane/

    
    . Sparge the mixture with Argon for 15 minutes. Validation: The solution will transition from a hazy suspension to a deep red/brown homogeneous mixture as the active Pd(0)-XPhos complex forms.
    
  • Heating: Seal the flask and heat to 100°C for 12-16 hours.

  • Reaction Monitoring (Self-Validation Step 2): Analyze via LCMS. Validation: Look for the complete disappearance of the bromide isotope pattern (m/z 199/201 [M-H]-). If you observe a massive spike in the deboronated aryl mass without product formation, your solvent was not sufficiently degassed, or the base was compromised.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 4 (to reprotonate the phenol), extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Two-Step Method (Protection Coupling)

Use this protocol for maximum yield and scalability.

Step 1: Phenol Protection (O-Methylation)

  • Dissolve 3-Bromo-2,5-dimethylphenol (1.0 eq) in DMF. Add

    
     (2.0 eq) and Methyl Iodide (1.2 eq). Stir at room temperature for 4 hours.
    
  • Monitoring (Self-Validation): Check via TLC (20% EtOAc/Hexanes). Validation: The highly polar, streaky phenol spot will completely convert to a crisp, non-polar spot (1-bromo-3-methoxy-2,5-dimethylbenzene) near the solvent front.

  • Quench with water, extract with MTBE, wash with brine, and concentrate.

Step 2: Standard Suzuki Coupling

  • Combine the protected bromide (1.0 eq), arylboronic acid (1.2 eq),

    
     (2.5 eq), and 
    
    
    
    (5 mol%) in Toluene/EtOH/
    
    
    (2:1:1).
  • Degas with Argon for 10 minutes, then heat to 90°C for 4 hours.

  • Validation: The reaction is typically complete within 4 hours due to the absence of the inhibiting phenoxide. Work up by standard aqueous extraction.

References

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC Source: National Institutes of Health (NIH)[Link]

  • Akira Suzuki - Nobel Lecture Source: NobelPrize.org[Link]

  • Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling Source: MDPI [Link]

Sources

Troubleshooting

Technical Support Center: Electrophilic Aromatic Substitution (EAS) Workflows

Welcome to the EAS Troubleshooting and Support Center. This module is specifically designed for researchers, synthesis chemists, and drug development professionals facing regioselectivity and over-reaction issues during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the EAS Troubleshooting and Support Center. This module is specifically designed for researchers, synthesis chemists, and drug development professionals facing regioselectivity and over-reaction issues during the halogenation of highly activated aromatic rings.

Below is our comprehensive guide and FAQ for resolving the pervasive issue of di-bromination during the synthesis of 4-bromo-2,5-dimethylphenol .

Troubleshooting Guide & FAQs: Preventing Di-Bromination of 2,5-Dimethylphenol

Q1: Why does 2,5-dimethylphenol consistently over-brominate to the dibromo derivative?

A1: The issue is rooted in the synergistic electronic effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a strong


-donor, highly activating the ortho and para positions. The two methyl groups at C2 and C5 provide additional electron density via hyperconjugation.

This creates two highly nucleophilic centers: C4 (para to the -OH, ortho to the C5-CH3) and C6 (ortho to the -OH, meta to the C5-CH3). Because the first bromination at C4 does not sufficiently withdraw enough electron density to deactivate the electron-rich ring, a second equivalent of electrophilic bromine will rapidly attack C6. If the electrophile concentration is not strictly controlled, this sequential Electrophilic Aromatic Substitution (EAS) yields 4,6-dibromo-2,5-dimethylphenol instead of the target mono-brominated product[1].

Q2: What is the most reliable reagent system for strict mono-bromination of this substrate?

A2: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is the industry standard for this specific transformation[2].

  • The Causality of Reagent Choice: Unlike molecular bromine (Br2), which generates highly reactive bromonium ions and hydrobromic acid (HBr) as an auto-catalytic byproduct, NBS provides a low, steady-state concentration of electrophilic bromine.

  • The Causality of Solvent Choice: DMF acts as a polar aprotic solvent that stabilizes the polar transition state without acting as a proton shuttle. Using protic solvents like acetic acid (AcOH) or water would accelerate the EAS process and strip away your kinetic control, leading to over-bromination[3].

Q3: How critical is stoichiometry, and what is the exact ratio required?

A3: Stoichiometry is your primary self-validating control mechanism. Using exactly 1.0 equivalent or a slight excess of NBS guarantees a statistical mixture of unreacted starting material, mono-brominated, and di-brominated products.

To force the system into strict mono-bromination, you must use a sub-stoichiometric amount of NBS—specifically 0.95 to 0.97 equivalents [2]. By making the brominating agent the limiting reagent, you mathematically prevent the complete conversion to the di-bromo species. Unreacted 2,5-dimethylphenol is easily removed during the non-polar recrystallization step, whereas the di-bromo byproduct tends to co-crystallize and ruin product purity.

Q4: Can I use solid-supported reagents to improve selectivity?

A4: Yes. If NBS in DMF fails due to poor mixing or local concentration spikes at scale, researchers can utilize polymer-bound tribromide resins, such as Amberlyst-A26 tribromide. This regenerable solid reagent further restricts the availability of electrophilic bromine, favoring para-bromination through steric bulk and controlled release[1]. However, for standard bench-scale synthesis of 4-bromo-2,5-dimethylphenol, the sub-stoichiometric NBS/DMF protocol remains more scalable and cost-effective.

Mechanistic Visualization

Mechanism Substrate 2,5-Dimethylphenol (Highly Activated) Sites Reactive Sites: C4 (para) & C6 (ortho) Substrate->Sites EAS Directing Effects Uncontrolled Excess Br2 / RT Sites->Uncontrolled Controlled 0.97 eq NBS / DMF Sites->Controlled Dibromo 4,6-Dibromo Byproduct (Over-bromination) Uncontrolled->Dibromo Fast sequential EAS Monobromo 4-Bromo-2,5-dimethylphenol (Target Product) Controlled->Monobromo Kinetic control

Mechanistic pathways determining mono- vs. di-bromination of 2,5-dimethylphenol.

Quantitative Data: Condition Comparison

The table below summarizes the expected outcomes when altering the brominating agent, solvent, and stoichiometry for highly activated phenols based on established literature parameters.

Brominating AgentSolventEquivalentsTemperatureMajor ProductEst. Monobromo YieldEst. Dibromo Yield
Br₂AcOH1.00 eqRoom TempDibromo< 20%> 70%
NBSDMF1.05 eqRoom TempMixture~ 60%~ 30%
NBS DMF 0.97 eq 0 °C to RT Monobromo 73% < 2%
Amberlyst-A26 Br₃DCM1.00 eqRoom TempMonobromo86%Trace

Validated Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethylphenol

This step-by-step methodology utilizes the sub-stoichiometric NBS/DMF approach to ensure high regioselectivity and prevent over-bromination[2].

Self-Validating System Note: This protocol is designed to be self-validating via Thin Layer Chromatography (TLC). Because you are using 0.97 equivalents of NBS, the starting material spot will never fully disappear. Once the product spot intensity stabilizes and the NBS is consumed, the reaction is complete. This prevents the operator from mistakenly pushing the reaction further and inducing di-bromination.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 2,5-dimethylphenol (10.0 g, 81.9 mmol, 1.00 eq) in 125 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar. Chill the solution to 0 °C using an ice bath.

  • Reagent Preparation: In a separate Erlenmeyer flask, dissolve N-Bromosuccinimide (14.2 g, 80.0 mmol, 0.97 eq ) in 50 mL of anhydrous DMF. Note: Ensure the NBS is freshly recrystallized from water to remove trace Br2 and succinimide impurities.

  • Controlled Addition: Add the NBS solution strictly dropwise to the phenol solution over 30-45 minutes.

    • Causality: Dropwise addition prevents local concentration spikes of the electrophile. High local concentrations are the primary trigger for the second bromination event.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature overnight (approx. 12-16 hours) protected from light.

  • Quench & Extraction: Quench the reaction by adding 200 mL of distilled water. Add 2 M HCl to ensure the phenol remains fully protonated, which forces it to partition into the organic phase. Extract the aqueous phase twice with diethyl ether.

  • Washing: Wash the combined organic extracts with 2 M HCl, followed by brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure to yield a crude oil that solidifies upon standing. Recrystallize the crude product from hot hexane to obtain pure 4-bromo-2,5-dimethylphenol as crystalline needles (approx. 12 g, 73% yield)[2].

Workflow Visualization

Workflow Step1 1. Dissolve Substrate in DMF Step2 2. Dropwise NBS (0.97 eq) Step1->Step2 Step3 3. Stir RT (12-16 h) Step2->Step3 Step4 4. Quench (H2O) & Extract Step3->Step4 Step5 5. Recrystallize (Hexane) Step4->Step5

Step-by-step experimental workflow for the controlled mono-bromination using NBS.

References

  • [1] Selective para-Bromination of Phenols via a Regenerable Polymer-bound Tetraalkylammonium Tribromide. RSC Publishing. 1

  • [2] Supporting Information: Efficient Synthesis of Rigid Ladder Polymers via Palladium Catalyzed Annulation. Amazon AWS. 2

  • [3] A New Bromination Method for Phenols and Anisole. Scribd (Journal of Organic Chemistry). 3

Sources

Reference Data & Comparative Studies

Validation

Spectral Data Comparison of Brominated Xylenol Isomers: A Comprehensive Guide for Synthesis and Validation

In the realm of advanced polymer synthesis—particularly the development of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)—and the design of complex pharmaceutical intermediates, brominated xylenols (bromodimethylphenols) s...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of advanced polymer synthesis—particularly the development of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)—and the design of complex pharmaceutical intermediates, brominated xylenols (bromodimethylphenols) serve as indispensable structural linchpins. As a Senior Application Scientist, I have observed that the subtle regiochemical differences between xylenol isomers frequently lead to mischaracterization during high-throughput screening and quality control.

This guide objectively compares the spectral performance of three critical isomers: 4-Bromo-2,6-dimethylphenol , 4-Bromo-3,5-dimethylphenol , and 4-Bromo-2,5-dimethylphenol . By establishing a self-validating analytical framework, researchers can definitively confirm regiochemistry and ensure downstream synthetic integrity.

Mechanistic Causality of Spectral Shifts

The spectral signatures of brominated xylenols are not arbitrary; they are the direct consequence of the electronic and steric interplay between the substituents on the phenolic ring.

  • The Hydroxyl (-OH) Group: Acts as a strong electron-donating group (EDG) via resonance, heavily shielding the ortho and para positions and directing electrophilic substitution.

  • The Methyl (-CH3) Groups: Provide weak electron density via hyperconjugation while introducing significant steric bulk. In the 2,6-isomer, this bulk restricts the hydrogen-bonding capability of the -OH group, directly sharpening its Infrared (IR) and Nuclear Magnetic Resonance (NMR) profiles.

  • The Bromine (-Br) Atom: Operates as an electron-withdrawing group (EWG) via induction but donates electron density through resonance, heavily deshielding the directly attached carbon in ¹³C NMR.

G A Brominated Xylenol Isomer Core B -OH Group (Strong EDG, Resonance) A->B C -CH3 Groups (Weak EDG, Hyperconjugation) A->C D -Br Group (EWG Induction, EDG Resonance) A->D E Deshields Ortho/Para Protons (Shifts upfield in 1H NMR) B->E F Steric Hindrance (Affects OH H-bonding) C->F G Isotopic Signature (1:1 M/M+2 in MS) D->G

Logical relationship between substituent electronic effects and spectral signatures.

Comparative Spectral Data Analysis

To objectively compare these isomers, we must analyze the self-validating triad of analytical chemistry: NMR, IR, and Mass Spectrometry (MS). The symmetry of the molecule is the primary driver of the ¹H NMR splitting patterns.

For instance, 4-bromo-2,6-dimethylphenol and 4-bromo-3,5-dimethylphenol possess a plane of symmetry, rendering their aromatic protons chemically equivalent. This results in a single, sharp aromatic resonance. Conversely, 4-bromo-2,5-dimethylphenol lacks this symmetry, yielding two distinct aromatic singlets. The lack of scalar coupling (J ≈ 0 Hz) between these protons confirms their para-relationship, creating a self-validating structural proof 1[1] 2[2].

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Comparison (in CDCl₃)

IsomerSymmetry¹H NMR Aromatic Protons (δ, ppm)¹H NMR Methyl Protons (δ, ppm)¹³C NMR Key Shifts (δ, ppm)
4-Bromo-2,6-dimethylphenol Symmetric7.10 (s, 2H)2.22 (s, 6H)153.0 (C-OH), 112.0 (C-Br)
4-Bromo-3,5-dimethylphenol Symmetric~6.82 (s, 2H)~2.41 (s, 6H)153.1 (C-OH), 124.4 (C-Br)
4-Bromo-2,5-dimethylphenol Asymmetric7.20 (s, 1H), 6.70 (s, 1H)2.30 (s, 3H), 2.20 (s, 3H)151.5 (C-OH), 110.2 (C-Br)

Table 2: Infrared (IR) and Mass Spectrometry (MS) Diagnostics

IsomerIR: O-H Stretch (cm⁻¹)IR: C-Br Stretch (cm⁻¹)GC-MS: Molecular Ion [M]⁺GC-MS: Isotopic Ratio
4-Bromo-2,6-dimethylphenol ~3450 (Sharp)~550m/z 200 / 2021:1 (Mono-bromination)
4-Bromo-3,5-dimethylphenol ~3300 (Broad)~560m/z 200 / 2021:1 (Mono-bromination)
4-Bromo-2,5-dimethylphenol ~3350 (Broad)~545m/z 200 / 2021:1 (Mono-bromination)
Experimental Protocol: Synthesis and Validation

To ensure absolute scientific integrity, any synthetic protocol must function as a self-validating system. The following methodology for the regioselective bromination of 2,6-dimethylphenol utilizes N-bromosuccinimide (NBS) under controlled conditions to prevent over-bromination 3[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2,6-dimethylphenol (10.0 mmol) in 15 mL of N,N-dimethylformamide (DMF). Alternatively, a greener approach utilizes automated grindstone chemistry with PEG-400 3[3].

  • Bromination (Causality Check): Add NBS (10.5 mmol) portion-wise at 0 °C. Why 0 °C? The low temperature suppresses oxidative side reactions (e.g., quinone formation). The strong ortho/para directing effect of the -OH group, combined with the steric block at the 2,6 positions, exclusively directs the electrophilic aromatic substitution to the 4-position.

  • Reaction Monitoring: Monitor via TLC (Silica gel, Hexane:EtOAc 9:1). Visualization under UV light (254 nm).

  • Quenching and Extraction: Quench the reaction with distilled water (50 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers thoroughly with brine to remove residual DMF and succinimide.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (100-200 mesh silica gel) to afford the pure 4-bromo-2,6-dimethylphenol as a light-brown solid.

  • Spectral Validation: Dissolve 10 mg of the purified solid in 0.6 mL of CDCl₃. Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra. The complete disappearance of the para-proton signal of the starting material and the emergence of a single aromatic resonance at δ 7.10 ppm confirms absolute regiochemistry.

G A 2,6-Dimethylphenol + NBS B Electrophilic Aromatic Substitution (0 °C) A->B C Liquid-Liquid Extraction (Et2O/H2O) B->C D Flash Chromatography (Silica Gel) C->D E Spectral Validation (NMR, IR, GC-MS) D->E

Experimental workflow for the regioselective synthesis and validation of brominated xylenols.

Field-Proven Insights & Troubleshooting
  • NMR Solvent Effects: When analyzing 4-bromo-2,6-dimethylphenol, the choice of deuterated solvent is critical. In CDCl₃, the -OH proton appears as a sharp singlet around δ 4.58 ppm. However, if DMSO-d₆ is utilized, the -OH proton will shift significantly downfield (often > δ 8.0 ppm) due to strong hydrogen bonding with the solvent's oxygen atom.

  • Mass Spectrometry as a Self-Validating Tool: In GC-MS, the natural isotopic abundance of bromine (approx. 50.69% ⁷⁹Br and 49.31% ⁸¹Br) provides an immediate diagnostic tool. A molecular ion cluster exhibiting a strict 1:1 ratio of [M]⁺ and [M+2]⁺ unequivocally confirms mono-bromination, effectively ruling out di-brominated byproducts that would otherwise display a 1:2:1 isotopic cluster 4[4].

  • Isomeric Impurities: The presence of 4-bromo-2,5-dimethylphenol as an impurity during industrial scaling can be rapidly detected by the presence of two distinct aromatic singlets in the ¹H NMR spectrum, breaking the symmetry observed in the 2,6- and 3,5-isomers 2[2].

References
  • Source: PubChem (nih.gov)
  • Source: PubChem (nih.gov)
  • Title: Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides Source: Beilstein Journals URL
  • Title: Supporting Information Efficient Synthesis of Rigid Ladder Polymers via Palladium Catalyzed Annulation Source: Amazon AWS URL

Sources

Comparative

Validating 3-Bromo-2,5-dimethylphenol Synthesis: A Comparative Guide to Mass Spectrometry Platforms

Executive Summary The synthesis of halogenated phenolic intermediates, such as 3-Bromo-2,5-dimethylphenol (Molecular Weight: 201.06 g/mol ), requires rigorous analytical validation to confirm structural fidelity, halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of halogenated phenolic intermediates, such as 3-Bromo-2,5-dimethylphenol (Molecular Weight: 201.06 g/mol ), requires rigorous analytical validation to confirm structural fidelity, halogenation state, and purity. For researchers and drug development professionals, selecting the optimal mass spectrometry (MS) platform is critical. This guide objectively compares the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—detailing the causal logic behind method development and establishing a self-validating analytical workflow.

The Self-Validating Isotopic Engine

Before comparing platforms, it is essential to understand the intrinsic analytical advantage of brominated compounds: the isotopic signature. Bromine exists naturally as two stable isotopes,


 and 

, in a nearly equal ratio (50.69% to 49.31%).

This natural phenomenon transforms mass spectrometry from a simple mass-measurement tool into a self-validating system . The presence of a single bromine atom in 3-Bromo-2,5-dimethylphenol yields a characteristic 1:1 doublet separated by 2 Da (e.g.,


 199 and 201 for the deprotonated ion)[1].

The Validation Logic:

  • Primary Check: If the target

    
     is present but lacks the strict 1:1 doublet, the peak is an isobaric interference, and the synthesis validation fails.
    
  • Secondary Check: The visual and computational recognition of this bromine isotope pattern allows for the rapid differentiation of the target molecule from non-halogenated synthetic byproducts, even at low signal-to-noise ratios[2].

Workflow Start Crude Synthesis Product (3-Bromo-2,5-dimethylphenol) GCMS GC-MS Analysis (EI Mode, Derivatized) Start->GCMS Volatile Pathway LCMS LC-MS/MS Analysis (ESI- Mode, Intact) Start->LCMS Polar Pathway Isotope Bromine Isotope Check (~1:1 79Br:81Br Doublet) GCMS->Isotope LCMS->Isotope Frag MS/MS Fragmentation (Loss of Br / CO) Isotope->Frag Pattern Confirmed Valid Synthesis Validated Frag->Valid Fragments Match

Workflow for mass spectrometric validation of 3-Bromo-2,5-dimethylphenol.

Platform Comparison: GC-MS vs. LC-MS/MS

While both platforms are capable of analyzing phenolic compounds, their operational mechanics and sample preparation requirements differ significantly. GC-MS is traditionally favored for volatile, thermally stable compounds, whereas LC-MS/MS provides superior sensitivity for polar molecules without the need for derivatization[3].

GC-MS (Electron Ionization)

Phenols contain an active hydroxyl (-OH) group that interacts with silanol groups on GC stationary phases, causing severe peak tailing. To resolve this, the molecule must be derivatized.

  • The Causality of Derivatization: Reacting the phenol with a silylating agent (e.g., BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, increases volatility, and sharpens the chromatographic peak, thereby drastically improving the Limit of Detection (LOD).

LC-MS/MS (Electrospray Ionization)

LC-MS/MS bypasses derivatization entirely. Phenols are weak acids; by manipulating the pH of the mobile phase, the molecule can be pre-ionized in solution.

  • The Causality of Mobile Phase pH: Adding a weak base (like Ammonium Hydroxide) to the mobile phase raises the pH above the phenol's pKa. This forces the molecule into its deprotonated state (

    
    ), maximizing ionization efficiency in ESI negative mode and providing ultra-high sensitivity.
    

Quantitative Performance Data

The following table summarizes the comparative performance of both platforms for the validation of 3-Bromo-2,5-dimethylphenol.

Performance MetricGC-MS (EI, TMS-Derivatized)LC-MS/MS (ESI-, Intact)
Sample Preparation Complex (Requires anhydrous environment)Simple (Dilute and shoot)
Ionization Efficiency High (Hard ionization, extensive fragmentation)Very High (Soft ionization, intact precursor)
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL
Isotope Pattern Fidelity Excellent (EI preserves halogen ratios perfectly)Good (Subject to minor space-charge skewing)
Structural Elucidation Library matchable (NIST/Wiley databases)Requires MS/MS interpretation
Throughput ~20–25 mins per run~5 mins per run

Experimental Methodologies

Protocol A: GC-MS Analysis with TMS Derivatization

This protocol ensures thermal stability and prevents column degradation.

  • Sample Preparation: Dissolve 1.0 mg of the crude synthesis product in 1.0 mL of strictly anhydrous ethyl acetate.

    • Causality: Water aggressively quenches silylating reagents. Anhydrous conditions are mandatory to prevent incomplete derivatization.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.

    • Causality: The hydroxyl group of 2,5-dimethylphenol is sterically hindered by the adjacent methyl group. TMCS acts as a crucial catalyst to drive the formation of the TMS ether.

  • Separation: Inject 1 µL (split 1:20) onto a 5% diphenyl/95% dimethyl polysiloxane column. Program the oven from 60°C (hold 1 min) to 300°C at 15°C/min.

  • Detection: Operate in EI mode at 70 eV. Scan

    
     50–350. Confirm the presence of the molecular ion doublet for the TMS-derivative.
    
Protocol B: LC-MS/MS Analysis (ESI Negative Mode)

This protocol leverages soft ionization for rapid, high-sensitivity validation.

  • Sample Preparation: Dissolve 1.0 mg of crude product in 1.0 mL LC-MS grade methanol. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile.

  • Separation: Inject 2 µL onto a C18 reversed-phase column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (NH

      
      OH).
      
    • Mobile Phase B: Acetonitrile.

  • Detection: ESI negative mode. Capillary voltage: 2.5 kV.

  • Self-Validating Fragmentation (MS/MS): Isolate the

    
     precursor doublet at 
    
    
    
    199 and 201. Apply Collision-Induced Dissociation (CID) at 20 eV.

Fragmentation Parent [M-H]- Precursor m/z 199 / 201 LossBr Bromide Radical Loss [M-H-Br]- m/z 120 Parent->LossBr -Br• (-79/81 Da) LossCH3 Methyl Radical Loss [M-H-CH3]- m/z 184 / 186 Parent->LossCH3 -CH3• (-15 Da) LossCO CO Loss m/z 92 LossBr->LossCO -CO (-28 Da)

ESI- MS/MS fragmentation pathways for 3-Bromo-2,5-dimethylphenol.

Conclusion

Validating the synthesis of 3-Bromo-2,5-dimethylphenol requires exploiting the molecule's unique chemical properties. While GC-MS provides excellent library-matchable spectra and high isotopic fidelity, it is bottlenecked by the necessity of anhydrous derivatization. Conversely, LC-MS/MS in negative ESI mode offers a highly streamlined, "dilute-and-shoot" approach with superior sensitivity. By leveraging the 1:1 bromine isotopic signature and targeted MS/MS fragmentation, laboratories can establish a robust, self-validating analytical pipeline regardless of the chosen platform.

References[2] Title: Use of Isotopic Signatures for Mass Spectral Detection of Protein Adduction by Chemically Reactive Metabolites of Bromobenzene: Studies With Model Proteins

Source: PubMed (National Institutes of Health) URL:[Link][1] Title: Interpretation of Isotope Peaks in Small Molecule LC–MS Source: LCGC International URL:[Link][3] Title: Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Validation

Comparative Guide to Bromination Agents for the Synthesis of 4-Bromo-2,5-dimethylphenol

As a Senior Application Scientist, I frequently encounter the challenge of selectively functionalizing highly activated aromatic systems. The synthesis of 4-bromo-2,5-dimethylphenol is a critical transformation for drug...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selectively functionalizing highly activated aromatic systems. The synthesis of 4-bromo-2,5-dimethylphenol is a critical transformation for drug development professionals and polymer chemists, as this molecule serves as a vital structural building block.

The primary challenge in this synthesis is not reactivity, but regioselectivity and the suppression of over-reaction . The phenol ring is strongly activated by the electron-donating hydroxyl (-OH) group and synergistically activated by the two methyl (-CH₃) groups. While this makes electrophilic aromatic substitution (EAS) exceptionally fast, it introduces a high risk of polybromination (e.g., forming 4,6-dibromo-2,5-dimethylphenol) and oxidative degradation into tarry quinone byproducts .

This guide objectively compares the performance of leading brominating agents, providing mechanistic causality and self-validating experimental protocols to ensure reproducible, high-yield synthesis.

Mechanistic Overview & Pathway Analysis

In 2,5-dimethylphenol, both the 4-position (para to -OH) and the 6-position (ortho to -OH) are highly activated. However, the 4-position is electronically favored and sterically less hindered than the 6-position. The choice of brominating agent dictates the steady-state concentration and nature of the active electrophile (Br⁺ vs. Br₂), which directly governs whether the reaction halts at the desired monobrominated product or proceeds to destructive over-bromination.

G cluster_agents Brominating Agents SM 2,5-Dimethylphenol (Highly Activated) NBS NBS (DMF or Milling) Mild Br+ Source SM->NBS Br2 Molecular Br2 Harsh Electrophile SM->Br2 InSitu KBr/KBrO3 In Situ Br2 SM->InSitu Intermediate Wheland Intermediate (Para-Directed) NBS->Intermediate Controlled Br2->Intermediate Rapid InSitu->Intermediate pH Dependent Product 4-Bromo-2,5-dimethylphenol (Target) Intermediate->Product Monobromination SideProduct Polybrominated & Tarry Byproducts Intermediate->SideProduct Over-bromination

Electrophilic aromatic bromination pathways for 2,5-dimethylphenol highlighting agent selectivity.

Comparative Analysis of Brominating Agents

N-Bromosuccinimide (NBS)

NBS is the gold standard for the controlled bromination of highly activated phenols. By providing a slow, steady-state release of the bromonium ion (Br⁺), NBS prevents the local concentration spikes that lead to polybromination . It is highly para-selective and avoids the generation of corrosive HBr gas. Recent advancements have even enabled solvent-free mechanochemical bromination using NBS, pushing yields above 90% in minutes 1.

Molecular Bromine (Br₂)

While highly atom-economical and inexpensive, liquid bromine is a harsh and aggressive reagent. The reaction is highly exothermic and prone to over-bromination even at 0 °C. It requires strict stoichiometric control, specialized handling due to its toxicity, and generates stoichiometric amounts of HBr, which can trigger unwanted side reactions or require basic scavengers.

In Situ Generation (KBr/KBrO₃)

This is a "green chemistry" alternative that generates molecular bromine in situ via an acid-catalyzed redox reaction. While it avoids the direct handling of liquid bromine, the reaction kinetics are heavily dependent on precise pH control. The rate of Br₂ generation can fluctuate, making batch-to-batch reproducibility challenging in complex synthetic matrices 2.

Quantitative Performance Data
Brominating AgentTypical YieldReaction TimeRegioselectivity (Para:Ortho)Polybromination RiskOperational Safety
NBS (in DMF) 73% - 85%12 - 18 hExcellent (>95% para)LowHigh (Stable solid)
NBS (Ball-milling) 94%10 minExcellentVery LowHigh (Solvent-free)
Molecular Br₂ 50% - 65%1 - 2 hModerateHighLow (Toxic, corrosive)
KBr/KBrO₃ (In situ) 70% - 80%1 - 3 hGoodModerateModerate (Requires acidic pH)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the underlying causality to empower researchers to troubleshoot and optimize.

Protocol A: Standard Liquid-Phase Synthesis using NBS in DMF

This protocol leverages a polar aprotic solvent to stabilize the transition state, ensuring high regioselectivity 3.

  • Preparation: Dissolve 2,5-dimethylphenol (10.0 g, 81.9 mmol) in 125 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that stabilizes the polarized N-Br bond during the transition state, facilitating smooth bromine transfer without participating in the reaction.

  • Electrophile Addition: Prepare a solution of NBS (14.2 g, 80.0 mmol) in 50 mL of DMF. Add this dropwise to the phenol solution at room temperature.

    • Causality: Using a slight sub-stoichiometric amount of NBS (0.98 equiv) and adding it dropwise maintains a low steady-state concentration of the electrophile, strictly preventing dibromination.

  • Reaction: Stir the solution at room temperature overnight under an inert atmosphere.

  • Quench & Phase Separation: Add 200 mL of distilled water to the reaction mixture, followed by diethyl ether and 2 M HCl.

    • Causality: Water acts as a self-purifying quench. It crashes out the hydrophobic 4-bromo-2,5-dimethylphenol into the organic phase while forcing the succinimide byproduct and DMF into the aqueous phase. The acidic wash prevents the formation of phenolate ions, ensuring the product remains in the ether layer.

  • Purification: Dry the combined organic extracts over Na₂SO₄, evaporate to an oil, and recrystallize from hexanes to yield 4-bromo-2,5-dimethylphenol as crystalline needles (~73% yield).

Protocol B: Advanced Mechanochemical Synthesis (Green Alternative)

This solvent-free approach utilizes mechanical energy and a solid acid catalyst to achieve near-quantitative yields in minutes 1.

  • Preparation: In a 10 mL stainless steel grinding jar, combine 2,5-dimethylphenol (1.0 mmol), NBS (1.0 mmol), and nanoparticulate MCM-41-SO₃H catalyst (0.02 g).

    • Causality: The sulfonic acid groups on the mesoporous MCM-41 catalyst activate the NBS by polarizing the N-Br bond, drastically lowering the activation energy required for the EAS.

  • Milling: Add a 10 mm stainless steel milling ball. Operate the ball mill at a vibrational frequency of 30 Hz for 10 minutes at room temperature.

    • Causality: Mechanical grinding provides the necessary kinetic energy for the reaction through high-impact localized collisions, avoiding the bulk thermal heating that typically leads to oxidative tar formation in standard liquid-phase reactions.

  • Workup: Extract the resulting solid mixture with ethyl acetate and filter to recover the heterogeneous catalyst. Evaporate the solvent to yield the pure product (~94% yield).

Protocol C: Classical Bromination using Molecular Br₂

Reserved for scenarios where atom economy is prioritized over operational safety.

  • Preparation: Dissolve 2,5-dimethylphenol (1.0 equiv) in anhydrous chloroform (CHCl₃) and cool the flask to 0 °C using an ice bath.

    • Causality: Low temperature is critical. The activation energy for the first bromination is extremely low due to the activated ring, but cooling the system differentiates the activation energy between mono- and di-bromination, suppressing the latter.

  • Addition: Slowly add a solution of Br₂ (1.0 equiv) in CHCl₃ dropwise over 1 hour.

  • Quench: Neutralize the reaction immediately with a saturated aqueous sodium sulfite (Na₂SO₃) solution.

    • Causality: Sodium sulfite acts as a reducing agent, instantly quenching any unreacted Br₂ to harmless bromide ions, halting the reaction and preventing post-workup oxidation.

References

  • Efficient Synthesis of Rigid Ladder Polymers via Palladium Catalyzed Annulation (Supporting Information). Amazon AWS. 3

  • Ghanbari, N., et al. "Ball-Milling Promoted Monobromination Reactions: One-pot Regioselective Synthesis of Aryl Bromides and α-Bromoketones by NBS and Recyclable MCM-41-SO3H at Room Temperature." SynOpen, Thieme Connect.1

  • Technical Support Center: Bromination of Phenol. BenchChem.

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. 2

Sources

Comparative

Comparative Biological Activity Guide: 3-Bromo-2,5-dimethylphenol vs. Marine-Derived Bromophenols

As drug development professionals and application scientists navigate the vast chemical space of halogenated phenols, it is critical to distinguish between compounds that exert direct biological activity and those that s...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists navigate the vast chemical space of halogenated phenols, it is critical to distinguish between compounds that exert direct biological activity and those that serve as structural precursors. This guide provides an in-depth, objective comparison between 3-Bromo-2,5-dimethylphenol —a synthetic building block—and naturally occurring marine bromophenols , analyzing their mechanistic divergence, structure-activity relationships (SAR), and quantitative performance.

Mechanistic Divergence & Structure-Activity Relationship (SAR)

The biological utility of bromophenols is strictly dictated by their substitution patterns. The causality behind their differing activities lies in the balance of hydrogen atom transfer (HAT) capability, lipophilicity, and steric hindrance.

Marine Poly-Bromophenols: Direct Bioactive Agents

Naturally occurring bromophenols isolated from marine algae (e.g., Rhodomela confervoides) typically feature multiple hydroxyl (-OH) and bromine (-Br) groups.

  • Antioxidant Causality : The presence of multiple hydroxyl groups, often in ortho-dihydroxy (catechol) configurations, allows for highly efficient Hydrogen Atom Transfer (HAT) to neutralize free radicals. The resulting phenoxyl radical is stabilized by intramolecular hydrogen bonding and extended electron delocalization 1.

  • Antimicrobial Causality : Electron-withdrawing bromine atoms lower the pKa of the phenolic hydroxyls, increasing their reactivity at physiological pH. Simultaneously, the heavy halogenation increases the molecule's lipophilicity, allowing it to easily partition into and disrupt bacterial lipid bilayers, making them highly effective against resistant strains like MRSA 2.

3-Bromo-2,5-dimethylphenol: The Synthetic Scaffold

Unlike its marine counterparts, 3-Bromo-2,5-dimethylphenol lacks direct, potent biological activity.

  • Lack of Direct Activity : With only a single hydroxyl group, it cannot form the stabilized radical intermediates required for potent antioxidant activity. Furthermore, its lower lipophilicity compared to poly-brominated variants limits its membrane-disrupting antimicrobial potential.

  • Value as a Scaffold : Its true value lies in its steric geometry. The methyl groups at the 2 and 5 positions, combined with the bromine at the 3-position, create a highly specific, regioselective environment. This makes it an ideal lipophilic anchor and electrophilic partner for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize complex biological response modifiers, such as pyrazole-based targeted anti-tumor kinase inhibitors 3.

Mechanism cluster_synthetic Synthetic Pathway (3-Bromo-2,5-dimethylphenol) cluster_natural Natural Pathway (Marine Poly-Bromophenols) S1 3-Bromo-2,5-dimethylphenol (Scaffold) S2 Chemical Substitution (e.g., Pyrazole Coupling) S1->S2 S3 Targeted Kinase Inhibition (Anti-tumor Activity) S2->S3 N1 Poly-Bromophenol (e.g., Methylrhodomelol) N2 H-Atom Transfer & Membrane Disruption N1->N2 N3 Direct Antimicrobial & Antioxidant Activity N2->N3

Mechanistic divergence between synthetic bromophenol scaffolds and natural marine bromophenols.

Quantitative Bioactivity Comparison

The table below summarizes the disparate biological profiles of these compounds, highlighting the shift from direct antimicrobial/antioxidant efficacy in natural derivatives to targeted synthetic utility in 3-Bromo-2,5-dimethylphenol.

CompoundOrigin / RolePrimary Biological TargetKey Performance MetricRef
3-Bromo-2,5-dimethylphenol Synthetic IntermediateAnti-tumor (via pyrazole derivatives)N/A (Serves as structural scaffold)3
3-Bromo-2,6-dihydroxyacetophenone Marine-derivedAntibacterial (Anti-MRSA)MIC = 24 µg/mL2
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether Marine-derivedAntibacterial (Anti-S. epidermidis)MIC = 35 µg/mL2
Methylrhodomelol Marine-derivedAntibacterial (Anti-P. aeruginosa)MIC = 50–100 µg/mL4
Bromophenol 2.19 Marine-derivedAldose Reductase InhibitionIC50 = 0.129 µM1

Self-Validating Experimental Protocols

To accurately assess and compare the bioactivity of synthesized derivatives versus natural extracts, researchers must utilize self-validating assay systems. The following protocols are designed with internal controls to eliminate false positives caused by solvent toxicity or inherent compound absorbance.

Protocol A: Broth Microdilution Assay for Antimicrobial Activity (MIC)

Causality of Design: Because bromophenols are highly lipophilic, they require DMSO for solubilization. A self-validating protocol must include a DMSO-only control to prove that bacterial growth inhibition is caused by the compound, not the solvent.

  • Preparation : Dissolve the bromophenol in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in all wells does not exceed 1% (v/v).

  • Inoculation : Add a standardized bacterial suspension (e.g., S. aureus ATCC 2793) to achieve a final concentration of

    
     CFU/mL per well.
    
  • Internal Controls :

    • Positive Control: Ampicillin (10 µg/mL) to validate strain susceptibility.

    • Negative Control: 1% DMSO in MHB with bacteria (validates solvent non-toxicity).

    • Sterility Control: MHB only.

  • Incubation & Readout : Incubate at 37°C for 24 hours. Measure optical density at 600 nm (OD600). The MIC is defined as the lowest concentration exhibiting no visible growth (OD600 equivalent to sterility control).

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Capacity)

Causality of Design: Bromophenols often possess inherent color or UV-Vis absorbance. A compound-only blank is strictly required to subtract background absorbance at 517 nm, preventing underestimation of radical scavenging.

  • Reagent Prep : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Keep protected from light.

  • Reaction Setup : In a 96-well plate, mix 100 µL of the bromophenol sample (at varying concentrations) with 100 µL of the DPPH solution.

  • Internal Controls :

    • Standard: Ascorbic acid or Trolox (validates assay sensitivity).

    • Blank: 100 µL sample + 100 µL ethanol (corrects for compound auto-absorbance).

    • Control: 100 µL DPPH + 100 µL solvent vehicle (establishes maximum radical absorbance).

  • Incubation & Readout : Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm. Calculate % inhibition and derive the IC50 value.

Protocol Prep Compound Stock Preparation (10 mg/mL in DMSO) Dilution Two-Fold Serial Dilution (96-well microtiter plate) Prep->Dilution Assay1 Antimicrobial Assay Add Bacteria (10^5 CFU/mL) Dilution->Assay1 Assay2 Antioxidant Assay Add DPPH (0.1 mM in EtOH) Dilution->Assay2 Incubate1 Incubate 24h at 37°C Assay1->Incubate1 Incubate2 Incubate 30min in Dark Assay2->Incubate2 Read1 Measure OD600 (Determine MIC) Incubate1->Read1 Read2 Measure Absorbance at 517nm (Determine IC50) Incubate2->Read2 Validate Data Validation (Compare to Internal Controls) Read1->Validate Read2->Validate

Self-validating experimental workflow for high-throughput screening of bromophenol bioactivity.

References

  • Title : Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA Source : ACS Omega URL :[Link]

  • Title : Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications Source : MDPI URL :[Link]

  • Title: CA2643066A1 - Pyrazole compounds Source: Google Patents URL

Sources

Validation

Strategic Selection of Halogenated Phenol Derivatives in Palladium-Catalyzed Cross-Coupling: A Comparative Guide

Introduction: The Dual Nature of Halogenated Phenols Halogenated phenols are indispensable building blocks in pharmaceutical synthesis, agrochemicals, and materials science. They possess a dual nature: the hydroxyl (-OH)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Halogenated Phenols

Halogenated phenols are indispensable building blocks in pharmaceutical synthesis, agrochemicals, and materials science. They possess a dual nature: the hydroxyl (-OH) group provides a versatile handle for downstream functionalization or hydrogen bonding, while the halogen atom serves as the precise site for carbon-carbon (C-C) or carbon-heteroatom (C-X) bond formation. Selecting the correct halogen derivative (I, Br, Cl, or F) is not merely a matter of cost; it is a strategic decision that dictates the required catalyst architecture, reaction temperature, and overall chemoselectivity.

Mechanistic Causality: Oxidative Addition and Electronic Influence

The catalytic cycle of palladium-mediated cross-coupling reactions (such as the Suzuki-Miyaura or Buchwald-Hartwig couplings) hinges on the initial oxidative addition of the aryl halide to the active Pd(0) species[1]. The reactivity trend strictly follows the carbon-halogen bond dissociation energies (BDE): I > Br > Cl >> F [2],[3].

However, the presence of the phenolic hydroxyl group complicates this baseline. As a strong electron-donating group via resonance, the -OH moiety increases the electron density of the aromatic ring. This electronic enrichment deactivates the ring toward oxidative addition, as the electron-rich Pd(0) center must insert into a more electron-dense C-X bond[1]. Consequently, halogenated phenols often require higher temperatures or more active catalyst systems than their neutral benzene counterparts[4]. Furthermore, recent comparative studies suggest that while retarded oxidative addition is the primary kinetic bottleneck for aryl chlorides, the relative stability of the resulting Pd(II) intermediates also dictates the overall catalytic efficiency[5].

G Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (Rate-Determining for Cl/Br) Pd0->OxAdd Halogenated Phenol (I > Br > Cl >> F) PdII Pd(II) Oxidative Adduct [Ar-Pd(X)L2] OxAdd->PdII TransMet Transmetalation (Boronate Attack) PdII->TransMet Base + Ar'B(OH)2 PdII_2 Pd(II) Diaryl Complex [Ar-Pd-Ar'L2] TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Phenol (Target Product) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling emphasizing halogen-dependent oxidative addition.

Quantitative Performance Comparison

The following table synthesizes the expected performance of 4-halophenols in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid. The data highlights the inverse relationship between bond strength and product yield under standard conditions[2],[6],[3].

Aryl Halide DerivativeC-X Bond Dissociation EnergyRelative Oxidative Addition RateTypical Yield (Standard Conditions)Optimal Catalyst System Requirement
4-Iodophenol ~65 kcal/molVery Fast95 - 100%Simple Pd(0)/Pd(II) (e.g., Pd(OAc)₂, Pd/C) at room temp to 50°C.
4-Bromophenol ~81 kcal/molFast85 - 95%Standard Pd catalysts (e.g., Pd(PPh₃)₄), moderate heating (80°C).
4-Chlorophenol ~96 kcal/molSlow40 - 80%Electron-rich, bulky ligands (e.g., XPhos, NHCs), high heat (100°C+).
4-Fluorophenol ~126 kcal/molNegligible< 5%Generally inert to Pd; requires specialized Ni catalysts if targeted.

Note: 4-chlorophenols often show no reaction when subjected to the mild, heterogeneous conditions (like Pd-doped paper or standard Pd/C) that successfully couple iodophenols and bromophenols[6],[4].

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

To ensure reproducibility, the following protocol for the coupling of 4-bromophenol with phenylboronic acid is designed as a self-validating system . Each step includes the mechanistic causality behind the action and a physical checkpoint to verify success before proceeding.

Step 1: Reagent Preparation & Base Activation

  • Action: Charge a Schlenk flask with 4-bromophenol (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Causality: A slight excess of boronic acid compensates for competitive protodeboronation (homocoupling). The K₂CO₃ base is strictly required to convert the neutral, unreactive boronic acid into a negatively charged, highly nucleophilic boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Step 2: Solvent Addition & Rigorous Degassing

  • Action: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Degas the suspension via three freeze-pump-thaw cycles or by vigorously sparging with Argon for 20 minutes.

  • Causality: Oxygen is lethal to the catalytic cycle. It rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes. Water is necessary to dissolve the inorganic base and facilitate boronate formation.

Step 3: Catalyst Introduction & Activation Check

  • Action: Under a positive flow of Argon, add Pd(PPh₃)₄ (5 mol%).

  • Validation Checkpoint 1 (Visual): The solution should turn a clear, pale yellow or orange. If the solution immediately turns opaque black with fine particulates, the system was inadequately degassed. The black precipitate is "Pd black" (agglomerated inactive palladium), meaning the catalyst has died and the reaction will fail.

Step 4: Heating & Reaction Monitoring

  • Action: Heat the mixture to 80°C for 4–6 hours.

  • Validation Checkpoint 2 (Chromatographic): Monitor via TLC (Eluent: 3:1 Hexanes:EtOAc). The reaction is validated as complete when the highly polar starting material spot (4-bromophenol, lower R_f) completely disappears, replaced by a new, UV-active product spot (higher R_f).

Strategic Selection Guide

When designing a synthetic route, the choice of halogenated phenol should be dictated by the specific needs of the project:

  • Iodophenols: The premier choice for late-stage functionalization or when working with highly sensitive, complex molecules that cannot tolerate heat. The trade-off is high commercial cost and poor atom economy (due to the high mass of iodine).

  • Bromophenols: The industry standard. They offer the perfect "Goldilocks" balance—cheap enough for scale-up, yet reactive enough to work reliably with inexpensive, off-the-shelf palladium catalysts[3].

  • Chlorophenols: The choice for massive-scale industrial manufacturing. While the starting material is extremely cheap, the chemist must invest in expensive, proprietary ligands (like Buchwald dialkylbiaryl phosphines) and harsh conditions to force the difficult oxidative addition[4],[5].

  • Fluorophenols: Because the C-F bond is practically inert to standard palladium catalysis, fluorine is best utilized as an orthogonal spectator group. For example, using 4-bromo-3-fluorophenol allows for exclusive cross-coupling at the bromine site, leaving the fluorine intact to modulate the final drug molecule's lipophilicity and metabolic stability[3].

References

1.[2]2 - Benchchem 2.[6] 6 - ORCA (Online Research @ Cardiff) 3.[3]3 - Benchchem 4.[1]1 - PMC (NIH) 5.[4]4 - The University of Texas at Austin 6.[5]5 - ResearchGate

Sources

Comparative

Certificate of Analysis (CoA) Comparison Guide: 3-Bromo-2,5-dimethylphenol in Advanced Pharmaceutical Synthesis

Executive Summary 3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is a highly specialized halogenated building block. Validating its Certificate of Analysis (CoA) is a critical quality control step, as minor isomeric impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is a highly specialized halogenated building block. Validating its Certificate of Analysis (CoA) is a critical quality control step, as minor isomeric impurities can drastically reduce yields in downstream pharmaceutical manufacturing. This guide objectively compares High-Purity grades against standard commercial alternatives, detailing the self-validating analytical protocols required to certify its performance.

The Criticality of Isomeric Purity

3-Bromo-2,5-dimethylphenol is utilized in the synthesis of complex natural products, such as [1], and advanced active pharmaceutical ingredients (APIs), including potent [2].

Sourcing this specific isomer presents a significant regiochemical challenge. Standard electrophilic bromination of 2,5-dimethylphenol predominantly yields the 4-bromo isomer due to the strong ortho/para-directing nature of the phenolic hydroxyl group. Consequently, standard commercial batches of 3-bromo-2,5-dimethylphenol are highly susceptible to contamination by 4-bromo-2,5-dimethylphenol. Using a product with compromised isomeric purity directly leads to the generation of inactive API analogs, making rigorous CoA validation non-negotiable.

CoA Parameter Comparison: High-Purity vs. Alternatives

The following table summarizes the quantitative CoA parameters and their direct impact on downstream synthetic performance.

Parameter / MetricHigh-Purity GradeStandard GradeAlternative (4-Bromo Isomer)
Chemical Purity (HPLC-UV) > 99.5%~ 95.0%> 98.0%
Isomeric Purity (1H qNMR) > 99.0%< 90.0% (Mixed isomers)N/A (Different target)
Moisture Content (KF) < 0.2%~ 1.5%< 0.5%
Appearance Off-white crystalline powderPale brown powderPink-beige crystals
Downstream Yield (O-Alkylation) 94% (Isolated, no chromatography)76% (Requires chromatography)92% (Yields inactive API analog)

Data Interpretation: The presence of isomeric impurities in the Standard Grade drastically reduces the isolated yield of the target intermediate. Because isomeric derivatives possess nearly identical retention factors (


), removing them requires exhaustive and resource-intensive chromatographic purification.

Self-Validating Analytical Protocols

To ensure absolute trustworthiness in the CoA, the following protocols form a self-validating system. Chemical purity is established via chromatography, while structural integrity is orthogonally confirmed via quantitative NMR.

Protocol 1: Reverse-Phase HPLC-UV for Total Chemical Purity

Causality: Bromophenols are prone to peak tailing on standard silica-based stationary phases due to secondary interactions between the acidic phenolic hydroxyl (pKa ~9.5) and residual silanols. By acidifying the mobile phase, we suppress the ionization of the phenol, ensuring sharp, symmetrical peaks for accurate integration and [3].

  • System Preparation: Equilibrate a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of 60:40 Acetonitrile : Water containing 0.1% Trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve 10 mg of the 3-bromo-2,5-dimethylphenol batch in 10 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm PTFE syringe filter.

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 280 nm.

  • Validation: Ensure the resolution (

    
    ) between the 3-bromo-2,5-dimethylphenol peak and any unreacted 2,5-dimethylphenol starting material peak is > 2.0.
    
Protocol 2: 1H qNMR for Isomeric Purity

Causality: HPLC-UV cannot always reliably resolve closely related positional isomers (e.g., 3-bromo vs. 4-bromo). 1H NMR provides unambiguous structural proof. In 3-bromo-2,5-dimethylphenol, the aromatic protons at C-4 and C-6 are meta to each other, appearing as distinct signals with a small coupling constant (


 Hz), distinguishing it from other isomers[1].
  • Sample Preparation: Accurately weigh 15.0 mg of the sample and 5.0 mg of 1,3,5-Trimethoxybenzene (Internal Standard, IS) into a vial.

  • Dissolution: Dissolve completely in 0.6 mL of CDCl3 containing 0.03% TMS.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz. Crucial Step: Set the relaxation delay (D1) to at least 10 seconds (> 5

    
    ) to ensure complete relaxation of all protons, which is mandatory for quantitative integration.
    
  • Analysis: Integrate the IS peak at

    
     6.10 ppm (3H) against the distinct aromatic protons of the 3-bromo isomer to calculate absolute isomeric purity.
    

Analytical and Synthesis Workflow

CoA_Workflow Raw 3-Bromo-2,5-dimethylphenol Raw Batch (CAS: 72638-60-9) HPLC HPLC-UV Analysis (Chemical Purity >99%) Raw->HPLC Aliquot 1 NMR 1H qNMR Analysis (Isomeric Purity >99%) Raw->NMR Aliquot 2 KF Karl Fischer Titration (Moisture <0.5%) Raw->KF Aliquot 3 CoA Certified Batch (CoA Approved) HPLC->CoA Pass NMR->CoA Pass KF->CoA Pass Downstream Downstream Synthesis (e.g., Raf Kinase Inhibitors) CoA->Downstream High Yield Assured

Fig 1: Multiplexed analytical workflow for validating the CoA of 3-Bromo-2,5-dimethylphenol.

Downstream Performance: O-Alkylation Experimental Data

To objectively demonstrate the value of the High-Purity grade, we compared its performance in the synthesis of a Raf kinase inhibitor intermediate via O-alkylation[2].

Procedure: To a solution of 3-bromo-2,5-dimethylphenol (1.0 eq) in acetone was added


 (1.5 eq) and methyl iodide (1.2 eq). The mixture was stirred at ambient temperature for 16 hours.
Reagent Grade UsedConversion Rate (LC-MS)Isolated YieldPost-Reaction Purification Required
High-Purity (>99%) > 99%94%Simple aqueous workup (EtOAc/H2O)
Standard Grade (~95%) 96%76%Extensive silica gel flash chromatography

References

  • Title: CA2643066A1 - Pyrazole compounds Source: Google Patents URL
  • Title: Total Synthesis of (Nor)illudalane Sesquiterpenes Source: SciSpace URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-2,5-dimethylphenol

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a precise, mechanistic discipline. Handling halogenated phenolic compounds like 3-Bromo-2,5-dimethylphenol r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a precise, mechanistic discipline. Handling halogenated phenolic compounds like 3-Bromo-2,5-dimethylphenol requires a deep understanding of how molecular structure dictates physiological danger and material compatibility.

This guide provides the foundational causality, precision protective strategies, and validated operational workflows required to handle this compound safely in advanced drug development and synthetic laboratories.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the molecular behavior of the threat. 3-Bromo-2,5-dimethylphenol is a halogenated aromatic compound heavily utilized in the synthesis of pyrazole compounds and kinase inhibitors[1].

Table 1: Physicochemical and Hazard Profile

Property / Metric Value / Classification
CAS Number 72638-60-9[2]
Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
Acute Toxicity (Oral) Category 4 (H302)[3]
Skin Corrosion/Irritation Category 2 (H315)[3]
Serious Eye Damage Category 2A (H319)[3]

| Respiratory Irritation | Category 3 (H335)[3] |

The Causality of the Hazard

The danger of 3-Bromo-2,5-dimethylphenol is twofold, driven directly by its functional groups:

  • Accelerated Dermal Penetration: The addition of the bromine atom and methyl groups to the aromatic ring significantly increases the molecule's partition coefficient (LogP), making it highly lipophilic. This allows the compound to rapidly bypass the stratum corneum (the skin's outermost water-resistant layer)[4][5].

  • Painless Coagulative Necrosis: Once absorbed, the phenolic hydroxyl group denatures structural proteins and enzymes, causing severe chemical burns. Critically, phenol acts as a local anesthetic by numbing sensory nerve endings. This means deep tissue damage can occur long before the researcher feels any pain[4][5].

Precision Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated phenols. The selection of barrier materials must be dictated by permeation kinetics.

Table 2: Elastomer Permeation & Degradation Matrix (Phenolic Compounds)

Glove Material Breakthrough Time (BT) Degradation Resistance Operational Recommendation
Butyl Rubber > 8 hours Excellent Primary (Outer Layer)
Neoprene > 4 hours Good Acceptable Alternative
Nitrile (Standard) < 10 minutes Poor Inner Layer Only

| Latex | < 5 minutes | Poor | DO NOT USE |

  • Hand Protection (The Dual-Layer System): Nitrile rubber undergoes rapid permeation, swelling, and structural failure when exposed to concentrated phenols or the organic solvents (like chloroform or dichloromethane) often used to dissolve them[6][7]. You must employ a dual-layer system: a thin Nitrile inner glove for dexterity and baseline contamination control, covered by a 14-mil Butyl rubber outer glove, which provides a dense, cross-linked barrier against polar and non-polar organic penetration[6].

  • Eye/Face Protection: Chemical splash goggles are mandatory. If handling solutions >50 mL, a full polycarbonate face shield must be worn over the goggles to protect the mucous membranes of the face.

  • Respiratory Protection: All handling must occur within a certified Class II Type B2 biological safety cabinet or a standard chemical fume hood. If a spill occurs outside the hood, a NIOSH-approved P100/Organic Vapor half-mask respirator is required[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is strictly met.

Step-by-Step Methodology: Weighing and Transfer

  • System Verification (Go/No-Go): Verify the fume hood has a face velocity of 80–100 fpm. Visually confirm that an unopened, unexpired 500 mL bottle of Polyethylene Glycol (PEG 400) is physically present on the benchtop[5][8]. If PEG 400 is missing, the operation is aborted.

  • PPE Donning: Don a chemically resistant Tyvek lab coat. Apply the dual-layer glove system (Nitrile inner, Butyl outer).

  • Material Transfer: Using an anti-static spatial spatula, transfer the solid 3-Bromo-2,5-dimethylphenol to a tared anti-static weigh boat. Keep the source container tightly sealed immediately after use to prevent dust aerosolization[3].

  • Solvent Addition: If creating a solution, add the diluent slowly down the side of the receiving flask to minimize exothermic splashing.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a 70% isopropanol solution, followed by a water rinse, before removing any equipment from the hood.

Emergency Response & Decontamination Protocol

The traditional instinct to wash a chemical burn with water is actively dangerous when dealing with lipophilic phenols. Because phenol has limited solubility in water, applying low-pressure water from a sink will simply spread the chemical over a larger surface area of the skin, drastically increasing systemic absorption and the risk of fatal toxicity[4][8].

Step-by-Step Methodology: First Aid for Dermal Exposure

  • Immediate Action: Remove all contaminated clothing immediately. Do not hesitate.

  • The PEG 400 Wash: Liberally apply pharmaceutical-grade Polyethylene Glycol (PEG 300 or PEG 400) to the affected area using gauze pads. PEG acts as a high-affinity solubilizing sink, drawing the phenol out of the tissue without spreading it[4][9].

  • Continuous Swabbing: Gently wipe the excess phenol from the skin. Continue swabbing with fresh PEG 400 for at least 15 minutes, or until the distinct, acrid odor of phenol is completely gone[5][10].

  • Medical Escalation: Seek immediate medical attention, bringing the chemical's Safety Data Sheet (SDS) with you.

Step-by-Step Methodology: Spill Response

  • Evacuation: Halt work. If the spill is outside the hood, evacuate the immediate laboratory space.

  • Containment: Surround the spill perimeter with an inert absorbent material (e.g., diatomaceous earth). Causality Note: Do not use paper towels or combustible materials, as brominated phenols can be reactive[3].

  • Absorption: Work the absorbent from the outside in. Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Neutralization: Scrub the spill surface with a 5% sodium carbonate solution to neutralize residual acidity, followed by a thorough wipe with 70% isopropanol[3].

Workflow Visualization

G Start Incident: 3-Bromo-2,5-dimethylphenol Spill or Exposure IsExposure Human Exposure? Start->IsExposure SkinContact Skin Contact: Apply PEG 400 immediately. Do NOT use water first. IsExposure->SkinContact Yes (Skin) EyeContact Eye Contact: Flush with water for 15 mins. Seek medical help. IsExposure->EyeContact Yes (Eyes) SpillIsolate Spill Management: Evacuate & Isolate Area IsExposure->SpillIsolate No (Spill Only) SkinContact->SpillIsolate EyeContact->SpillIsolate DonPPE Don Heavy-Duty PPE (Butyl Gloves, Respirator) SpillIsolate->DonPPE Absorb Absorb with inert material (e.g., Diatomaceous Earth) DonPPE->Absorb Dispose Transfer to hazardous waste container Absorb->Dispose

Figure 1: Critical response pathway for 3-Bromo-2,5-dimethylphenol exposure and spill mitigation.

Waste Management & Disposal Plan

Halogenated phenols pose a severe threat to aquatic life and must never be disposed of down the drain[8].

  • Segregation: Solid waste, contaminated PPE, and saturated spill absorbents must be placed in a dedicated, clearly labeled HDPE container designated for "Halogenated Organic Waste - Toxic/Corrosive."

  • Liquid Waste: Solutions containing 3-Bromo-2,5-dimethylphenol must be collected in compatible, secondary-contained carboys. Do not mix with strong oxidizing agents or strong bases.

  • Disposal: All waste must be transferred to your institution's Environmental Health and Safety (EHS) department for high-temperature commercial incineration[3].

References

  • Florida State University Environmental Health and Safety. "OSHA Glove Selection Chart." FSU. Available at:[Link]

  • DipHex. "Management of Chemical Eye and Skin Splashes - Phenol." DipHex. Available at:[Link]

  • Western Washington University. "Phenol Safe Handling Guide." WWU. Available at: [Link]

  • Tulane University Office of Environmental Health and Safety. "FACT SHEET: Phenol." Tulane OEHS. Available at:[Link]

  • University of New Mexico Chemistry. "Standard Operating Procedure: Phenol." UNM. Available at:[Link]

  • Google Patents. "CA2643066A1 - Pyrazole compounds." Google Patents.

Sources

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